Product packaging for ro 64-5229(Cat. No.:)

ro 64-5229

Katalognummer: B1680700
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: STCVFKBRXOEQRF-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ro64-5229 is a selective, non-competitive mGlu2 antagonist. Ro64-5229 inhibits GTPγ35S binding to mGlu2-containing membranes (IC50 = 0.11 μM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19Cl2N3O B1680700 ro 64-5229

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCVFKBRXOEQRF-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ro 64-5229: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.

Executive Summary

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). It binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting receptor activation. Evidence also suggests that this compound can act as an inverse agonist, reducing the basal activity of the mGlu2 receptor. This compound has been instrumental in elucidating the physiological roles of mGlu2 and serves as a critical tool in the development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction to this compound and its Target: mGlu2

The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGlu2 activation by the endogenous ligand glutamate leads to the inhibition of neurotransmitter release. This makes mGlu2 a key regulator of glutamatergic and other neurotransmitter systems in the central nervous system. Dysregulation of mGlu2 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.

This compound, with the chemical name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic organic compound that acts as a non-competitive antagonist at the mGlu2 receptor. Its allosteric mode of action offers a nuanced approach to receptor modulation compared to competitive antagonists that directly block the glutamate binding site.

Mechanism of Action

The primary mechanism of action of this compound is its function as a negative allosteric modulator (NAM) of the mGlu2 receptor. This is supported by multiple lines of experimental evidence.

Allosteric Antagonism

This compound binds to a site within the transmembrane (TMD) domain of the mGlu2 receptor, which is spatially distinct from the glutamate binding site located in the large extracellular Venus flytrap domain. By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate. This inhibitory effect is non-competitive, meaning that increasing the concentration of glutamate cannot fully overcome the antagonism by this compound.

Inverse Agonism

In addition to its NAM activity, this compound has been shown to exhibit inverse agonism.[1] This means that it can reduce the constitutive or basal activity of the mGlu2 receptor even in the absence of an agonist. This property is particularly significant as it suggests that this compound can modulate mGlu2 signaling under resting physiological conditions.

Impact on Receptor Conformation and Signaling

Studies utilizing Förster Resonance Energy Transfer (FRET) have demonstrated that this compound induces a robust, dose-dependent increase in the FRET signal between the transmembrane domains of the mGlu2 receptor.[1] This indicates a significant conformational rearrangement of the TMDs upon binding of the molecule. This conformational change is believed to be the basis for its inhibitory effect on G-protein coupling and downstream signaling. Specifically, this compound inhibits the GTPγS binding to mGlu2-containing membranes, a key step in G-protein activation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

ParameterValueCell/Membrane PreparationAssay ConditionsReference
IC50 0.11 µMMembranes containing mGlu2GTPγ35S binding[2][3]
IC50 533 nMMembrane expressing human mGluR2[35S]GTPγS functional assay[4]
EC50 2.1 ± 0.2 µMHEK 293T cells expressing mGluR2Inter-TMD FRET[1]

Table 1: In vitro potency of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

[35S]GTPγS Binding Assay

This functional assay is used to determine the ability of a compound to modulate the activation of a G-protein coupled receptor.

Objective: To measure the inhibition of agonist-induced [35S]GTPγS binding to membranes expressing the human mGlu2 receptor by this compound.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu2 receptor.

  • Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Mixture: The reaction is carried out in a 96-well plate with a final volume of 200 µL per well. Each well contains:

    • Membrane preparation (5-20 µg of protein)

    • GDP (10 µM)

    • [35S]GTPγS (0.05 nM)

    • L-glutamate (10 µM, as the agonist)

    • Varying concentrations of this compound or vehicle control.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). The IC50 value for this compound is calculated by non-linear regression analysis of the concentration-response curve.

Förster Resonance Energy Transfer (FRET) Imaging

FRET imaging is employed to study the conformational changes in the mGlu2 receptor in live cells upon ligand binding.

Objective: To monitor the change in distance between the transmembrane domains (TMDs) of the mGlu2 receptor in response to this compound.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding mGlu2 tagged with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) on their TMDs.

  • Imaging Setup: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the donor and acceptor fluorophores.

  • Baseline Measurement: Cells are imaged in a physiological buffer to establish a baseline FRET signal.

  • Compound Application: this compound is applied to the cells at various concentrations.

  • FRET Measurement: The fluorescence emission of both the donor and acceptor is continuously monitored before and after the addition of the compound. The FRET efficiency is calculated as a ratio of the acceptor to donor fluorescence intensity.

  • Data Analysis: The change in FRET signal is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of mGlu2 and the experimental workflow for the GTPγS binding assay.

mGlu2_Signaling_Pathway Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds (Orthosteric) G_protein Gi/o Protein mGlu2->G_protein Activates Ro645229 This compound Ro645229->mGlu2 Binds (Allosteric) AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Signaling pathway of the mGlu2 receptor and the inhibitory action of this compound.

GTPgS_Assay_Workflow start Start prep_membranes Prepare mGlu2-expressing membranes start->prep_membranes setup_rxn Set up reaction mixture: - Membranes - GDP - [35S]GTPγS - Glutamate - this compound prep_membranes->setup_rxn incubate Incubate at 30°C for 60 min setup_rxn->incubate filtrate Rapid filtration and washing incubate->filtrate count Liquid scintillation counting filtrate->count analyze Data analysis (IC50 determination) count->analyze end End analyze->end

Caption: Experimental workflow for the [35S]GTPγS binding assay.

Conclusion

This compound is a well-characterized negative allosteric modulator and inverse agonist of the mGlu2 receptor. Its ability to selectively inhibit mGlu2 signaling through a non-competitive mechanism has made it an invaluable research tool. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action, facilitating further investigation into the therapeutic potential of mGlu2 modulation.

References

Ro 64-5229: A Technical Guide to a Selective mGlu2 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound has been characterized as a negative allosteric modulator (NAM) and, more specifically, an inverse agonist, offering a valuable tool for studying the physiological and pathological roles of mGlu2. This document compiles quantitative data from various in vitro assays, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Metabotropic glutamate receptor 2 (mGlu2), a member of the Group II mGlu receptors, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor, mGlu2 plays a crucial role in modulating glutamate release, thereby influencing synaptic plasticity and neuronal excitability. Its involvement in various neuropsychiatric and neurological disorders has made it a significant target for drug discovery. This compound, with its high selectivity and non-competitive mode of action, serves as a critical pharmacological tool for elucidating the therapeutic potential of mGlu2 modulation.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's activity at the mGlu2 receptor from various functional assays.

Table 1: Functional Potency of this compound at mGlu2 Receptors

Assay TypeReceptor SpeciesAgonistMeasured ParameterValueReference
[35S]GTPγS BindingRat(1S,3R)-ACPDIC500.11 µM[1][2]
[35S]GTPγS BindingHumanL-glutamateIC50533 nM (0.533 µM)[2]
Inter-TMD FRETNot Specified-EC502.1 µM[3]

Table 2: Selectivity Profile of this compound

Receptor SubtypeSpeciesAssayEffect of this compoundReference
mGluR4RatCalcium Current Inhibition (in SCG neurons)No significant effect on glutamate response[4]

Mechanism of Action

This compound acts as a non-competitive negative allosteric modulator (NAM) of the mGlu2 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site, located within the seven-transmembrane (7TM) domain of the receptor. This allosteric binding induces a conformational change in the receptor that prevents its activation, even in the presence of the endogenous agonist, glutamate.

Furthermore, studies have characterized this compound as an inverse agonist[3]. This means that it not only blocks agonist-induced activity but also reduces the basal, or constitutive, activity of the mGlu2 receptor in the absence of an agonist. This is evidenced by its ability to induce a conformational change in the receptor and produce a small but clear outward current in cells expressing mGlu2 and GIRK channels, indicative of a decrease in basal receptor signaling[3].

Key Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the ability of a compound to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation. As mGlu2 is a Gi/o-coupled receptor, its activation by an agonist promotes the exchange of GDP for GTP on the Gαi/o subunit. This compound, as an antagonist, inhibits this process.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably expressing the human or rat mGlu2 receptor.

  • Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes (typically 10-20 µg of protein per well).

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • The agonist (e.g., glutamate or a selective agonist like LY354740) at a concentration that elicits a submaximal response (e.g., EC80).

    • Varying concentrations of this compound or vehicle control.

    • [35S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubation: The reaction plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Förster Resonance Energy Transfer (FRET) Imaging

FRET-based assays are employed to monitor the conformational changes in the mGlu2 receptor in real-time in living cells upon ligand binding. By tagging different domains of the receptor with fluorescent proteins (e.g., CFP and YFP) or other fluorescent labels, changes in the distance between these domains can be measured as a change in FRET efficiency.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with plasmids encoding the FRET-tagged mGlu2 receptor constructs.

  • Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using donor and acceptor filters and a sensitive camera).

  • Baseline Measurement: A baseline FRET signal is recorded before the application of any compound.

  • Compound Application: this compound is applied to the cells, and the change in FRET signal is monitored over time.

  • Data Acquisition and Analysis: The ratio of acceptor to donor fluorescence intensity is calculated for each time point. The change in this ratio upon compound application reflects the conformational change in the receptor. Dose-response curves can be generated by applying different concentrations of this compound to determine the EC50 for the conformational change.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the functional consequences of mGlu2 receptor modulation on ion channel activity. Since mGlu2 couples to Gi/o proteins, its activation can lead to the modulation of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Methodology:

  • Cell Preparation: HEK293 cells are co-transfected with plasmids encoding the mGlu2 receptor and the subunits of the GIRK channel (e.g., GIRK1 and GIRK2).

  • Recording Setup: Whole-cell patch-clamp recordings are performed on transfected cells. The intracellular solution typically contains a high concentration of potassium, and the extracellular solution is a physiological saline solution.

  • Recording Protocol: Cells are voltage-clamped at a holding potential (e.g., -80 mV).

  • Compound Application: this compound is applied to the cell via a perfusion system. As an inverse agonist, this compound is expected to decrease the basal activity of GIRK channels, resulting in a reduction of the outward current. To measure its antagonist effect, an agonist is first applied to activate the GIRK current, and then the ability of this compound to block this agonist-induced current is measured.

  • Data Analysis: The change in the holding current upon application of this compound is measured and analyzed to quantify its effect on GIRK channel activity.

Visualizations

mGlu2 Signaling Pathway

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Activates G_protein Gαi/o-Gβγ mGlu2->G_protein Activates Ro645229 This compound Ro645229->mGlu2 Inhibits G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: mGlu2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for [35S]GTPγS Binding Assay

GTPgS_Workflow start Start prep Prepare mGlu2 Membranes start->prep mix Prepare Reaction Mix: - Membranes - GDP - Agonist - this compound - [35S]GTPγS prep->mix incubate Incubate at 30°C for 60 min mix->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 determination) count->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a [35S]GTPγS binding assay.

Logical Relationship of this compound Antagonism

Antagonist_Logic Glutamate Glutamate Binding (Orthosteric Site) Conformation Receptor Conformational Change Glutamate->Conformation Ro645229 This compound Binding (Allosteric Site) Ro645229->Conformation Activation Receptor Activation Conformation->Activation Inhibition Receptor Inhibition Conformation->Inhibition

Caption: Logical diagram illustrating the non-competitive antagonism of this compound.

Conclusion

This compound is a well-characterized and highly selective negative allosteric modulator of the mGlu2 receptor, exhibiting inverse agonist properties. Its utility in a range of in vitro functional assays makes it an indispensable tool for investigating the role of mGlu2 in health and disease. This technical guide provides a consolidated resource of its pharmacological properties and the experimental methodologies used for its characterization, intended to support ongoing and future research in the field of glutamate neurotransmission and GPCR pharmacology.

References

An In-Depth Technical Guide on the Pharmacological Profile of Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological activity of Ro 64-5229. Initial inquiries regarding its activity as a histamine (B1213489) H3 receptor inverse agonist have been investigated. However, the overwhelming scientific evidence from peer-reviewed literature and reputable pharmacological suppliers indicates that this compound is a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). One commercial supplier lists the compound as a histamine H3 receptor inverse agonist; however, this claim is not substantiated by the broader scientific literature.[1] This guide will therefore focus on its well-documented activity at the mGluR2.

Executive Summary

This compound is a synthetic, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2).[2] It exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3] This compound is a valuable tool for studying the physiological and pathological roles of mGluR2 in the central nervous system. Its activity is characterized by its ability to inhibit GTPγ³⁵S binding to membranes containing mGluR2 and to induce conformational changes in the receptor, which can be measured using techniques like FRET.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at the mGluR2.

Table 1: In Vitro Functional Activity

Assay TypeParameterValueSpecies/SystemReference
GTPγ³⁵S BindingIC₅₀0.11 µMMembranes containing mGlu₂
Inter-TMD FRETEC₅₀2.1 ± 0.2 µMHEK 293T cells expressing mGluR2

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that inhibits receptor activation. As an inverse agonist, it can also reduce the constitutive (basal) activity of the receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G_protein_signaling Ro645229 This compound mGluR2 mGluR2 (Inactive) Ro645229->mGluR2 Binds to allosteric site G_protein Gαi/oβγ mGluR2->G_protein Prevents activation mGluR2_active mGluR2 (Active) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase GTP_assay_workflow start Start prepare_membranes Prepare cell membranes expressing mGluR2 start->prepare_membranes incubate Incubate membranes with This compound and [³⁵S]GTPγS prepare_membranes->incubate filter Filter and wash to remove unbound [³⁵S]GTPγS incubate->filter scintillation Quantify bound radioactivity via scintillation counting filter->scintillation analyze Analyze data to determine IC₅₀ scintillation->analyze end End analyze->end FRET_assay_principle cluster_0 Inactive State (No this compound) cluster_1 Active State (this compound Bound) Donor1 Donor Fluorophore Acceptor1 Acceptor Fluorophore Donor1->Acceptor1 Low FRET Donor2 Donor Fluorophore Acceptor2 Acceptor Fluorophore Donor2->Acceptor2 High FRET Ro645229 This compound cluster_1 cluster_1 logical_classification start Does it bind to the receptor? orthosteric Does it bind to the same site as the endogenous agonist? start->orthosteric Yes no_activity No Activity start->no_activity No reduces_agonist_effect Does it reduce the effect of the endogenous agonist? orthosteric->reduces_agonist_effect No reduces_basal_activity Does it reduce the basal activity of the receptor? reduces_agonist_effect->reduces_basal_activity Yes non_competitive_antagonist Non-competitive Antagonist reduces_agonist_effect->non_competitive_antagonist Yes inverse_agonist Inverse Agonist reduces_basal_activity->inverse_agonist Yes

References

Chemical structure and properties of Ro 64-5229.

Author: BenchChem Technical Support Team. Date: December 2025

A Selective, Non-Competitive Inverse Agonist of the Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2)

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental characterization of Ro 64-5229, a potent and selective tool compound for studying the metabotropic glutamate receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology research.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazoleTocris Bioscience
Molecular Formula C₁₇H₁₉Cl₂N₃OSanta Cruz Biotechnology[1]
Molecular Weight 352.26 g/mol Santa Cruz Biotechnology[1]
CAS Number 246852-46-0Santa Cruz Biotechnology[1]
Canonical SMILES C1CCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)ClBiosynth[2]
Appearance White to off-white solid(General knowledge)
Solubility Soluble in DMSO and ethanolTocris Bioscience

Mechanism of Action

This compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2)[1][3]. Further studies have characterized it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor[4]. It binds to an allosteric site on the mGluR2, distinct from the orthosteric site where the endogenous ligand glutamate binds[5]. This allosteric modulation leads to the inhibition of the receptor's signaling cascade.

While one commercial supplier has listed this compound as a selective inverse agonist for the histamine (B1213489) H3 receptor, the overwhelming majority of scientific literature and data from other major pharmacology suppliers firmly establish its primary and well-characterized activity at the mGluR2[1][2][3][4]. Therefore, this document will focus on its role as an mGluR2 modulator.

Pharmacological Data

The potency and efficacy of this compound have been determined through various in vitro assays.

ParameterValueAssaySource
IC₅₀ 0.11 µMGTPγ³⁵S binding to mGluR2-containing membranesTocris Bioscience[3]
IC₅₀ 533 nM[³⁵S]GTPγS functional assay with human recombinant mGluR2MedChemComm
EC₅₀ 2.1 ± 0.2 µMInter-TMD FRET assayeLife[4]

Signaling Pathway

mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins[5]. Upon activation by an agonist, mGluR2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5]. As an inverse agonist, this compound suppresses this pathway even in the absence of an agonist.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Ro645229 This compound (Inverse Agonist) Ro645229->mGluR2 Inhibits (Allosteric)

Figure 1. mGluR2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological activity of this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. Inverse agonists like this compound decrease the basal level of [³⁵S]GTPγS binding.

Materials:

  • Membranes from cells expressing recombinant human mGluR2

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS

  • This compound

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Varying concentrations of this compound (for dose-response curves)

    • mGluR2-expressing membranes

    • GDP to a final concentration of 10 µM

  • Incubation: Incubate the plate at 30°C for 20 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Förster Resonance Energy Transfer (FRET) Assay for Inverse Agonism

This assay can be used to measure conformational changes in the mGluR2 dimer upon ligand binding in live cells. An increase in FRET between fluorophores attached to the transmembrane domains (TMDs) of the mGluR2 subunits can indicate a conformational change associated with inverse agonism[4].

Materials:

  • HEK293 cells

  • Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores on their TMDs

  • Cell culture reagents

  • Transfection reagent

  • Imaging medium (e.g., HBSS)

  • This compound

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with the mGluR2-FRET constructs.

  • Cell Plating: Plate the transfected cells onto glass-bottom imaging dishes.

  • Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.

  • Baseline FRET Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

  • Application of this compound: Add varying concentrations of this compound to the imaging dish.

  • FRET Measurement with Compound: Acquire FRET images at different time points after the addition of the compound.

  • Data Analysis: Calculate the FRET efficiency for each cell at each concentration of this compound. Plot the change in FRET efficiency against the compound concentration to determine the EC₅₀ value.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial identification to detailed pharmacological profiling.

experimental_workflow cluster_synthesis Chemical Synthesis & Identification cluster_in_vitro In Vitro Characterization cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation (Optional) synthesis Synthesis of this compound structure_elucidation Structural Characterization (NMR, MS) synthesis->structure_elucidation binding_assay Binding Assays (Radioligand Displacement) structure_elucidation->binding_assay functional_assay Functional Assays ([³⁵S]GTPγS, Calcium Flux) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Against other receptors) functional_assay->selectivity_panel inverse_agonism Inverse Agonism Assays (FRET, Electrophysiology) selectivity_panel->inverse_agonism allosteric_modulation Allosteric Modulation Studies inverse_agonism->allosteric_modulation pk_studies Pharmacokinetic Studies allosteric_modulation->pk_studies pd_studies Pharmacodynamic Studies pk_studies->pd_studies behavioral_models Behavioral Models pd_studies->behavioral_models

Figure 2. General experimental workflow for the characterization of this compound.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGluR2 function. Its well-defined mechanism as a selective, non-competitive inverse agonist, combined with its potency, makes it suitable for a wide range of in vitro and potentially in vivo studies aimed at elucidating the physiological and pathological roles of mGluR2. The experimental protocols and data presented in this guide provide a foundation for the effective use of this compound in neuroscience research and drug discovery.

References

Ro 64-5229 CAS number 246852-46-0.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ro 64-5229 (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small molecule tool compound widely utilized in pharmacological research. While some commercial suppliers have anachronistically listed it as a histamine (B1213489) H3 receptor inverse agonist, the vast body of scientific literature has definitively characterized this compound as a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] Functionally, it operates as a negative allosteric modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling and for investigating the therapeutic potential of modulating this G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for preparing stock solutions and for use in experimental settings.

PropertyValueReference(s)
CAS Number 246852-46-0
Chemical Name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole
Molecular Formula C₁₇H₁₉Cl₂N₃O
Molecular Weight 352.26 g/mol
Purity ≥98% (by HPLC)
Solubility DMSO (≤100 mM), Ethanol (≤100 mM)
SMILES ClC1=CC=CC(Cl)=C1/C(OC2CCCCCC2)=C/N3N=CN=C3
InChI Key STCVFKBRXOEQRF-YBEGLDIGSA-N

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to an allosteric site on the mGluR2, a site topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds. The mGluR2 is a class C GPCR that forms constitutive homodimers and couples primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGluR2 receptor complex undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G-protein into Gαi/o-GTP and Gβγ subunits, which mediate downstream signaling. The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

This compound, as a Negative Allosteric Modulator (NAM) , binds to the transmembrane domain (TMD) of the receptor and stabilizes a conformation that is non-conducive to G-protein activation. This action not only antagonizes the effect of glutamate but also reduces the receptor's basal, ligand-independent activity, a characteristic known as inverse agonism .

mGluR2_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Dimer (Gi/o-coupled GPCR) Glutamate->mGluR2 Binds & Activates G_Protein Gi/o Protein (αβγ) mGluR2->G_Protein Activates Ro64 This compound (Allosteric Site) Ro64->mGluR2 Binds & Inhibits (Inverse Agonist) G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: mGluR2 signaling pathway and site of action for this compound.

Allosteric_Modulation cluster_receptor mGluR2 Transmembrane Domain (TMD) cluster_ligands Ligands Inactive Inactive State (Basal Activity) Active Active State (Signaling) Inactive->Active Conformational Equilibrium Glutamate Glutamate Glutamate->Active Shifts Equilibrium (Agonist) Ro64 This compound Ro64->Inactive Shifts Equilibrium (Inverse Agonist)

Caption: this compound acts as an inverse agonist, stabilizing the inactive state.

Quantitative Pharmacological Data

The potency of this compound has been quantified in several functional and biophysical assays. The data highlights its sub-micromolar activity at the mGluR2 receptor.

ParameterValueAssaySystemReference(s)
IC₅₀ 0.11 µM (110 nM)[³⁵S]GTPγS BindingMembranes from mGluR2-expressing cells
IC₅₀ 533 nM[³⁵S]GTPγS BindingMembranes from rat mGluR2 transfected cells
EC₅₀ 2.1 ± 0.2 µMInter-Transmembrane Domain (TMD) FRETLive HEK 293T cells
Glutamate EC₅₀ Shift Shifts to 17.2 µMInter-CRD FRETLive HEK 293T cells (in presence of 10µM this compound)

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the receptor. As an inverse agonist, this compound inhibits both basal and agonist-stimulated [³⁵S]GTPγS binding.

Objective: To quantify the ability of this compound to inhibit G-protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human or rat mGluR2.

  • Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • Saponin (10 µg/mL) to permeabilize membranes.

    • GDP (e.g., 30 µM) to ensure G-proteins are in the inactive state.

    • Varying concentrations of this compound.

    • (Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 µM) to measure antagonism.

  • Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membranes Prepare mGluR2 Membranes Mix Combine Membranes, GDP, This compound, and (opt.) Agonist in 96-well plate Membranes->Mix Reagents Prepare Assay Buffer, GDP, Test Compounds Reagents->Mix Initiate Add [³⁵S]GTPγS to start reaction Mix->Initiate Incubate Incubate at 30°C for 60 min Initiate->Incubate Filter Rapid Filtration to separate bound/unbound Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Plot Inhibition Curve & Calculate IC₅₀ Count->Analyze

Caption: General experimental workflow for the [³⁵S]GTPγS binding assay.
Live-Cell FRET and Electrophysiology Assays

These advanced techniques, often performed in parallel, provide real-time insights into receptor dynamics and downstream functional consequences in a live-cell context. FRET (Förster Resonance Energy Transfer) between fluorescent tags on the transmembrane domains (TMDs) of the mGluR2 dimer reports on conformational changes, while a GIRK channel assay measures the functional output of Gβγ signaling.

Objective: To correlate the conformational effects of this compound on the mGluR2 TMD with its functional activity as an inverse agonist.

Methodology:

  • Cell Culture and Transfection:

    • Use HEK 293T cells cultured under standard conditions.

    • Co-transfect cells with plasmids encoding:

      • mGluR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).

      • mGluR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).

      • GIRK1/2 channel subunits.

      • A fluorescent protein (e.g., YFP) as a transfection marker.

  • FRET Imaging:

    • Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Establish a baseline FRET signal in buffer.

    • Perfuse the cells with a known concentration of this compound and record the change in FRET signal over time. A FRET increase indicates a conformational change in the TMD dimer.

  • GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):

    • Identify transfected cells via YFP fluorescence.

    • Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.

    • Establish a stable baseline current.

    • Perfuse with this compound. An outward current indicates the closure of GIRK channels that were basally active, demonstrating inverse agonism.

  • Data Analysis:

    • For FRET, calculate the change in FRET efficiency and plot against this compound concentration to determine an EC₅₀ for the conformational effect.

    • For electrophysiology, quantify the change in baseline current induced by the compound.

FRET_GIRK_Workflow cluster_fret FRET Assay (Conformation) cluster_girk GIRK Assay (Function) Prep Co-transfect HEK 293T cells with: - mGluR2-Donor FP - mGluR2-Acceptor FP - GIRK Channels - YFP Marker TIRF Identify cells via YFP Image with TIRF Microscopy Prep->TIRF Patch Identify cells via YFP Perform Whole-Cell Patch-Clamp Prep->Patch FRET_Base Establish Baseline FRET Signal TIRF->FRET_Base FRET_Drug Perfuse with this compound FRET_Base->FRET_Drug FRET_Acquire Record Change in FRET Efficiency FRET_Drug->FRET_Acquire Correlate Correlate conformational change with function FRET_Acquire->Correlate GIRK_Base Establish Stable Baseline Current Patch->GIRK_Base GIRK_Drug Perfuse with this compound GIRK_Base->GIRK_Drug GIRK_Acquire Record Outward Current (Inverse Agonism) GIRK_Drug->GIRK_Acquire GIRK_Acquire->Correlate

Caption: Integrated workflow for FRET and GIRK channel assays.

References

Ro 64-5229: A Technical Guide to its Discovery, History, and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Ro 64-5229, a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Developed by Hoffmann-La Roche, this compound has become a valuable pharmacological tool for investigating the physiological and pathological roles of the mGluR2. This document details the initial synthesis, key in vitro characterization assays, and the signaling pathways affected by this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and History

The discovery of this compound originates from a research program at Hoffmann-La Roche in the late 1990s focused on identifying novel antagonists for group II metabotropic glutamate receptors. The initial breakthrough was reported in a 1999 publication in Bioorganic & Medicinal Chemistry Letters by Kolczewski and colleagues.[1] This paper described the synthesis and pharmacological evaluation of a series of heterocyclic enol ethers.

Through systematic structure-activity relationship (SAR) studies, the research team identified compounds that demonstrated potent and selective inhibition of mGluR2. This compound, then referred to within a series of related compounds, emerged as a lead candidate due to its high affinity and antagonist activity at the mGluR2 receptor. Subsequent research further characterized its unique pharmacological profile, revealing its properties as a non-competitive antagonist and an inverse agonist, meaning it can inhibit the receptor's basal activity in the absence of an agonist.

While this compound did not progress into clinical development for therapeutic use, it has been widely adopted by the scientific community as a crucial tool for preclinical research. Its selectivity for mGluR2 allows for the precise investigation of the receptor's role in various physiological processes, including synaptic transmission, neuronal excitability, and its potential involvement in neurological and psychiatric disorders. Patent applications from Hoffmann-La Roche during this period for heterocyclic compounds as mGluR antagonists further underscore the novelty and importance of this chemical series.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro studies.

Table 1: In Vitro Potency and Efficacy

ParameterValueSpecies/Cell LineAssayReference
IC_50_ 0.11 µMRat mGluR2 transfected cellsGTPγS Binding Assay[4]
IC_50_ ~1 µMHEK-mGluR2 cellsForskolin-induced cAMP formation[1]
EC_50_ (Inverse Agonism) 2.1 ± 0.2 µMHEK293T cellsinter-TMD FRET

Table 2: Chemical and Physical Properties

PropertyValue
Molecular Formula C_17_H_19_Cl_2_N_3_O
Molecular Weight 352.26 g/mol
CAS Number 246852-46-0

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related heterocyclic enol ethers was first described by Kolczewski et al. (1999). The following is a generalized protocol based on their publication.

Materials:

Procedure:

  • Alkoxide Formation: To a solution of cycloheptanol in anhydrous THF, add sodium hydride portion-wise at 0°C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium cycloheptoxide.

  • Nucleophilic Substitution: Cool the alkoxide solution to 0°C and add a solution of the substituted 2,6-dichlorophenylacetonitrile in THF dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.

  • Addition of the Heterocycle: To a solution of the purified intermediate in anhydrous DMF, add sodium hydride at 0°C. After stirring for a short period, add 1,2,4-triazole to the reaction mixture. Heat the reaction and monitor its progress.

  • Final Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the final product. Purify the crude product by column chromatography to yield this compound.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2 and is used to determine the antagonist properties of compounds like this compound.

Materials:

  • Membranes from cells stably expressing rat mGluR2

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Guanosine diphosphate (B83284) (GDP)

  • mGluR2 agonist (e.g., (1S,3R)-ACPD)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR2 receptor.

  • Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

  • Agonist Stimulation: Add a fixed concentration of the mGluR2 agonist (e.g., 10 µM (1S,3R)-ACPD) to stimulate the receptor.

  • Initiation of Binding: Start the binding reaction by adding [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC_50_ value of this compound by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to assess the functional consequences of mGluR2 activation, which is coupled to G_i/o_ proteins that inhibit adenylyl cyclase and do not directly mobilize intracellular calcium. Therefore, a chimeric G-protein (e.g., Gα_qi5_) is often co-expressed to couple the receptor to the phospholipase C pathway, leading to a measurable calcium signal.

Materials:

  • HEK293 cells co-expressing mGluR2 and a chimeric G-protein (e.g., Gα_qi5_)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR2 agonist (e.g., glutamate)

  • This compound

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and incubate them with varying concentrations of this compound for a defined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence and then add the mGluR2 agonist. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of mGluR2 and the mechanism of action of this compound.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Gi_protein Gαi/o-Gβγ mGluR2->Gi_protein Activates G_alpha_i Gαi/o-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates downstream Downstream Effects PKA->downstream Ro645229 This compound Ro645229->mGluR2 Binds (Allosteric Site) Inhibits/Inverse Agonism

mGluR2 signaling and this compound inhibition.
Experimental Workflow for GTPγS Binding Assay

The following diagram outlines the key steps in a GTPγS binding assay to characterize an mGluR2 antagonist.

GTPgS_Workflow start Start prep_membranes Prepare mGluR2 expressing membranes start->prep_membranes add_components Add membranes, GDP, and this compound to plate prep_membranes->add_components add_agonist Add mGluR2 agonist (e.g., (1S,3R)-ACPD) add_components->add_agonist add_gtp Add [³⁵S]GTPγS to initiate reaction add_agonist->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Rapidly filter to separate bound/unbound incubate->filter count Measure radioactivity with scintillation counter filter->count analyze Analyze data and determine IC₅₀ count->analyze end End analyze->end

Workflow for a GTPγS binding assay.

Conclusion

This compound stands as a testament to the successful application of medicinal chemistry in developing highly selective pharmacological tools. Its discovery and subsequent characterization have provided invaluable insights into the function of the mGluR2 receptor. This technical guide has consolidated the key information regarding its history, quantitative pharmacology, and the experimental methodologies used for its evaluation. The provided diagrams offer a clear visualization of its mechanism of action and the workflows for its characterization. For researchers in the fields of neuroscience and drug discovery, this compound remains an essential compound for elucidating the complex roles of mGluR2 in health and disease.

References

Pharmacological Profile of Ro 64-5229: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-5229 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Functioning as a negative allosteric modulator (NAM), this compound has been instrumental in elucidating the physiological and pathophysiological roles of mGluR2. Notably, it also exhibits inverse agonist properties, capable of reducing the basal activity of the receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and its effects on receptor signaling and conformation.

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating neurotransmission and synaptic plasticity. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately reducing neuronal excitability. Given its widespread distribution in the central nervous system, mGluR2 has emerged as a promising therapeutic target for various neurological and psychiatric disorders.

This compound, with the chemical name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a key pharmacological tool for studying mGluR2. Its allosteric mode of action, binding to a site distinct from the glutamate binding pocket, offers a nuanced approach to receptor modulation compared to competitive antagonists. This guide synthesizes the current understanding of this compound's pharmacological profile.

Mechanism of Action

This compound acts as a selective, non-competitive antagonist and negative allosteric modulator (NAM) of mGluR2. This means it binds to a topographically distinct site on the receptor, the transmembrane domain (TMD), to inhibit the effects of orthosteric agonists like glutamate.[1]

Furthermore, this compound has been demonstrated to be an inverse agonist .[2][3] In cellular systems with constitutive (basal) mGluR2 activity, this compound can decrease this basal signaling, suggesting it stabilizes the receptor in an inactive conformation.[2] This is in contrast to neutral antagonists which only block agonist-induced activity without affecting basal signaling.

Signaling Pathway of mGluR2 Inhibition by this compound

The canonical signaling pathway for mGluR2 involves coupling to Gαi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. This compound, by binding to the TMD, prevents this conformational change and subsequent G-protein activation.

Figure 1: mGluR2 signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in various in vitro assays. The following tables summarize these findings.

Table 1: Inhibitory Potency of this compound
Assay TypeCell Line / PreparationAgonistIC50Reference
[35S]GTPγS BindingMembranes from human mGluR2-expressing cellsL-Glutamate (10 µM)533 nM
[35S]GTPγS BindingmGluR2-containing membranes-0.11 µM
[35S]GTPγS BindingRat mGluR2 transfected cell membranes1S,3R-ACPD110 nM
Table 2: Functional Activity of this compound
Assay TypeCell LineParameter MeasuredEC50 / EffectReference
Inter-TMD FRETHEK293T cellsFRET increase (inverse agonism)2.1 ± 0.2 µM
GIRK Channel ElectrophysiologyHEK293T cells expressing mGluR2 and GIRKOutward current (inverse agonism)Statistically significant outward current
Calcium Current InhibitionRat SCG neurons expressing mGluR2Reduction of glutamate (300 µM) induced inhibitionReduced inhibition from 61% to 38% at 3 µM this compound
Inter-LBD FRETHEK293T cellsGlutamate (10 µM) potencyIncreased glutamate EC50 to 17.2 ± 1.1 µM

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding to mGluR2.

Materials:

  • Membranes prepared from cells expressing recombinant human or rat mGluR2.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • Agonist (e.g., L-glutamate).

  • This compound.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Reaction Mixture: In a microplate, combine the cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Incubation: Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Stimulation: Initiate the reaction by adding the agonist (e.g., 10 µM L-glutamate) and [35S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

gtpys_workflow start Start prep Prepare mGluR2 Membranes start->prep mix Prepare Reaction Mix: Membranes, GDP, This compound prep->mix preincubate Pre-incubate (15-30 min, 30°C) mix->preincubate stimulate Add Agonist and [35S]GTPγS preincubate->stimulate incubate Incubate (60 min, 30°C) stimulate->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Figure 2: Experimental workflow for a [35S]GTPγS binding assay.
Förster Resonance Energy Transfer (FRET) Assay

FRET assays are used to measure conformational changes in the mGluR2 dimer upon ligand binding. By labeling different domains of the receptor with donor and acceptor fluorophores, changes in the distance between these domains can be monitored.

Objective: To measure the effect of this compound on the conformation of the mGluR2 transmembrane domains (TMDs).

Materials:

  • HEK293T cells.

  • Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores within or flanking the TMDs.

  • Cell culture reagents and transfection reagents.

  • Imaging medium.

  • This compound.

  • Fluorescence microscope equipped for FRET imaging.

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with the FRET-tagged mGluR2 constructs.

  • Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

  • Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.

  • Baseline Measurement: Acquire baseline FRET signals from the cells before adding any compound.

  • Compound Application: Add varying concentrations of this compound to the cells.

  • FRET Measurement: Acquire FRET signals at different time points after compound addition.

  • Data Analysis: Calculate the change in FRET efficiency as a function of this compound concentration. A dose-dependent increase in FRET between the TMDs is indicative of a conformational change associated with inverse agonism.

Electrophysiology (GIRK Channel Activation Assay)

This assay functionally assesses mGluR2 activation by measuring the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits released upon Gαi/o-coupled receptor activation.

Objective: To determine if this compound acts as an inverse agonist at mGluR2.

Materials:

  • HEK293T cells.

  • Expression plasmids for mGluR2 and GIRK channels.

  • Cell culture and transfection reagents.

  • Whole-cell patch-clamp setup.

  • Extracellular and intracellular recording solutions.

  • This compound.

Protocol:

  • Cell Preparation: Co-transfect HEK293T cells with plasmids for mGluR2 and GIRK channels.

  • Patch-Clamp Recording: 24-48 hours post-transfection, perform whole-cell patch-clamp recordings from transfected cells.

  • Baseline Current: Establish a stable baseline current.

  • Compound Application: Perfuse the cells with a solution containing this compound.

  • Current Measurement: Measure changes in the holding current. An outward current upon application of this compound indicates a decrease in basal GIRK channel activity, confirming inverse agonism.

Effects on mGluR2 Heterodimers

While mGluR2 can form homodimers, it can also form heterodimers with other mGluR subtypes, such as mGluR4. The pharmacology of these heterodimers can differ significantly from that of the homodimers.

Studies in rat superior cervical ganglion (SCG) neurons co-expressing mGluR2 and mGluR4 have shown that this compound is ineffective at inhibiting glutamate-induced responses in mGluR2/4 heterodimers. This supports a model where negative allosteric modulation of heterodimers requires the binding of a NAM to both protomers of the dimer.

Figure 3: Differential effect of this compound on mGluR2 homo- and heterodimers.

Conclusion

This compound is a well-characterized pharmacological tool that has been pivotal in advancing our understanding of mGluR2 function. Its properties as a selective, non-competitive antagonist, negative allosteric modulator, and inverse agonist make it a versatile compound for in vitro and in vivo studies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the roles of mGluR2 in health and disease. Further research into the effects of this compound on different mGluR heterodimers will continue to refine our understanding of the complexities of metabotropic glutamate receptor pharmacology.

References

Ro 64-5229: A Deep Dive into its Modulation of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-5229 is a potent and selective, non-competitive negative allosteric modulator (NAM) and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). By binding to a site within the transmembrane domain (TMD) of the receptor, this compound distinctively alters the receptor's conformation and downstream signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating glutamatergic neurotransmission, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important pharmacological tool.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic signaling.[1] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Presynaptically located mGluR2s act as autoreceptors, sensing synaptic glutamate levels and subsequently inhibiting further glutamate release.[3] This negative feedback mechanism is crucial for maintaining synaptic homeostasis and preventing excitotoxicity.

This compound has emerged as a key pharmacological tool for studying the physiological and pathological roles of mGluR2. Its distinct mechanism as a non-competitive antagonist and inverse agonist allows for the fine-tuned investigation of mGluR2 function. This guide will delve into the technical details of this compound's interaction with mGluR2 and its impact on glutamatergic neurotransmission.

Mechanism of Action

This compound exerts its effects through allosteric modulation of the mGluR2. Unlike orthosteric antagonists that compete with glutamate at the ligand-binding domain (LBD), this compound binds to a distinct site located within the seven-transmembrane (7TM) domain of the receptor. This binding induces a conformational change in the receptor that prevents its activation even in the presence of glutamate.

Furthermore, this compound exhibits inverse agonism, meaning it can reduce the basal or constitutive activity of mGluR2 in the absence of an agonist. This property is particularly valuable for investigating the intrinsic signaling of the receptor.

Signaling Pathways Modulated by this compound

As a negative allosteric modulator of mGluR2, this compound blocks the canonical Gi/o signaling pathway. Activation of mGluR2 by glutamate normally leads to the inhibition of adenylyl cyclase, thereby reducing the production of cAMP. This compound prevents this cascade of events.

cluster_presynaptic Presynaptic Terminal Glutamate_Release Glutamate Release mGluR2 mGluR2 Glutamate_Release->mGluR2 Activates Gi_o Gi/o mGluR2->Gi_o Activates Ro645229 This compound Ro645229->mGluR2 Inhibits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Downstream_Effectors->Glutamate_Release Inhibits

Figure 1: mGluR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Assay TypeParameterValueReference
GTPγS Binding AssayIC500.11 µM
Inter-TMD FRET AssayEC502.1 ± 0.2 µM
Table 1: Potency of this compound in functional and conformational assays.
Assay TypeEffect of this compoundObservationReference
GIRK Current AssayBasal ActivityInduces a small outward current
cAMP Accumulation AssayForskolin-stimulated cAMPReduces cAMP levels
Electrophysiology (EPSC)Presynaptic InhibitionReduces the inhibitory effect of mGluR2 activation on EPSCs
Table 2: Qualitative and semi-quantitative effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding to membranes containing mGluR2.

Materials:

  • Membranes from cells expressing mGluR2 (e.g., CHO or HEK293 cells)

  • [³⁵S]GTPγS

  • GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • mGluR2 agonist (e.g., glutamate or LY354740)

  • This compound

  • Scintillation cocktail

  • Filter plates and vacuum manifold or SPA beads

Procedure:

  • Thaw mGluR2-expressing cell membranes on ice.

  • Prepare a reaction mixture containing the assay buffer, GDP (typically 10-30 µM), and the cell membranes.

  • Add varying concentrations of this compound to the reaction mixture.

  • Add a fixed concentration of the mGluR2 agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

  • Incubate the reaction at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through filter plates followed by washing with ice-cold buffer.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow GTPγS Binding Assay Workflow Prepare_Membranes Prepare mGluR2 Membranes Add_Reagents Add Buffer, GDP, Agonist, and this compound Prepare_Membranes->Add_Reagents Add_Radioligand Add [³⁵S]GTPγS Add_Reagents->Add_Radioligand Incubate Incubate at RT Add_Radioligand->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Analyze_Data Calculate IC₅₀ Measure_Radioactivity->Analyze_Data

Figure 2: Workflow for a typical GTPγS binding assay.
Förster Resonance Energy Transfer (FRET) Assay

FRET assays are used to measure conformational changes in the mGluR2 dimer upon ligand binding.

Objective: To quantify the effect of this compound on the conformational state of the mGluR2 transmembrane domain.

Materials:

  • HEK293T cells co-transfected with mGluR2 constructs labeled with a FRET donor (e.g., CFP or a SNAP-tag ligand) and a FRET acceptor (e.g., YFP or a CLIP-tag ligand) at the N-terminus of the 7TM domain.

  • Imaging medium (e.g., HBSS)

  • This compound

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Plate the transfected HEK293T cells on glass-bottom dishes.

  • Label the SNAP- and CLIP-tagged receptors with their respective fluorescent ligands if applicable.

  • Mount the dish on the microscope stage and perfuse with imaging medium.

  • Acquire baseline FRET measurements by exciting the donor fluorophore and measuring emission from both the donor and acceptor.

  • Apply varying concentrations of this compound to the cells via the perfusion system.

  • Continuously record the FRET signal during and after drug application.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) over time. Plot the change in FRET ratio against the concentration of this compound to determine the EC₅₀ for the conformational change.

cluster_workflow FRET Assay Workflow Transfect_Cells Transfect Cells with Labeled mGluR2 Acquire_Baseline Acquire Baseline FRET Transfect_Cells->Acquire_Baseline Apply_Ro645229 Apply this compound Acquire_Baseline->Apply_Ro645229 Record_FRET Record FRET Signal Apply_Ro645229->Record_FRET Analyze_Data Calculate EC₅₀ Record_FRET->Analyze_Data

Figure 3: Workflow for a FRET-based conformational assay.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Assay

This electrophysiological assay measures the activation of Gi/o-coupled receptors by monitoring the opening of GIRK channels.

Objective: To assess the inverse agonist activity of this compound at mGluR2.

Materials:

  • HEK293T cells co-transfected with mGluR2 and a GIRK channel subunit (e.g., GIRK1/2).

  • Patch-clamp setup

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2)

  • This compound

Procedure:

  • Obtain whole-cell patch-clamp recordings from transfected HEK293T cells.

  • Hold the cell at a negative membrane potential (e.g., -80 mV).

  • Establish a stable baseline current.

  • Apply this compound to the cell via a perfusion system.

  • Record any changes in the holding current. An outward current indicates a decrease in GIRK channel activity, consistent with inverse agonism at a Gi/o-coupled receptor.

  • Data Analysis: Measure the amplitude of the current change induced by this compound.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP.

Objective: To confirm the inhibitory effect of this compound on mGluR2-mediated inhibition of adenylyl cyclase.

Materials:

  • HEK293T cells expressing mGluR2

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Plate mGluR2-expressing HEK293T cells in a multi-well plate.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the extent of inhibition.

Conclusion

This compound is a well-characterized and highly valuable tool for probing the function of mGluR2. Its dual mechanism as a non-competitive negative allosteric modulator and an inverse agonist provides a powerful means to dissect the role of mGluR2 in glutamatergic neurotransmission and to explore its potential as a therapeutic target for various neurological and psychiatric disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations.

References

Investigating the Effects of Ro 64-5229 on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Ro 64-5229, a selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), and its effects on synaptic plasticity. This document synthesizes available data to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and its Target: mGluR2

This compound is a potent and selective tool compound for studying the physiological roles of mGluR2. As a negative allosteric modulator, it binds to a site on the mGluR2 protein distinct from the glutamate binding site, reducing the receptor's response to glutamate. Some studies also suggest it can act as an inverse agonist, reducing the basal activity of the receptor.[1]

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) belonging to Group II mGluRs. It is predominantly expressed on presynaptic terminals in various brain regions, including the hippocampus, where it plays a crucial role in regulating neurotransmitter release. Activation of mGluR2 is generally associated with an inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. This modulatory role makes mGluR2 a significant target for understanding and potentially treating various neurological and psychiatric disorders.

The mGluR2 Signaling Pathway and Modulation by this compound

The canonical signaling pathway for mGluR2 involves its coupling to Gi/o proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, reducing the production of cAMP. This, in turn, decreases the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including the regulation of ion channels and transcription factors involved in synaptic plasticity. This compound, as a negative allosteric modulator, prevents this cascade of events by inhibiting the activation of mGluR2.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds & Activates Gi/o Gi/o mGluR2->Gi/o Activates This compound This compound This compound->mGluR2 Binds & Inhibits (Allosterically) Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates

Figure 1: mGluR2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Investigating this compound's Effects on Synaptic Plasticity

General Experimental Workflow

The general workflow for an in vitro electrophysiology experiment to assess the impact of this compound on synaptic plasticity is outlined below.

Experimental_Workflow A Acute Hippocampal Slice Preparation B Slice Recovery and Transfer to Recording Chamber A->B C Placement of Stimulating and Recording Electrodes B->C D Baseline Synaptic Transmission Recording (e.g., 20-30 min) C->D E Bath Application of this compound or Vehicle D->E F Induction of Synaptic Plasticity (LTP or LTD Protocol) E->F G Post-Induction Recording (e.g., 60-120 min) F->G H Data Analysis (fEPSP slope, amplitude) G->H

Figure 2: General workflow for an in vitro electrophysiology experiment.
Detailed In Vitro Electrophysiology Protocol

This protocol is adapted from methodologies reported for studying synaptic transmission in the hippocampus with this compound.

3.2.1. Acute Hippocampal Slice Preparation

  • Anesthetize an adult rodent (e.g., Wistar rat) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing medium.

    • Slicing Medium Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgCl2 2, CaCl2 0.5, D-glucose 10.

  • Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 1 hour to recover.

    • ACSF Composition (in mM): NaCl 125, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgCl2 1, CaCl2 2, D-glucose 10.

3.2.2. Field Excitatory Postsynaptic Potential (fEPSP) Recordings

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF (2-3 ml/min) at 30-32°C.

  • Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway to stimulate presynaptic fibers.

  • Place a recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline recording for 20-30 minutes by delivering single pulses at 0.033 Hz. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP response.

3.2.3. Drug Application

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in ACSF to the final desired concentration (e.g., 50 µM, as used in previous studies on synaptic transmission).

  • Bath-apply this compound or vehicle (ACSF with the same concentration of DMSO) for a pre-incubation period (e.g., 20-30 minutes) before inducing plasticity.

3.2.4. Induction of Synaptic Plasticity

  • Long-Term Potentiation (LTP) Induction:

    • High-Frequency Stimulation (HFS): Deliver one or more trains of high-frequency stimuli (e.g., 1 train of 100 pulses at 100 Hz, or multiple trains separated by a short interval).

    • Theta-Burst Stimulation (TBS): Deliver several bursts of high-frequency stimuli (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

  • Long-Term Depression (LTD) Induction:

    • Low-Frequency Stimulation (LFS): Deliver a prolonged train of low-frequency stimuli (e.g., 900 pulses at 1 Hz).

3.2.5. Data Acquisition and Analysis

  • Record fEPSPs for at least 60-120 minutes following the induction protocol.

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average baseline value.

  • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP or LTD.

  • Compare the magnitude of potentiation or depression between the this compound treated group and the vehicle control group.

Data Presentation

Direct quantitative data on the effects of this compound on LTP and LTD are not available in the reviewed literature. However, to provide a framework for the expected outcomes, this section presents the known properties of this compound and representative data from studies using other selective mGluR2 antagonists.

Table 1: Properties of this compound

PropertyValueReference
Target Metabotropic Glutamate Receptor 2 (mGluR2)[Tocris Bioscience]
Mechanism of Action Selective, Non-competitive Negative Allosteric Modulator / Inverse Agonist[1]
IC₅₀ 0.11 µM (for inhibition of GTPγ³⁵S binding to mGlu₂-containing membranes)[Tocris Bioscience]

Table 2: Representative Data on the Effect of a Selective mGluR2/3 Antagonist (LY341495) on Hippocampal LTP

Disclaimer: The following data is for the mGluR2/3 antagonist LY341495 and is presented to illustrate the potential effects of mGluR2 antagonism. These are not data for this compound.

Treatment GroupPost-Tetanization fEPSP Slope (% of Baseline)Reference
Control 145.8 ± 5.2 %[2]
LY341495 178.3 ± 6.9 %[2]

Note: In this study, blockade of mGluR2/3 with LY341495 enhanced LTP in the dentate gyrus of rats.

Table 3: Representative Data on the Effect of a Group II mGluR Antagonist (EGLU) on Hippocampal LTD

Disclaimer: The following data is for the Group II mGluR antagonist EGLU and is presented to illustrate the potential effects of mGluR2 antagonism. These are not data for this compound.

Treatment GroupPost-LFS fEPSP Slope (% of Baseline)Reference
Control 75.2 ± 3.1 %[3]
EGLU 98.5 ± 4.5 %[3]

Note: In this study, the Group II mGluR antagonist EGLU blocked the induction of LTD in the CA1 region of freely moving rats.

Expected Effects of this compound on Synaptic Plasticity

Based on the known function of presynaptic mGluR2 as an autoreceptor that inhibits glutamate release, antagonism of mGluR2 with this compound would be expected to increase the probability of glutamate release. This could have complex effects on synaptic plasticity:

  • On Long-Term Potentiation (LTP): By increasing glutamate release during high-frequency stimulation, this compound might lower the threshold for LTP induction or enhance its magnitude. This is consistent with findings where another mGluR2/3 antagonist enhanced LTP.[2]

  • On Long-Term Depression (LTD): The role of mGluR2 in LTD is more complex. Some forms of LTD are dependent on mGluR activation. Therefore, blocking mGluR2 with this compound could impair or completely block the induction of these specific forms of LTD.[3]

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of mGluR2 in synaptic function. While direct quantitative evidence of its impact on LTP and LTD is currently lacking in the literature, the established role of mGluR2 in modulating neurotransmitter release strongly suggests that this compound will have significant effects on these forms of synaptic plasticity. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at precisely quantifying these effects. Such research is crucial for a deeper understanding of the molecular mechanisms of learning and memory and for the development of novel therapeutic strategies targeting the glutamatergic system.

References

Ro 64-5229: A Dual-Target Modulator for Investigating Cognitive Function and Sleep-Wake Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-5229 is a potent and selective small molecule that exhibits a unique dual pharmacological profile, acting as a high-affinity inverse agonist for the histamine (B1213489) H3 receptor (H3R) and a negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This dual mechanism of action positions this compound as a valuable research tool for dissecting the complex interplay between the histaminergic and glutamatergic systems in the central nervous system. These two neurotransmitter systems are critically involved in regulating a wide array of physiological processes, most notably cognitive functions and the sleep-wake cycle. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its signaling pathways, and detailed experimental protocols for its application in preclinical research aimed at understanding its impact on cognition and sleep.

Introduction

The modulation of cognitive processes and the regulation of sleep-wake cycles are of paramount interest in neuroscience research and drug development. The histaminergic and glutamatergic systems are key players in these domains. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, controlling the release of histamine and other neurotransmitters. Its inverse agonists are known to enhance wakefulness and cognitive performance. The metabotropic glutamate receptor 2, a Gi/o-coupled receptor, is also predominantly found in the CNS and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Negative allosteric modulators of mGluR2 have been investigated for their potential in treating cognitive deficits and sleep disturbances.

This compound, by targeting both H3R and mGluR2, offers a unique opportunity to explore the synergistic or opposing effects of modulating these two key receptors simultaneously. This guide aims to provide researchers with the necessary information to effectively utilize this compound as a pharmacological tool in their studies.

Core Pharmacology and Mechanism of Action

This compound's pharmacological profile is characterized by its potent interaction with two distinct receptor systems:

  • Histamine H3 Receptor (H3R) Inverse Agonist: this compound binds to the H3 receptor and reduces its constitutive activity. As an inverse agonist, it not only blocks the effects of agonists but also decreases the basal level of receptor signaling. This action leads to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are known to promote wakefulness and enhance cognitive functions.

  • Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulator (NAM): this compound binds to an allosteric site on the mGluR2, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate. By attenuating the inhibitory effect of mGluR2 on neurotransmitter release, this compound can indirectly enhance synaptic transmission, a mechanism that may contribute to its effects on cognition.

Signaling Pathways

The dual action of this compound results in the modulation of distinct intracellular signaling cascades.

Histamine H3 Receptor Signaling

As a Gi/o-coupled receptor, the H3R, when activated by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this pathway, leading to a relative increase in cAMP. Furthermore, H3R activation can modulate various ion channels and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways. The following diagram illustrates the key components of the H3R signaling cascade.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro645229 This compound (Inverse Agonist) H3R Histamine H3 Receptor Ro645229->H3R Inhibits G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Modulates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP MAPK_pathway MAPK Pathway PLC->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway PLC->PI3K_Akt_pathway PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Cognition, Wakefulness) CREB->Gene_expression Regulates

Histamine H3 Receptor Signaling Pathway
Metabotropic Glutamate Receptor 2 Signaling

The mGluR2 is also coupled to Gi/o proteins. Upon activation by glutamate, it inhibits adenylyl cyclase, reducing cAMP levels and subsequently decreasing protein kinase A (PKA) activity. This leads to a reduction in the phosphorylation of various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. As a negative allosteric modulator, this compound attenuates this inhibitory signaling cascade.

mGluR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects Ro645229 This compound (NAM) mGluR2 mGluR2 Ro645229->mGluR2 Modulates G_protein Gi/o Protein mGluR2->G_protein Activates Glutamate Glutamate Glutamate->mGluR2 Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP Neuronal_excitability ↓ Neuronal Excitability Ion_channel->Neuronal_excitability PKA PKA cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release PKA->Neurotransmitter_release

mGluR2 Signaling Pathway

Data Presentation: Quantitative Effects of this compound

Disclaimer: The following tables are templates based on standard preclinical assessments. Specific quantitative data for this compound from publicly available literature is limited. Researchers should generate their own data following the described protocols.

Table 1: Effects of this compound on Cognitive Performance in the Novel Object Recognition (NOR) Test
Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)Total Exploration Time (s) (Mean ± SEM)
Vehicle-0.1 ± 0.0560 ± 5
This compound1Data to be determinedData to be determined
This compound3Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
Positive Controle.g., 1e.g., 0.4 ± 0.08e.g., 65 ± 6
Table 2: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze (MWM) Test
Treatment GroupDose (mg/kg)Escape Latency (s) - Day 5 (Mean ± SEM)Time in Target Quadrant (%) - Probe Trial (Mean ± SEM)Swim Speed (cm/s) (Mean ± SEM)
Vehicle-15 ± 235 ± 320 ± 1
This compound1Data to be determinedData to be determinedData to be determined
This compound3Data to be determinedData to be determinedData to be determined
This compound10Data to be determinedData to be determinedData to be determined
Positive Controle.g., 1e.g., 10 ± 1.5e.g., 45 ± 4e.g., 21 ± 1.2
Table 3: Effects of this compound on Sleep-Wake Architecture in Rodents
Treatment GroupDose (mg/kg)Total Wake Time (min) (Mean ± SEM)Total NREM Sleep (min) (Mean ± SEM)Total REM Sleep (min) (Mean ± SEM)Latency to NREM Sleep (min) (Mean ± SEM)Latency to REM Sleep (min) (Mean ± SEM)
Vehicle-240 ± 15180 ± 1260 ± 510 ± 145 ± 3
This compound1Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound3Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound10Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Positive Controle.g., 1e.g., 300 ± 20e.g., 120 ± 10e.g., 40 ± 4e.g., 15 ± 2e.g., 60 ± 5

Experimental Protocols

Cognitive Function Assessment

This task assesses recognition memory in rodents, which is dependent on the animal's innate preference for novelty.

Methodology:

  • Habituation: Individually house animals and handle them for 5 minutes daily for 3 days prior to testing. On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object (defined as nose pointing towards the object at a distance of ≤ 2 cm).

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (3 days handling, 10 min in empty arena) Training Training Phase (5-10 min with two identical objects) Habituation->Training ITI Inter-trial Interval (e.g., 1h or 24h) Training->ITI Testing Testing Phase (5 min with one familiar and one novel object) ITI->Testing Data_Analysis Data Analysis (Calculate Discrimination Index) Testing->Data_Analysis

Novel Object Recognition Experimental Workflow

This task is a widely used method to assess spatial learning and memory, which is heavily dependent on hippocampal function.

Methodology:

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C). A small escape platform (e.g., 10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Acquisition Phase (Learning): Over several consecutive days (e.g., 5 days), animals are subjected to a series of trials (e.g., 4 trials per day). In each trial, the animal is released from a different starting position and must find the hidden platform. The location of the platform remains constant throughout the acquisition phase. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. Record the escape latency (time to find the platform) and swim path.

  • Probe Trial (Memory): 24 hours after the last acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set period (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latency across training days to assess learning. In the probe trial, a significant preference for the target quadrant indicates good spatial memory.

MWM_Workflow Acquisition Acquisition Phase (e.g., 5 days, 4 trials/day with hidden platform) Probe_Trial Probe Trial (24h after last acquisition trial, platform removed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe_Trial->Data_Analysis

Morris Water Maze Experimental Workflow
Sleep-Wake Regulation Assessment

This is the gold standard for assessing sleep-wake states in rodents.

Methodology:

  • Surgical Implantation: Anesthetize the animal and surgically implant EEG electrodes over the cortex (e.g., frontal and parietal) and EMG electrodes in the nuchal muscles. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the animal to the recording chamber and tether for at least 24-48 hours before the baseline recording.

  • Baseline Recording: Record EEG and EMG activity for a 24-hour period to establish a baseline sleep-wake pattern.

  • Drug Administration: Administer this compound or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light phase).

  • Post-treatment Recording: Record EEG and EMG activity for the subsequent 24-hour period.

  • Data Analysis: Manually or automatically score the recordings in epochs (e.g., 10-second epochs) into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics. Analyze parameters such as total time spent in each state, latency to sleep onset, and the number and duration of sleep/wake bouts.

Sleep_Study_Workflow Surgery Surgical Implantation of EEG/EMG Electrodes Recovery Recovery Period (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber (24-48h) Recovery->Habituation Baseline_Recording Baseline EEG/EMG Recording (24h) Habituation->Baseline_Recording Drug_Administration Administration of this compound or Vehicle Baseline_Recording->Drug_Administration Post_Treatment_Recording Post-Treatment EEG/EMG Recording (24h) Drug_Administration->Post_Treatment_Recording Data_Analysis Sleep Scoring and Analysis Post_Treatment_Recording->Data_Analysis

Sleep-Wake Study Experimental Workflow

Conclusion

This compound represents a powerful pharmacological tool for investigating the intricate roles of the histaminergic and glutamatergic systems in cognitive function and sleep-wake regulation. Its dual action as an H3R inverse agonist and an mGluR2 NAM provides a unique avenue for exploring the potential therapeutic benefits of simultaneously modulating these two critical CNS targets. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to design and execute rigorous preclinical studies to elucidate the full potential of this compound and similar dual-target ligands in the field of neuroscience and drug discovery. Future research should focus on generating robust quantitative data to fully characterize the in vivo effects of this compound and to translate these findings into a better understanding of the neurobiology of cognition and sleep.

Ro 64-5229: A Negative Allosteric Modulator of mGluR2 with Therapeutic Potential in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro 64-5229 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders. By binding to an allosteric site on the mGluR2, this compound inhibits the receptor's response to the endogenous agonist glutamate. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, and its potential therapeutic applications in neuropsychiatric disorders, with a focus on depression and anxiety. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

Metabotropic glutamate receptors (mGluRs) play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] mGluR2, a member of the group II mGluRs, is predominantly expressed presynaptically, where it acts as an autoreceptor to inhibit glutamate release.[1] Dysregulation of glutamatergic neurotransmission is increasingly recognized as a key factor in the pathophysiology of major depressive disorder, anxiety disorders, and other neuropsychiatric conditions.[3][4] Consequently, pharmacological modulation of mGluR2 presents a promising therapeutic strategy.

This compound has emerged as a valuable pharmacological tool to investigate the physiological and pathological roles of mGluR2. As a selective NAM, it offers a nuanced approach to modulating receptor activity compared to orthosteric antagonists. This guide will delve into the technical details of this compound, providing researchers and drug developers with the necessary information to explore its therapeutic potential.

Pharmacological Profile of this compound

This compound is characterized by its high selectivity and potency as a non-competitive antagonist of mGluR2. Its allosteric binding site is distinct from the glutamate binding site, allowing it to modulate receptor function in a unique manner.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized in various assays. The following table summarizes key quantitative data from the literature.

Assay TypeParameterValueCell Line/PreparationReference
GTPγS Binding AssayIC500.11 µMmGluR2-containing membranes
FRET-based Assay (inter-TMD)EC502.1 ± 0.2 µMHEK293T cells expressing mGluR2
FRET-based Assay (glutamate-induced)IC50533 nMMembranes from human mGluR2 transfected cells

Table 1: In Vitro Quantitative Data for this compound

Mechanism of Action

This compound functions as a negative allosteric modulator and has been shown to act as an inverse agonist at the mGluR2. This means that it not only blocks the effect of agonists but also reduces the basal activity of the receptor.

Allosteric Modulation

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand, in this case, glutamate. This binding event induces a conformational change in the receptor that alters its affinity for and/or efficacy of the orthosteric agonist. In the case of this compound, this modulation results in a decrease in the potency and/or maximal effect of glutamate.

Inverse Agonism

Studies have demonstrated that this compound can reduce the constitutive activity of mGluR2 in the absence of an agonist. This property of inverse agonism suggests that this compound can stabilize the receptor in an inactive conformation.

Signaling Pathways

mGluR2 is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and other signaling cascades.[1] By inhibiting mGluR2, this compound can disinhibit adenylyl cyclase, leading to an increase in cAMP levels. Furthermore, mGluR2 activation can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][5] The precise downstream consequences of this compound-mediated mGluR2 inhibition in the context of neuropsychiatric disorders are an active area of research.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Effects Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Gi_Go Gαi/o mGluR2->Gi_Go Activates Ro645229 This compound Ro645229->mGluR2 Inhibits (NAM) AC Adenylyl Cyclase Gi_Go->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_Go->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Glutamate_Release Glutamate Release VGCC->Glutamate_Release Mediates Therapeutic_Effects Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) Glutamate_Release->Therapeutic_Effects Modulation of Neurotransmission

Figure 1: Simplified signaling pathway of mGluR2 and the inhibitory action of this compound.

Potential Therapeutic Applications in Neuropsychiatric Disorders

The role of glutamatergic dysregulation in neuropsychiatric disorders has led to the investigation of mGluR2 modulators as potential therapeutic agents.[4] While direct clinical data on this compound is not available, preclinical evidence with other mGluR2/3 antagonists suggests potential efficacy in depression and anxiety.

Depression

Preclinical studies have shown that antagonists of group II mGluRs can exert antidepressant-like effects in various animal models.[3][4][6] The proposed mechanism for this effect is an increase in synaptic glutamate in brain regions implicated in depression, such as the prefrontal cortex and hippocampus. By blocking the inhibitory feedback mechanism of presynaptic mGluR2, these antagonists may enhance glutamatergic transmission, mimicking the rapid antidepressant effects observed with ketamine.

Anxiety Disorders

The evidence for the role of mGluR2 antagonists in anxiety is more complex. While some studies suggest anxiolytic-like effects of mGluR2/3 antagonists, others show conflicting results.[3][6] The therapeutic potential may depend on the specific anxiety disorder and the brain circuitry involved. Further research with selective mGluR2 NAMs like this compound is needed to clarify their anxiolytic potential.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the effects of this compound.

In Vitro Assays

This assay measures the activation of G proteins coupled to mGluR2.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human or rat mGluR2.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, add the membrane preparation, [35S]GTPγS, varying concentrations of this compound, and a fixed concentration of a glutamate agonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis.

This assay directly measures conformational changes in the mGluR2 upon ligand binding.

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with constructs encoding mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

  • Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging.

  • Ligand Application: Perfuse the cells with varying concentrations of this compound in the presence or absence of a glutamate agonist.

  • FRET Measurement: Measure the FRET efficiency or ratio changes over time.

  • Data Analysis: Calculate EC50 or IC50 values from the concentration-response curves.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding_assay GTPγS Binding Assay data_analysis IC50/EC50 Determination Behavioral Scoring Statistical Analysis binding_assay->data_analysis fret_assay FRET Conformational Assay fret_assay->data_analysis electrophysiology Electrophysiology (e.g., Patch Clamp) electrophysiology->data_analysis pk_pd Pharmacokinetics & Brain Penetration behavioral_assays Behavioral Models (Anxiety, Depression) pk_pd->behavioral_assays behavioral_assays->data_analysis

Figure 2: General experimental workflow for evaluating this compound.
Preclinical Behavioral Models

  • Animals: Use male mice or rats.

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure:

    • Habituation (Day 1): Place each animal in the cylinder for a 15-minute pre-swim session.

    • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at desired doses and time points before the test session.

    • Test Session (Day 2): Place the animals back into the water for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Animals: Use male mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Drug Administration: Administer this compound or vehicle i.p. at desired doses and time points before the test.

    • Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Scoring: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Conclusion and Future Directions

This compound is a potent and selective mGluR2 NAM that serves as an invaluable tool for dissecting the role of this receptor in health and disease. The preclinical rationale for the use of mGluR2 antagonists in the treatment of depression is compelling. However, further in vivo studies with this compound are crucial to establish its efficacy and safety profile in animal models of neuropsychiatric disorders. Future research should focus on:

  • In-depth behavioral phenotyping: Evaluating the effects of this compound in a broader range of behavioral paradigms relevant to depression, anxiety, and cognitive function.

  • Pharmacokinetic and pharmacodynamic studies: Determining the brain penetration and target engagement of this compound to establish a clear relationship between drug exposure and behavioral effects.

  • Investigation of signaling pathways: Elucidating the precise downstream molecular mechanisms through which this compound exerts its effects in relevant brain circuits.

A thorough understanding of these aspects will be critical for advancing this compound or other selective mGluR2 NAMs towards clinical development for the treatment of neuropsychiatric disorders.

References

Understanding the Allosteric Modulation of mGluR2 by Ro 64-5229: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in modulating neurotransmission throughout the central nervous system (CNS).[1] As a presynaptic autoreceptor, its activation by glutamate typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and a subsequent reduction in neurotransmitter release.[2][3] This function positions mGluR2 as a critical feedback mechanism to prevent neuronal hyperexcitability and as a promising therapeutic target for CNS disorders such as anxiety, schizophrenia, and depression.[4][5]

Allosteric modulation represents a sophisticated strategy for targeting GPCRs. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to distinct, less conserved sites, typically within the seven-transmembrane (7TM) domain.[6][7] This offers the potential for greater subtype selectivity and a more nuanced "dimmer switch" approach to receptor modulation rather than a simple "on/off" mechanism.

This guide focuses on Ro 64-5229 , a well-characterized selective, non-competitive antagonist of mGluR2.[4] It functions as a negative allosteric modulator (NAM), providing a valuable tool for dissecting mGluR2 pharmacology and serving as a reference compound in the development of novel therapeutics.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to an allosteric site within the transmembrane domain of the mGluR2.[8] This binding event induces or stabilizes a receptor conformation that is non-conducive to G-protein coupling and subsequent intracellular signaling, even in the presence of the endogenous agonist, glutamate.[1]

Key aspects of its mechanism include:

  • Negative Allosteric Modulation: this compound does not compete with glutamate for its binding site. Instead, it reduces the efficacy and/or affinity of glutamate, thereby diminishing the maximal response to the orthosteric agonist.[9]

  • Inverse Agonism: Beyond simply blocking agonist-induced activity, this compound has been shown to act as an inverse agonist. This means it can reduce the basal, or constitutive, activity of mGluR2 in the absence of any agonist.[10][11] This effect is demonstrated by its ability to produce a small outward current in HEK293T cells expressing mGluR2 and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10]

  • Conformational Changes: The binding of this compound induces a robust conformational rearrangement within the transmembrane domains. This has been directly observed using Förster Resonance Energy Transfer (FRET) assays, which show a significant increase in the FRET signal between TMDs upon this compound application, an effect not seen with some other neutral antagonist NAMs like MNI 137.[7][10][11] Interestingly, this compound exhibits very slow off-kinetics, meaning it dissociates from the receptor very slowly.[10][11]

  • Heterodimer Inactivity: The pharmacology of mGluR heterodimers can differ significantly from their homodimeric counterparts. In cells expressing mGluR2/mGluR4 heterodimers, this compound is ineffective at inhibiting glutamate-induced responses.[12][13][14] This supports a model where NAMs must occupy the allosteric site on both protomers of the dimer to exert their inhibitory effect.[12][13][14]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound's activity at mGluR2 across various experimental paradigms.

Assay Type Receptor Source Agonist Used Parameter Value (nM) Reference
[³⁵S]GTPγS BindingHuman mGluR2 transfected cell membranesL-glutamateIC₅₀533
[³⁵S]GTPγS BindingRat mGluR2 transfected cell membranes1S,3R-ACPDIC₅₀110[4]
Inter-TMD FRETHEK293T cells expressing human mGluR2N/AEC₅₀2100[15]
Inhibition of Calcium CurrentSCG neurons expressing mGluR2Glutamate-3000*[12]
Inhibition of cAMP formationHippocampal primary neuronal culturesForskolin/Ecto-NL1-13.5**

*Value represents the concentration of this compound used to demonstrate a significant reduction in glutamate response. **Value represents the concentration of ecto-NL1 (an mGluR2 activator) at which this compound blocked the cAMP decrease.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to characterize the allosteric modulation of mGluR2 by this compound.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation. An agonist-activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activation event.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing human or rat mGluR2 are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.

  • Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP is prepared.

  • Reaction Mixture: The reaction is set up in a 96-well plate. Each well contains:

    • Cell membranes (5-20 µg of protein)

    • Assay Buffer

    • GDP (typically 10-30 µM)

    • [³⁵S]GTPγS (0.05-0.1 nM)

    • A fixed concentration of an mGluR2 agonist (e.g., 10 µM L-glutamate).[4]

    • Varying concentrations of the antagonist, this compound.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Quantification: The filters are washed, dried, and a scintillation cocktail is added. The amount of bound [³⁵S]GTPγS is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Basal binding is measured in the absence of an agonist. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound.

cAMP Formation Assay

This assay quantifies the inhibition of adenylyl cyclase, a primary downstream effector of the Gαi/o-coupled mGluR2.

Methodology:

  • Cell Culture: Hippocampal neurons or HEK293 cells expressing mGluR2 are cultured.[2][16]

  • Pre-treatment: Cells are pre-treated for ~20 minutes with a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.[2]

  • Stimulation: Cells are then treated with:

    • Forskolin (e.g., 8 µM) to stimulate adenylyl cyclase and raise basal cAMP levels.[2]

    • An mGluR2 agonist (e.g., ecto-NL1) to activate the receptor.[2]

    • Varying concentrations of this compound to test its inhibitory effect.

  • Incubation: The treatment is carried out for a defined period (e.g., 20 minutes).[2]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Quantification: cAMP levels in the cell lysates are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other commercially available cAMP detection kits.[2][16]

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its potency.

Inter-Transmembrane Domain (TMD) FRET Assay

This advanced imaging technique directly measures conformational changes within the receptor dimer in real-time in living cells.

Methodology:

  • Sensor Construction: mGluR2 constructs are engineered with FRET donor (e.g., cyan fluorescent protein, CFP) and acceptor (e.g., yellow fluorescent protein, YFP) fluorophores inserted into intracellular or extracellular loops of the TMDs.

  • Cell Transfection: HEK293T cells are transfected with the FRET-tagged mGluR2 constructs.

  • Live-Cell Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging. A baseline FRET signal is established.

  • Compound Application: this compound is applied to the cells via a perfusion system.

  • FRET Measurement: Changes in the FRET signal (e.g., an increase in the YFP/CFP emission ratio) are recorded over time. The kinetics (on- and off-rates) and dose-dependence of the conformational change can be determined.[10][11]

  • Data Analysis: The change in FRET is plotted against the concentration of this compound to calculate an EC₅₀ for the conformational response.[15]

Mandatory Visualizations

Signaling Pathway Diagram

mGluR2_Signaling_Pathway mGluR2 mGluR2 G_protein Gi/o Protein (αβγ) mGluR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP AC->cAMP converts Glutamate Glutamate Glutamate->mGluR2 binds Ro645229 This compound Ro645229->mGluR2 binds & inhibits PKA PKA cAMP->PKA activates Vesicle Vesicle Release (-) PKA->Vesicle modulates

Caption: Canonical mGluR2 signaling cascade and its inhibition by this compound.

Experimental Workflow Diagram

GTPgS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare mGluR2 Membranes p2 Prepare Assay Buffer, [35S]GTPγS, Agonist, and this compound dilutions r1 Combine Reagents in 96-well Plate p2->r1 r2 Incubate (30°C, 60 min) r1->r2 a1 Filter & Wash to separate bound and free [35S]GTPγS r2->a1 a2 Quantify Radioactivity (Scintillation Counting) a1->a2 a3 Calculate IC50 (Non-linear Regression) a2->a3

Caption: Workflow for a [³⁵S]GTPγS binding assay to determine antagonist potency.

Logical Relationship Diagram

NAM_Concept cluster_graph Glutamate Dose-Response Curve cluster_legend Legend cluster_explanation Explanation placeholder placeholder exp This compound (a NAM) binds to an allosteric site. This reduces the maximal efficacy (Emax) of glutamate. The dose-response curve is shifted downward, indicating non-competitive antagonism. key1 Glutamate Alone key2 Glutamate + this compound

References

Methodological & Application

Application Notes and Protocols for Ro 64-5229: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Target Specificity: These application notes pertain to the use of Ro 64-5229 , a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) . Initial inquiries regarding the opioid receptor-like 1 (ORL-1) receptor may stem from a likely confusion with a similarly named compound, Ro 64-6198 , which is a known potent agonist of the ORL-1 receptor. Based on a comprehensive review of scientific literature, this compound does not exhibit activity at the ORL-1 receptor. The following protocols are therefore exclusively focused on the well-established pharmacology of this compound at the mGluR2 receptor.

Introduction

This compound is a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the mGluR2 receptor. As a selective, non-competitive antagonist and inverse agonist, it allows for the nuanced study of mGluR2 signaling pathways.[1][2] This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound at the mGluR2 receptor.

ParameterValueSpeciesAssay SystemReference
IC50 0.11 µMNot SpecifiedGTPγ35S binding to mGluR2-containing membranes[1]
IC50 533 nM (0.533 µM)Human[35S]GTPγS functional assay with membranes expressing human mGluR2[3]
IC50 110 nM (0.11 µM)Rat[35S]GTPγS functional assay with membranes from rat mGluR2 transfected cells (agonist: 1S,3R-ACPD)[3]
Action Selective, non-competitive antagonist and inverse agonistNot ApplicableVarious in vitro assays

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor and is a standard method to determine the potency of antagonists like this compound.

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to cell membranes expressing the mGluR2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat mGluR2 receptor.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • mGluR2 agonist (e.g., L-glutamate or DCG-IV).

  • This compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filter manifold for harvesting.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the mGluR2 receptor to confluence.

    • Harvest cells by scraping and homogenize in ice-cold Tris buffer.

    • Centrifuge the homogenate and wash the resulting pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare a serial dilution of this compound in the desired concentration range.

    • In a 96-well plate, add in the following order:

      • Assay Buffer.

      • A fixed, sub-maximal concentration of the mGluR2 agonist (e.g., 10 µM L-glutamate).

      • Varying concentrations of this compound.

      • A fixed concentration of GDP (e.g., 10 µM).

      • Cell membranes (typically 10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to a final concentration of approximately 0.05-0.1 nM to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Cell-Based Functional Assays (e.g., FRET or Electrophysiology)

These assays provide a more integrated measure of receptor function in a cellular context.

Objective: To characterize the effect of this compound on mGluR2 receptor conformation and downstream signaling in living cells.

A. Förster Resonance Energy Transfer (FRET) Assay:

This assay can be used to measure conformational changes within the mGluR2 dimer upon ligand binding.

Materials:

  • HEK293 cells co-transfected with mGluR2 constructs tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

  • Cell culture reagents.

  • This compound.

  • Agonist (e.g., glutamate).

  • Fluorescence plate reader or microscope capable of FRET measurements.

Procedure:

  • Cell Culture and Transfection:

    • Culture and transfect HEK293 cells with the FRET-tagged mGluR2 constructs.

    • Plate the cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates).

  • Assay Performance:

    • Wash the cells with an appropriate assay buffer (e.g., HBSS).

    • Acquire a baseline FRET signal.

    • Add varying concentrations of this compound and measure the change in FRET signal to assess its effect on the basal receptor conformation (inverse agonism).

    • Alternatively, pre-incubate the cells with this compound before adding an agonist to measure the antagonistic effect on the agonist-induced FRET change.

  • Data Analysis:

    • Calculate the change in the FRET ratio (acceptor emission / donor emission).

    • Plot the FRET change against the concentration of this compound to determine its EC50 (for inverse agonism) or IC50 (for antagonism).

B. G-Protein Inwardly Rectifying Potassium (GIRK) Channel Electrophysiology Assay:

This assay measures the activation of Gi/o-coupled receptors like mGluR2 through the activation of GIRK channels.

Materials:

  • HEK293T cells co-expressing mGluR2 and GIRK channels.

  • Patch-clamp electrophysiology setup.

  • External and internal recording solutions.

  • This compound.

  • Agonist (e.g., glutamate).

Procedure:

  • Cell Preparation:

    • Use cells co-expressing mGluR2 and GIRK channels for whole-cell patch-clamp recordings.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Apply this compound alone to the cell to measure any change in the basal current, which would indicate inverse agonist activity.

    • To measure antagonism, apply an agonist to induce an outward potassium current, and then co-apply the agonist with this compound to observe the inhibition of this current.

  • Data Analysis:

    • Measure the amplitude of the current at a specific holding potential.

    • Quantify the effect of this compound on the basal or agonist-induced current and plot dose-response curves to determine its potency.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Dimer Glutamate->mGluR2 Agonist Binding G_protein Gi/o Protein mGluR2->G_protein Activation Ro645229 This compound (NAM/Inverse Agonist) Ro645229->mGluR2 Allosteric Binding AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP Downstream Effectors Downstream Effectors cAMP->Downstream Effectors K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare mGluR2- expressing membranes add_components Add buffer, agonist, this compound, GDP, and membranes to plate prep_membranes->add_components prep_reagents Prepare this compound dilutions, agonist, GDP, and [35S]GTPγS prep_reagents->add_components pre_incubate Pre-incubate at 30°C add_components->pre_incubate add_gtp Initiate reaction with [35S]GTPγS pre_incubate->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate terminate Terminate by rapid filtration incubate->terminate wash Wash filters terminate->wash count Quantify radioactivity via scintillation counting wash->count analyze Plot % inhibition vs. [this compound] and calculate IC50 count->analyze

References

Application Notes and Protocols for Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparation of a Stock Solution of Ro 64-5229

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective, non-competitive antagonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] It functions as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site to inhibit receptor activity.[4][5] Studies have also characterized it as an inverse agonist, capable of reducing the basal activity of the mGluR2 receptor. Given its role in modulating glutamatergic neurotransmission, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR2, which is implicated in various central nervous system disorders. Accurate preparation of stock solutions is the first critical step for ensuring reproducible and reliable experimental results.

Physicochemical and Solubility Data

Proper handling and storage are predicated on the physicochemical properties of the compound. The quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₉Cl₂N₃O
Molecular Weight 352.26 g/mol
CAS Number 246852-46-0
Purity ≥98%
Appearance Solid powder-
Storage (Solid) Store at +4°C
Solubility Soluble to 100 mM in DMSOSoluble to 100 mM in ethanol

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials

  • This compound solid powder (CAS 246852-46-0)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2. Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

3.3. Stock Solution Calculation To prepare a stock solution of a specific molarity, use the following formula:

Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

  • Molecular Weight (MW): 352.26 g/mol

  • Desired Concentration: 10 mM = 0.01 mol/L

For preparing a 10 mM stock solution from 1 mg of this compound:

  • Mass = 1 mg = 0.001 g

  • Volume of DMSO (µL) = (0.001 g / (352.26 g/mol x 0.01 mol/L)) * 1,000,000 µL/L

  • Volume of DMSO = 283.88 µL

3.4. Step-by-Step Reconstitution Protocol

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube. For pre-weighed amounts from the manufacturer, this step can be skipped.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 283.9 µL for 1 mg) to the tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Solubility Enhancement (if necessary): If the compound does not fully dissolve, briefly warm the solution to 37°C or sonicate in an ultrasonic bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots of the stock solution at -20°C or -80°C for long-term stability. For short-term storage, +4°C is acceptable, but refer to the manufacturer's specific recommendations.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: this compound (Solid Powder) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check Visually Inspect Solution vortex->check enhance Warm (37°C) or Sonicate check->enhance Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved enhance->vortex store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.

4.2. Signaling Pathway: mGluR2 Inhibition by this compound

G cluster_pathway Presynaptic Terminal cluster_gp G-Protein glutamate Glutamate mglur2 mGluR2 glutamate->mglur2 Activates ro64 This compound (NAM) ro64->mglur2 Inhibits (Allosterically) gi_alpha Gαi/o mglur2->gi_alpha Activates ac Adenylyl Cyclase gi_alpha->ac Inhibits g_beta_gamma Gβγ camp cAMP ac->camp Converts atp ATP atp->ac

This compound allosterically inhibits Gi/o-coupled mGluR2 signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ro 64-5229, a selective, non-competitive antagonist and negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in a variety of cell culture experiments.

Introduction

This compound is a potent tool for investigating the physiological and pathological roles of the mGluR2 receptor. As a NAM, it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit receptor activity.[1] Its inverse agonist properties have also been reported, meaning it can reduce the basal activity of constitutively active mGluR2 receptors. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound is dependent on the cell type, the specific assay, and the experimental question. The following tables summarize reported concentrations and key quantitative data from various in vitro studies.

Table 1: this compound Concentrations in Functional Assays

Cell TypeAssayAgonist/StimulantThis compound ConcentrationIncubation TimeObserved EffectReference
HEK-293 cells expressing mGluR2cAMP AssayForskolin (B1673556) + Ecto-NL10.1, 0.3, 1 µM20 minInhibition of Ecto-NL1-mediated decrease in cAMP[2]
Primary Hippocampal NeuronscAMP AssayForskolin + Ecto-NL10.1, 0.3, 1 µM20 minBlockade of Ecto-NL1 effect on cAMP levels[3][4]
Rat Superior Cervical Ganglion (SCG) Neurons expressing mGluR2Calcium Current Inhibition300 µM Glutamate3 µMNot SpecifiedSignificantly reduced glutamate-induced inhibition of calcium current[5]
Primary Hippocampal NeuronsElectrophysiology (mEPSC)Ecto-NL150 µMNot SpecifiedReduced the presynaptic inhibitory effect of Ecto-NL1[3]
HEK293T cells expressing mGluR2FRET AssayGlutamate10 µMNot SpecifiedReduced glutamate efficacy and potency[6]

Table 2: IC50 Values of this compound

PreparationAssayAgonistIC50Reference
mGluR2-containing membranes[³⁵S]GTPγS BindingNot Specified0.11 µM
Human mGluR2 transfected cell membranes[³⁵S]GTPγS BindingL-glutamate533 nM[7][8]
Rat mGluR2 transfected cell membranes[³⁵S]GTPγS Binding(1S,3R)-ACPD110 nM[7]

Experimental Protocols

cAMP Measurement in HEK293 Cells Expressing mGluR2

This protocol is designed to assess the ability of this compound to antagonize the effect of an mGluR2 agonist on cAMP levels.

Materials:

  • HEK-293 cells stably or transiently expressing mGluR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • mGluR2 agonist (e.g., Glutamate, LY379268)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., ELISA-based)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK-293-mGluR2 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Pre-treatment with this compound:

    • On the day of the assay, wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing 1 mM IBMX to each well and incubate for 20 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

    • Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to the designated wells. Include a vehicle control (e.g., DMSO). Incubate for 20 minutes at 37°C.

  • Stimulation:

    • Add the mGluR2 agonist at a predetermined EC80 concentration.

    • Simultaneously, add forskolin (e.g., 8 µM) to all wells to stimulate adenylate cyclase and induce cAMP production.

    • Incubate for 20 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the provided protocol.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of the agonist effect.

    • Calculate the IC50 value of this compound.

Electrophysiological Recording in Primary Hippocampal Neurons

This protocol outlines the use of this compound to study its effect on synaptic transmission in primary neuronal cultures.

Materials:

  • Primary hippocampal neurons cultured on coverslips[9]

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Patch-clamp setup

  • Stimulating and recording electrodes

Procedure:

  • Preparation:

    • Prepare primary hippocampal neuron cultures from embryonic day 18-19 rat embryos.[4]

    • After 7-14 days in vitro, transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup.

    • Continuously perfuse the chamber with aCSF.

  • Baseline Recording:

    • Establish a whole-cell patch-clamp recording from a pyramidal neuron.

    • Record baseline miniature excitatory postsynaptic currents (mEPSCs) or evoked excitatory postsynaptic currents (eEPSCs).

  • Application of this compound:

    • Add this compound to the aCSF at the desired concentration (e.g., 50 µM) and perfuse the chamber.[3]

    • Allow sufficient time for the drug to equilibrate in the recording chamber.

  • Recording Post-Treatment:

    • Record mEPSCs or eEPSCs in the presence of this compound.

    • If investigating antagonism, apply an mGluR2 agonist before and after the application of this compound.

  • Data Analysis:

    • Analyze changes in the frequency, amplitude, and kinetics of synaptic currents before and after the application of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of mGluR2 and a general experimental workflow for testing this compound.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds & Activates Gi Gi mGluR2->Gi Activates Ro645229 This compound (NAM) Ro645229->mGluR2 Binds & Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: mGluR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Cell Culture (e.g., HEK-mGluR2 or Neurons) B 2. Prepare Reagents (this compound, Agonist, etc.) A->B C 3. Pre-incubate with this compound or Vehicle Control B->C D 4. Stimulate with mGluR2 Agonist (if applicable) C->D E 5. Perform Assay (cAMP, Electrophysiology, etc.) D->E F 6. Data Acquisition E->F G 7. Data Analysis (e.g., IC50 Calculation) F->G

Caption: General Experimental Workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of mGluR2. The provided concentration ranges and protocols serve as a starting point for experimental design. It is recommended that researchers perform dose-response curves to determine the optimal concentration for their specific cell type and experimental conditions. Careful consideration of incubation times and the choice of agonist are crucial for obtaining reliable and reproducible results.

References

Application Notes: Ro 64-5229 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 64-5229 is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the orthosteric glutamate binding site.[1][2][3] This allosteric modulation inhibits receptor activation.[4][5] Some studies have also characterized this compound as an inverse agonist, meaning it can reduce the basal, agonist-independent activity of the mGlu2 receptor.[2]

The mGlu2 receptor is a Class C G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[1][6] Upon activation by an agonist like glutamate, the receptor triggers a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein, leading to its activation and downstream signaling.[4][5][7]

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G-proteins by GPCRs.[7][8][9] It utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds irreversibly to the Gα subunit upon receptor activation.[9][10] The accumulation of radioactivity is therefore directly proportional to the level of G-protein activation.[10] This assay is invaluable for characterizing the pharmacology of ligands, as it can differentiate between agonists, antagonists, and inverse agonists.[9][11][12] By measuring the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding, researchers can quantify its potency and efficacy as an mGlu2 receptor antagonist.

Quantitative Data

The potency of this compound in inhibiting mGlu2 receptor-mediated G-protein activation has been determined using GTPγS binding assays. The following table summarizes the reported values.

CompoundAssay TypeReceptorAgonist UsedPotency (IC₅₀)Reference
This compound[³⁵S]GTPγS BindingmGlu2Not Specified0.11 µM
This compound[³⁵S]GTPγS Bindinghuman mGlu2L-glutamate (100 µM)533 nM (0.533 µM)[10]

Visualized Signaling Pathway and Experimental Workflow

mGlu2 Receptor Signaling and Inhibition by this compound

The following diagram illustrates the signaling cascade of the mGlu2 receptor and the mechanism of inhibition by the negative allosteric modulator, this compound.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_activation cluster_inhibition Receptor_Inactive mGlu2 Receptor (Inactive) Glutamate Site Allosteric Site G_Protein_Inactive Inactive G-Protein Gα-GDP Gβγ Receptor_Active mGlu2 Receptor (Active) Glutamate Bound Allosteric Site Receptor_Inhibited mGlu2 Receptor (Inhibited) Glutamate Site This compound Bound GDP GDP G_Protein_Inactive->GDP Releases Glutamate Glutamate (Agonist) Glutamate->Receptor_Active:f0 Binds G_Protein_Active Active G-Protein Gα-GTP Gβγ Receptor_Active->G_Protein_Active Activates GTP GTP GTP->G_Protein_Active Binds Ro645229 This compound (NAM) Ro645229->Receptor_Inhibited:f1 Binds Allosterically Receptor_Inhibited->G_Protein_Active Prevents Activation

Caption: Mechanism of mGlu2 receptor activation by glutamate and allosteric inhibition by this compound.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

This diagram outlines the key steps in performing a [³⁵S]GTPγS binding assay to measure the inhibitory effect of this compound.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis arrow arrow prep_membranes 1. Prepare Cell Membranes (Expressing mGlu2) prep_reagents 2. Prepare Reagents (Assay Buffer, GDP, Agonist, This compound dilutions) prep_membranes->prep_reagents add_components 3. Add to Assay Plate: - Membranes - Assay Buffer with GDP - this compound (or vehicle) - Agonist (e.g., Glutamate) prep_reagents->add_components initiate_reaction 4. Initiate Reaction (Add [³⁵S]GTPγS) add_components->initiate_reaction incubate 5. Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate terminate 6. Terminate Reaction (Rapid Filtration) incubate->terminate wash 7. Wash Filters (Remove unbound [³⁵S]GTPγS) terminate->wash measure 8. Measure Radioactivity (Scintillation Counting) wash->measure analyze 9. Analyze Data (Plot % Inhibition vs. [this compound] and calculate IC₅₀) measure->analyze

Caption: Step-by-step workflow for a [³⁵S]GTPγS filtration binding assay.

Experimental Protocol: Determining this compound Potency

This protocol describes a method to determine the IC₅₀ value of this compound at the mGlu2 receptor using a [³⁵S]GTPγS filtration binding assay.[10]

1. Materials and Reagents

  • Cell Membranes: A preparation from HEK293 or CHO cells stably expressing the human mGlu2 receptor.

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

  • GTPγS (non-radiolabeled): For determining non-specific binding.

  • GDP (Guanosine 5'-diphosphate): Stock solution (e.g., 10 mM in water).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.

  • mGlu2 Agonist: L-glutamate or a specific agonist like LY354740.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • GF/B or GF/C glass fiber filter plates.

  • Scintillation fluid.

  • Plate-based scintillation counter.

  • Filtration manifold.

2. Assay Procedure

This procedure is based on common practices for GPCR functional assays.[10][11][12]

  • Reagent Preparation: On the day of the experiment, thaw all reagents and keep them on ice. Dilute the cell membranes in assay buffer to a final concentration of 5-20 µg of protein per well. Prepare serial dilutions of this compound in assay buffer. Prepare the agonist at a concentration that gives 80% of its maximal effect (EC₈₀).

  • Assay Plate Setup: The assay is performed in a 96-well plate. Set up the following conditions in triplicate:

    • Total Binding: Assay buffer + Agonist (EC₈₀) + [³⁵S]GTPγS.

    • Non-specific Binding (NSB): Assay buffer + Agonist (EC₈₀) + [³⁵S]GTPγS + excess non-radiolabeled GTPγS (e.g., 10 µM).

    • Basal Binding: Assay buffer + [³⁵S]GTPγS (no agonist).

    • This compound Inhibition: Assay buffer + Agonist (EC₈₀) + [³⁵S]GTPγS + varying concentrations of this compound.

  • Incubation Steps: a. To each well, add 50 µL of the appropriate components: assay buffer, this compound dilutions, or non-radiolabeled GTPγS. b. Add 50 µL of diluted cell membranes to each well. c. Add 50 µL of the mGlu2 agonist (or buffer for basal binding). d. Pre-incubate the plate for 15-30 minutes at 30°C. e. Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.2 nM) to all wells. The final assay volume is 200 µL. f. Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: a. Terminate the reaction by rapidly harvesting the contents of each well onto a glass fiber filter plate using a cell harvester/filtration manifold. b. Quickly wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement: a. Dry the filter plate completely. b. Add scintillation fluid to each well. c. Seal the plate and count the radioactivity in a scintillation counter.

3. Data Analysis

  • Calculate the mean counts per minute (CPM) for each triplicate.

  • Determine the specific binding stimulated by the agonist:

    • Specific Binding = Total Binding (CPM) - Basal Binding (CPM)

  • For each concentration of this compound, calculate the percent inhibition of agonist-stimulated specific binding:

    • % Inhibition = 100 x [1 - (CPM with this compound - Basal CPM) / (Total CPM - Basal CPM)]

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated G-protein activation.

References

Application Notes and Protocols for In Vivo Administration of Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). While this compound has been utilized in in vitro studies, detailed in vivo administration protocols are not widely published. This document, therefore, presents a generalized protocol based on standard practices for administering novel compounds to animal models, alongside the known in vitro data for this compound. The provided methodologies and data tables are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Introduction to this compound

This compound is a selective, non-competitive antagonist, also known as a negative allosteric modulator (NAM), of the metabotropic glutamate receptor 2 (mGluR2)[1][2][3]. As a NAM, it binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the receptor's response to glutamate. mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and synaptic plasticity in the central nervous system (CNS). Inhibition of mGluR2 can lead to an increase in glutamate release, a mechanism that is being explored for its therapeutic potential in various CNS disorders. While some sources have also identified this compound as a selective inverse agonist for the histamine (B1213489) H3 receptor, the majority of recent scientific literature focuses on its activity as an mGluR2 antagonist[4].

Signaling Pathway of mGluR2 Inhibition

The primary mechanism of action of this compound is the negative allosteric modulation of mGluR2. Presynaptically located mGluR2s typically inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in glutamate release. By antagonizing this receptor, this compound disinhibits the presynaptic terminal, resulting in an increase in glutamate release into the synaptic cleft.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Gi Gi mGluR2->Gi Activates Ro645229 This compound Ro645229->mGluR2 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Modulates Release Glutamate Release Vesicle->Release Postsynaptic_Receptors Postsynaptic Glutamate Receptors Release->Postsynaptic_Receptors Neuronal_Response Neuronal Response Postsynaptic_Receptors->Neuronal_Response

Caption: Simplified signaling pathway of mGluR2 inhibition by this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized for the in vivo administration of a novel compound and have been adapted for this compound based on its known in vitro characteristics. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental paradigm.

Preparation of Dosing Solution

Note: Specific in vivo vehicle and concentration for this compound are not available in the public literature. The following is a general guideline.

  • Solubility: this compound is reported to be soluble in DMSO and ethanol[3]. For in vivo use, it is critical to minimize the concentration of these solvents. A common approach is to prepare a concentrated stock solution in DMSO and then dilute it with a suitable aqueous vehicle.

  • Vehicle Selection: A common vehicle for lipophilic compounds for intraperitoneal (IP) injection is a mixture of DMSO, Tween 80 (or another surfactant), and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline (0.9% NaCl). For oral gavage, a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water can be considered.

  • Example Preparation (for IP injection):

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock).

    • Add Tween 80 to the DMSO solution and vortex to mix.

    • Slowly add sterile saline to the desired final volume while vortexing to ensure a stable emulsion or solution.

    • The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume (e.g., 5-10 mL/kg for mice).

Animal Models
  • Species: Rats and mice are commonly used for initial in vivo studies of CNS-active compounds.

  • Health Status: Animals should be healthy, and specific pathogen-free (SPF) status is recommended.

  • Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week before the start of the experiment.

Administration Route

The choice of administration route depends on the desired pharmacokinetic profile.

  • Intraperitoneal (IP) Injection: Often used for initial studies as it provides rapid systemic exposure.

  • Oral Gavage (PO): Used to assess oral bioavailability and is a more clinically relevant route for many applications.

  • Intravenous (IV) Injection: Provides immediate and complete bioavailability, useful for pharmacokinetic studies.

Dose-Finding Study

A dose-finding study is essential to determine the effective and non-toxic dose range.

  • Starting Dose: Based on in vitro data where this compound was used at concentrations of 25-50 µM, a starting in vivo dose could be estimated. However, this requires careful consideration of factors like bioavailability and metabolism, which are unknown. A conservative starting dose in the range of 1-10 mg/kg is often used for novel compounds.

  • Dose Escalation: A cohort of animals should receive escalating doses of this compound (e.g., 1, 3, 10, 30 mg/kg).

  • Monitoring: Animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and general health.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vivo efficacy of this compound in an animal model of a CNS disorder.

experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_assessment Assessment cluster_analysis Data Analysis and Conclusion animal_model Select Animal Model (e.g., model of anxiety, depression) compound_prep Prepare this compound Dosing Solution animal_model->compound_prep dose_finding Dose-Finding Study (Determine optimal dose) compound_prep->dose_finding acute_dosing Acute Administration dose_finding->acute_dosing chronic_dosing Chronic Administration dose_finding->chronic_dosing behavioral_tests Behavioral Testing (e.g., elevated plus maze, forced swim test) acute_dosing->behavioral_tests pharmacokinetics Pharmacokinetic Analysis (Blood/Brain concentration) acute_dosing->pharmacokinetics pharmacodynamics Pharmacodynamic Analysis (e.g., receptor occupancy, biomarker levels) acute_dosing->pharmacodynamics chronic_dosing->behavioral_tests chronic_dosing->pharmacokinetics chronic_dosing->pharmacodynamics data_analysis Statistical Analysis behavioral_tests->data_analysis pharmacokinetics->data_analysis pharmacodynamics->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

Data Presentation

Quantitative data from in vivo studies with this compound should be summarized in a clear and structured manner. Below are example tables for presenting pharmacokinetic and behavioral data.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
This compound IP10DataDataDataData
This compound PO10DataDataDataData
This compound IV5DataDataDataData

Table 2: Behavioral Effects of this compound in an Animal Model of Anxiety (Elevated Plus Maze - Example)

Treatment GroupDose (mg/kg)Time in Open Arms (s)Entries into Open Arms
Vehicle -Data ± SEMData ± SEM
This compound 1Data ± SEMData ± SEM
This compound 3Data ± SEMData ± SEM
This compound 10Data ± SEMData ± SEM
Positive Control DoseData ± SEMData ± SEM

Conclusion

This compound is a valuable research tool for investigating the role of the mGluR2 receptor in the CNS. The protocols and guidelines presented here offer a starting point for researchers to design and conduct in vivo studies with this compound. Due to the lack of specific published in vivo data, careful dose-finding and safety assessments are paramount to ensure the welfare of the animals and the validity of the experimental results.

References

Application Notes and Protocols for Ro 64-5229 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 64-5229, a selective negative allosteric modulator (NAM) and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in electrophysiological studies. This document outlines detailed protocols for both in vitro brain slice and cultured neuron preparations, summarizes quantitative data from relevant studies, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective non-competitive antagonist of the mGluR2 receptor[1]. As a negative allosteric modulator, it binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting receptor activation by the endogenous agonist[2][3]. Furthermore, studies have demonstrated that this compound acts as an inverse agonist, capable of reducing the basal or constitutive activity of mGluR2 in the absence of an agonist[4][5][6]. This dual action makes it a valuable tool for investigating the physiological roles of mGluR2 in regulating neuronal excitability and synaptic transmission.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Effects of this compound on Ion Channel Function

PreparationAgonistThis compound ConcentrationEffectReference
Superior Cervical Ganglion (SCG) Neurons expressing mGluR2300 µM Glutamate3 µMReduced glutamate-induced inhibition of calcium current from 61 ± 5% to 38 ± 4%.[7]
HEK293T Cells expressing mGluR2 and GIRK channelsNone (basal activity)~2.1 µM (EC50)Induced a small but clear outward GIRK current, demonstrating inverse agonism.[4][5]

Table 2: Effects of this compound on Synaptic Transmission

PreparationMeasurementThis compound ConcentrationEffectReference
Hippocampal CA3 NeuronsEvoked Excitatory Postsynaptic Currents (EPSCs)50 µMReduced the inhibitory effect of a soluble ectodomain of Neuroligin 1 (a presumed mGluR2 agonist).[8][9]
Hippocampal CA3 NeuronsMiniature Excitatory Postsynaptic Currents (mEPSCs)50 µMPrevented the decrease in mEPSC frequency induced by an mGluR2 agonist.[8]

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the mGluR2 signaling pathway and a typical electrophysiology experimental workflow involving this compound.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gi/o Protein mGluR2->G_protein Activates Ro645229 This compound (NAM/Inverse Agonist) Ro645229->mGluR2 Inhibits (Allosterically) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel (VGCC) G_protein->VGCC Inhibits (via Gβγ) GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts Ca_ion VGCC->Ca_ion Influx K_ion GIRK->K_ion Efflux ATP ATP ATP->AC

Caption: mGluR2 Signaling Pathway and Site of Action for this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Acute Brain Slices or Neuronal Culture D Obtain Whole-Cell Patch-Clamp Recording A->D B Prepare Artificial Cerebrospinal Fluid (aCSF) and Internal Pipette Solution B->D C Prepare Stock Solution of this compound (e.g., in DMSO) H Bath Apply this compound at Desired Concentration C->H E Establish Stable Baseline Recording D->E F Bath Apply Vehicle Control E->F G Record Control Data (e.g., EPSCs, I-V curve) F->G G->H I Record Experimental Data H->I J Compare Electrophysiological Parameters Before and After this compound Application I->J K Statistical Analysis J->K

Caption: General Experimental Workflow for Electrophysiology Recordings with this compound.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch-clamp recordings from acute hippocampal slices and cultured neurons.

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

1. Materials and Solutions:

  • This compound: Prepare a stock solution (e.g., 10-50 mM) in DMSO and store at -20°C. The final concentration for experiments is typically in the range of 1-50 µM.

  • Slicing Solution (Ice-cold and carbogenated - 95% O2 / 5% CO2):

    • Sucrose-based or Choline-based solutions are recommended for improved tissue viability.

    • Example Sucrose aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):

    • (in mM): 124 NaCl, 2.5 KCl, 1.25 KH2PO4, 26 NaHCO3, 2 MgSO4, 2.5 CaCl2, 10 D-glucose[7].

  • Internal Pipette Solution:

    • Example K-Gluconate based solution (in mM): 122 K-gluconate, 2.5 MgCl2, 5.6 Mg-gluconate, 5 K-HEPES, 5 H-HEPES, 5 Na2ATP, 1 EGTA, and 2.5 biocytin[9]. Adjust pH to 7.2-7.4 and osmolarity to ~290 mOsm.

2. Acute Slice Preparation:

  • Anesthetize the animal (e.g., rodent) according to approved institutional protocols.

  • Rapidly decapitate and dissect the brain, placing it in ice-cold, carbogenated slicing solution.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the hippocampus.

  • Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain slices at room temperature in carbogenated aCSF until recording.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.

  • Visualize pyramidal neurons in the CA1 or CA3 region using DIC or IR microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a neuron and establish a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

  • Record baseline synaptic activity (e.g., evoked EPSCs by stimulating Schaffer collaterals or mossy fibers, or spontaneous mEPSCs in the presence of tetrodotoxin).

  • Bath apply this compound at the desired final concentration (e.g., 50 µM) by diluting the stock solution into the aCSF[8][9].

  • Allow at least 10 minutes for the drug to equilibrate in the chamber before recording the effects.

  • To study its antagonist properties, co-apply with an mGluR2/3 agonist (e.g., LY379268 or DCG-IV) after establishing the effect of the agonist alone.

Protocol 2: Whole-Cell Patch-Clamp Recording in Cultured Neurons

1. Materials and Solutions:

  • This compound: Prepare stock solution as described in Protocol 1.

  • External (Bath) Solution:

  • Internal (Pipette) Solution:

    • (in mM): 120 N-methyl-D-glucamine methanesulfonate, 20 tetraethylammonium, 11 EGTA, 10 HEPES, 10 sucrose, 1 CaCl2, 4 MgATP, 0.3 Na2GTP, and 14 Tris-creatine phosphate, pH 7.2[7].

2. Cell Culture and Transfection (if applicable):

  • Culture primary neurons (e.g., hippocampal or cortical) or cell lines (e.g., HEK293T) on glass coverslips.

  • For cell lines, transiently transfect with plasmids encoding mGluR2 and any other necessary components (e.g., GIRK channels, G-proteins) for the desired assay.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured cells to the recording chamber and perfuse with the external solution.

  • Perform whole-cell patch-clamp as described in Protocol 1 (steps 3-6).

  • Establish a baseline recording. For studying ion channel modulation, a voltage-step protocol to elicit calcium currents or a voltage ramp to assess GIRK currents can be used.

  • Apply this compound to the bath at the desired concentration (e.g., 3 µM)[7].

  • Record the changes in currents or membrane potential.

  • To assess its inverse agonist activity on GIRK channels, apply this compound in the absence of any agonist and measure changes in the holding current[4][6].

Concluding Remarks

This compound is a versatile pharmacological tool for dissecting the role of mGluR2 in neuronal function. The protocols and data presented here provide a foundation for designing and executing electrophysiological experiments to investigate the impact of mGluR2 modulation on cellular and synaptic properties. Researchers should always optimize concentrations and experimental conditions for their specific preparation and research question. It is also important to note that while this compound is highly selective for mGluR2, potential off-target effects should be considered and controlled for in experimental design.

References

Application Notes and Protocols for Co-administration Studies Involving Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers and drug development professionals on the co-administration of Ro 64-5229, a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other compounds.

Overview of this compound

This compound acts as a negative allosteric modulator (NAM) by binding to the transmembrane domain (TMD) of the mGluR2.[1][2][3][4] Its primary mechanism of action involves the inhibition of agonist-driven receptor activation.[1] In some cellular systems, it has also been shown to act as an inverse agonist, reducing the basal activity of the receptor.

Co-administration of this compound with Orthosteric Agonists

This protocol outlines the investigation of this compound's ability to modulate the activity of orthosteric agonists of mGluR2, such as glutamate and DCG-IV.

Experimental Protocol: Förster Resonance Energy Transfer (FRET) Assay

This protocol is adapted from studies measuring conformational changes in mGluR2 upon ligand binding in live cells.

Objective: To quantify the effect of this compound on the potency and efficacy of an orthosteric agonist (e.g., glutamate) in inducing conformational changes in mGluR2.

Materials:

  • HEK293T cells expressing SNAP-tagged mGluR2 constructs for FRET.

  • Glutamate solution.

  • This compound solution (e.g., 10 µM).

  • Live-cell imaging medium.

  • FRET-compatible fluorophores.

  • Fluorescence microscope equipped for live-cell FRET imaging.

Procedure:

  • Cell Preparation: Plate HEK293T cells expressing the mGluR2 FRET sensor and culture overnight.

  • Labeling: Label the SNAP-tagged receptors with FRET donor and acceptor fluorophores according to the manufacturer's protocol.

  • Baseline Measurement: Acquire a baseline FRET signal from the cells in imaging medium.

  • Co-administration:

    • Prepare a series of glutamate dilutions.

    • To a subset of cells, add this compound at a fixed concentration (e.g., 10 µM) and incubate for a short period.

    • Add increasing concentrations of glutamate to both this compound-treated and untreated cells.

  • FRET Measurement: Measure the FRET signal at each glutamate concentration.

  • Data Analysis:

    • Normalize the FRET response to the maximal response observed with a saturating concentration of glutamate alone.

    • Generate dose-response curves for glutamate in the presence and absence of this compound.

    • Calculate the EC50 and Emax values for glutamate under both conditions.

Data Presentation

Table 1: Effect of this compound on Glutamate Potency and Efficacy in a FRET Assay

CompoundCo-administered CompoundConcentrationGlutamate EC50 (µM)Normalized Max Response (%)
Glutamate--11.8 ± 0.5100
GlutamateThis compound10 µM17.4 ± 2.477 ± 1

Note: Data is illustrative and compiled from published findings. Actual values may vary based on experimental conditions.

Co-administration of this compound with Other Allosteric Modulators

This section describes the co-administration of this compound with other allosteric modulators, such as positive allosteric modulators (PAMs) and other NAMs.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed to assess the functional interaction between this compound and other allosteric modulators on mGluR2 signaling.

Objective: To determine if this compound can inhibit the potentiation of an orthosteric agonist response by a PAM.

Materials:

  • HEK293 cells co-expressing mGluR2 and a chimeric G-protein (e.g., Gqi5) to couple the receptor to calcium mobilization.

  • Orthosteric agonist (e.g., Glutamate).

  • mGluR2 PAM (e.g., Biphenyl-indanone A - BINA).

  • This compound.

  • Calcium indicator dye (e.g., Fura-2 AM).

  • Assay buffer.

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Preparation: Plate the engineered HEK293 cells in a multi-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium indicator dye.

  • Compound Preparation: Prepare solutions of glutamate, BINA, and this compound.

  • Co-administration:

    • Add this compound to the designated wells and incubate.

    • Add the PAM (BINA) to another set of wells (with and without this compound).

    • Stimulate the cells with a sub-maximal concentration (e.g., EC20) of glutamate.

  • Measurement: Measure the intracellular calcium response using a plate reader.

  • Data Analysis: Compare the potentiation of the glutamate response by the PAM in the presence and absence of this compound.

Data Presentation

Table 2: Interaction of this compound with an mGluR2 PAM (BINA) in a Calcium Mobilization Assay

ConditionGlutamate Response (Normalized to Glutamate alone)
Glutamate (EC20)100%
Glutamate (EC20) + BINA>100% (Potentiation)
Glutamate (EC20) + BINA + this compound< Potentiation observed with BINA alone

Note: This table represents the expected outcome based on the known pharmacology of these compounds.

Co-administration of this compound in a Biological Context

This protocol details the use of this compound to block the physiological effects of a biological molecule that activates mGluR2.

Experimental Protocol: cAMP Level Measurement in Neurons

This protocol is based on a study investigating the interaction between the soluble ectodomain of neuroligin 1 (ecto-NL1) and mGluR2.

Objective: To determine if this compound can block the ecto-NL1-induced decrease in cAMP levels in primary neurons.

Materials:

  • Primary hippocampal neurons.

  • Forskolin (B1673556) (to stimulate cAMP production).

  • Recombinant ecto-NL1.

  • This compound.

  • cAMP assay kit.

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture primary hippocampal neurons for 7 days.

  • Treatment:

    • Pre-treat a set of neurons with this compound at a specified concentration (e.g., 1 µM or 10 µM).

    • Treat the neurons with 8 µM forskolin and 13.5 nM ecto-NL1 in the presence or absence of this compound for 20 minutes.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cAMP levels in cells treated with forskolin and ecto-NL1 with and without this compound.

Data Presentation

Table 3: Effect of this compound on ecto-NL1-mediated reduction of cAMP levels

TreatmentThis compound ConcentrationNormalized cAMP Level (%)
Forskolin-100
Forskolin + ecto-NL1-< 100
Forskolin + ecto-NL11 µM~100
Forskolin + ecto-NL110 µM~100

Note: Data is based on published findings where this compound reversed the effect of ecto-NL1.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Binds to VFT domain Ro645229 This compound (NAM) Ro645229->mGluR2 Binds to TMD G_protein Gαi/o Gβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Signaling cAMP->Downstream

Caption: mGluR2 Signaling Pathway.

FRET_Assay_Workflow A Plate HEK293T cells expressing mGluR2-FRET sensor B Label receptors with FRET donor & acceptor dyes A->B C Acquire baseline FRET signal B->C D Co-administer this compound and Glutamate C->D E Measure FRET signal at each concentration D->E F Generate dose-response curves and analyze data E->F

Caption: FRET Assay Experimental Workflow.

cAMP_Assay_Workflow A Culture primary hippocampal neurons B Pre-treat with this compound A->B C Treat with Forskolin and ecto-NL1 B->C D Lyse cells C->D E Measure cAMP levels using assay kit D->E F Compare cAMP levels between treatment groups E->F

Caption: cAMP Assay Experimental Workflow.

References

Application Notes and Protocols for Studying mGluR2/4 Heterodimer Function with Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 64-5229, a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), to investigate the function of mGluR2/4 heterodimers. This document outlines the unique pharmacological properties of this heterodimer in the presence of this compound, detailed experimental protocols, and data presentation for reproducible and accurate results.

Metabotropic glutamate receptors (mGluRs) are crucial for modulating neurotransmission and synaptic plasticity within the central nervous system.[1] While they have been traditionally studied as homodimers, there is growing evidence for their existence and functional significance as heterodimers.[2][3][4] The mGluR2/4 heterodimer, formed between a group II and a group III mGluR, presents a unique pharmacological profile that can be selectively probed using specific allosteric modulators.[2][5][6]

This compound is a valuable tool in this context. As a negative allosteric modulator (NAM) that binds to the mGluR2 subunit, its effects (or lack thereof) on the mGluR2/4 heterodimer provide insights into the allosteric modulation of mGluR heterodimers.[5][6][7]

Key Application: Differentiating mGluR2 Homodimers from mGluR2/4 Heterodimers

A primary application of this compound is to pharmacologically distinguish between the functions of mGluR2 homodimers and mGluR2/4 heterodimers. Research has demonstrated that while this compound effectively inhibits the activity of mGluR2 homodimers, it does not inhibit the function of the mGluR2/4 heterodimer when applied alone.[4][5][6][7] This phenomenon is attributed to the requirement for NAMs to bind to both subunits of the dimer to elicit an inhibitory effect.[6][7] Therefore, in a system co-expressing both mGluR2 and mGluR4, the response to glutamate in the presence of this compound can be attributed to the activity of the mGluR2/4 heterodimers.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on mGluR2, mGluR4, and mGluR2/4 heterodimers.

Table 1: Effect of this compound on Glutamate-Induced Inhibition of Calcium Currents in SCG Neurons [5]

Receptor ExpressedAgonist (Glutamate) ConcentrationThis compound Concentration% Inhibition of Calcium Current (Mean ± SEM)
mGluR2300 μM0 μM61 ± 5%
mGluR2300 μM3 μM38 ± 4%
mGluR4Not specified3 μMUnaffected
mGluR2/4Not specified3 μMNot detectably altered

Table 2: Potency of this compound

AssayReceptorAgonistIC50 of this compoundReference
[³⁵S]GTPγS BindingmGluR2Glutamate0.11 μM[8]
[³⁵S]GTPγS Bindinghuman mGluR2L-glutamate533 nM[9]

Signaling Pathways and Experimental Workflows

mGluR2/4 Heterodimer Signaling Pathway

The mGluR2/4 heterodimer, like its constituent homodimers, couples to Gαi/o proteins. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels.[5]

mGluR2_4_Signaling cluster_membrane Cell Membrane mGluR2_4 mGluR2/4 Heterodimer G_protein Gαi/oβγ mGluR2_4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Glutamate Glutamate Glutamate->mGluR2_4 Activates Ro645229 This compound (to mGluR2 subunit) Ro645229->mGluR2_4 Binds to mGluR2 (No inhibition of heterodimer) ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to Ca_influx->Cellular_Response Contributes to

Caption: Signaling pathway of the mGluR2/4 heterodimer.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation is quantified.

GTPgS_Workflow start Start prep Prepare cell membranes expressing mGluR2/4 start->prep incubation Incubate membranes with: - Agonist (e.g., Glutamate) - this compound (or vehicle) - GDP - [³⁵S]GTPγS prep->incubation stop_reaction Stop reaction by rapid filtration incubation->stop_reaction wash Wash to remove unbound [³⁵S]GTPγS stop_reaction->wash scintillation Quantify bound [³⁵S]GTPγS by liquid scintillation counting wash->scintillation analysis Data analysis: Calculate specific binding and determine IC₅₀/EC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Workflow: cAMP Measurement Assay

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi/o-coupled receptors like the mGluR2/4 heterodimer.

cAMP_Workflow start Start culture Culture cells expressing mGluR2/4 start->culture pre_incubation Pre-incubate cells with This compound (or vehicle) culture->pre_incubation stimulation Stimulate cells with: - Forskolin (to increase basal cAMP) - Agonist (e.g., Glutamate) pre_incubation->stimulation lysis Lyse cells to release intracellular contents stimulation->lysis detection Measure cAMP levels using ELISA or other detection methods lysis->detection analysis Data analysis: Normalize cAMP levels and determine agonist potency/efficacy detection->analysis end End analysis->end

Caption: Workflow for a cAMP measurement assay.

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for mGluR2/4 Heterodimer Activity

This protocol is adapted from methodologies used to assess mGluR activation.[8][9][10][11][12]

Materials:

  • Cell membranes from a cell line (e.g., HEK293 or CHO) co-transfected with mGluR2 and mGluR4.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (radiolabeled).

  • GTPγS (unlabeled, for non-specific binding).

  • Agonist (e.g., L-Glutamate).

  • This compound.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells co-expressing mGluR2 and mGluR4 using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer.

    • A range of concentrations of this compound or vehicle (e.g., DMSO).

    • Cell membranes (typically 10-20 µg of protein per well).

    • GDP to a final concentration of 10 µM.

    • A range of concentrations of the agonist (e.g., L-Glutamate).

    • For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of agonist concentration in the presence and absence of this compound.

    • Determine the EC₅₀ of the agonist and the IC₅₀ of this compound (for mGluR2 homodimers) using non-linear regression analysis.

Protocol 2: cAMP Measurement Assay for mGluR2/4 Heterodimer Activity

This protocol is based on standard methods for measuring Gαi/o-coupled receptor activity.[13][14]

Materials:

  • Cells co-expressing mGluR2 and mGluR4 (e.g., HEK293 or CHO) cultured in 96-well plates.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Forskolin.

  • Agonist (e.g., L-Glutamate).

  • This compound.

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • Cell lysis buffer (provided with the kit).

Procedure:

  • Cell Culture: Seed cells co-expressing mGluR2 and mGluR4 in a 96-well plate and grow to approximately 80-90% confluency.

  • Pre-treatment:

    • Wash the cells once with stimulation buffer.

    • Add stimulation buffer containing the desired concentrations of this compound or vehicle to the wells.

    • Incubate at 37°C for 15-30 minutes.

  • Stimulation:

    • Add a solution containing a fixed concentration of forsklin (e.g., 1-10 µM, to stimulate adenylyl cyclase and raise basal cAMP levels) and a range of concentrations of the agonist (e.g., L-Glutamate) to the wells.

    • Incubate at 37°C for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add cell lysis buffer to each well and incubate as per the cAMP assay kit manufacturer's instructions to lyse the cells and release intracellular cAMP.

  • cAMP Detection:

    • Follow the specific instructions of the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves transferring the lysate to an assay plate and adding detection reagents.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration as a function of agonist concentration in the presence and absence of this compound.

    • Analyze the data using non-linear regression to determine the potency (EC₅₀) and efficacy (Emax) of the agonist.

These protocols and application notes provide a solid foundation for researchers to utilize this compound as a pharmacological tool to dissect the function and modulation of mGluR2/4 heterodimers. The unique behavior of this compound at the heterodimer offers a valuable window into the complexities of GPCR pharmacology.

References

Application of Ro 64-5229 in cAMP Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 64-5229 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2)[1]. As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting receptor activation[2][3]. The mGluR2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This makes this compound an invaluable tool for studying mGluR2 signaling pathways and for screening for mGluR2-targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in cAMP assays.

Data Presentation

The following table summarizes the quantitative data for this compound based on available literature. While a specific IC50 value from a cAMP assay is not explicitly available, the GTPγS binding assay IC50 is a strong indicator of its potency in functional assays that measure downstream signaling events like changes in cAMP levels.

ParameterValueAssay TypeCell Type/SystemReference
IC500.11 µMGTPγS BindingMembranes from cells expressing mGluR2[1]
Effective Concentration Range0.1 - 1 µMcAMP Assay (inhibition of agonist effect)HEK-mGluR2 cells[4][5]
Effective Concentration50 µMElectrophysiology (inhibition of presynaptic effect)CA3 neurons[6]

Signaling Pathway

The activation of mGluR2 by an agonist, such as glutamate or a synthetic agonist like ecto-NL1, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound, as a negative allosteric modulator, binds to the mGluR2 receptor and prevents this agonist-induced downstream signaling cascade.

mGluR2_cAMP_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR2 mGluR2 G_protein Gαi/o mGluR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Glutamate) Agonist->mGluR2 Activates Ro645229 This compound (NAM) Ro645229->mGluR2 Inhibits G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Figure 1: mGluR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a cell-based cAMP assay to measure the antagonist activity of this compound on mGluR2. This protocol is adapted from methodologies described for hippocampal neurons and HEK-293 cells expressing mGluR2[6].

Materials:

  • HEK-293 cells stably expressing mGluR2 (or primary hippocampal neurons)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • mGluR2 agonist (e.g., glutamate, DCG-IV, or ecto-NL1)

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed HEK-293 cells expressing mGluR2 in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer (e.g., PBS or serum-free media) to achieve the desired final concentrations (a typical range to test would be 10 nM to 100 µM).

    • Prepare a stock solution of the mGluR2 agonist.

    • Prepare a stock solution of forskolin.

  • Assay Procedure:

    • Wash the cells once with warm PBS.

    • Pre-treat the cells with 1 mM IBMX in assay buffer for 20 minutes at 37°C to inhibit phosphodiesterases.

    • Add the different concentrations of this compound to the respective wells and incubate for a further 20 minutes at 37°C.

    • Stimulate the cells by adding the mGluR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and 8 µM forskolin simultaneously. Forskolin is used to stimulate adenylyl cyclase and produce a measurable cAMP signal.

    • Include control wells:

      • Basal control (assay buffer only)

      • Forskolin-stimulated control (no agonist, no this compound)

      • Agonist and forskolin control (no this compound)

    • Incubate for 20 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram illustrates the key steps in a typical cAMP assay to evaluate the inhibitory effect of this compound.

cAMP_Assay_Workflow Start Start Seed_Cells Seed mGluR2-expressing cells in 96-well plate Start->Seed_Cells Incubate_24_48h Incubate 24-48h Seed_Cells->Incubate_24_48h Wash_Cells Wash cells with PBS Incubate_24_48h->Wash_Cells Prepare_Compounds Prepare this compound, Agonist, and Forskolin solutions Add_Ro645229 Add this compound dilutions (20 min) Prepare_Compounds->Add_Ro645229 Pretreat_IBMX Pre-treat with IBMX (20 min) Wash_Cells->Pretreat_IBMX Pretreat_IBMX->Add_Ro645229 Stimulate Stimulate with Agonist + Forskolin (20 min) Add_Ro645229->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and calculate IC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a cAMP assay using this compound.

This compound is a critical pharmacological tool for the investigation of mGluR2 function. Its ability to selectively and non-competitively inhibit mGluR2 makes it highly suitable for use in cAMP assays to dissect the role of this receptor in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Where to purchase high-purity Ro 64-5229 for research.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Information regarding the acquisition of research chemicals is not provided. The following content is intended for informational and research purposes only and does not constitute an endorsement or recommendation for the use of this compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

Application Notes: Ro 64-5229

Compound Name: this compound Chemical Name: (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole Mechanism of Action: this compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site.[5] This allosteric binding prevents the receptor from being activated by its endogenous agonist, glutamate. Some evidence also suggests that this compound can act as an inverse agonist, reducing the basal or constitutive activity of the mGlu2 receptor even in the absence of an agonist.[6]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[7] Activation of mGlu2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neuronal excitability and neurotransmitter release.[8] By blocking this pathway, this compound prevents the down-regulation of neuronal activity mediated by mGlu2.

Primary Research Applications:

  • Neurotransmitter System Modulation: Used extensively in neuroscience to study the role of the mGlu2 receptor in modulating glutamatergic neurotransmission in the central nervous system.[8]

  • CNS Disorders Research: Investigated as a tool to explore potential therapeutic strategies for various CNS disorders. The antagonism of mGlu2/3 receptors is being studied for its potential as an antidepressant and cognitive enhancer.

  • Receptor Dimerization Studies: Employed in studies to understand the pharmacology of mGluR homodimers (mGlu2/mGlu2) and heterodimers (e.g., mGlu2/mGlu4), as its effects can differ depending on the receptor complex.[5][9][10]

  • Signal Transduction Assays: Serves as a reference antagonist in assays measuring mGlu2 activation, such as GTPγS binding assays, calcium mobilization assays (in cells co-expressing G-protein chimeras), and FRET-based conformational studies.[1][6]

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative and physical data for this compound.

ParameterValueSource(s)
Molecular Formula C₁₇H₁₉Cl₂N₃O[2][4][11]
Molecular Weight 352.26 g/mol [2][4]
CAS Number 246852-46-0[2][4][11]
IC₅₀ 0.11 µM (Inhibits GTPγ³⁵S binding to mGlu2 membranes)[1][2]
Purity ≥98% (by HPLC)[2]
Solubility Soluble to 100 mM in DMSO and ethanol[2]
Storage Store at +4°C[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its use in a cell-based assay.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate (Agonist) Glutamate->mGlu2 Binds & Activates Ro645229 This compound (NAM) Ro645229->mGlu2 Binds & Inhibits ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: mGlu2 receptor signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 100 mM in DMSO) prep_working 2. Prepare Working Dilutions in Assay Buffer prep_stock->prep_working pre_incubate 4. Pre-incubate cells with This compound or Vehicle prep_working->pre_incubate plate_cells 3. Plate mGlu2-expressing cells plate_cells->pre_incubate add_agonist 5. Add mGlu2 Agonist (e.g., Glutamate, LY354740) pre_incubate->add_agonist incubate_read 6. Incubate & Measure Response (e.g., cAMP levels, Ca2+ flux) add_agonist->incubate_read normalize 7. Normalize Data to Controls incubate_read->normalize dose_response 8. Plot Dose-Response Curve normalize->dose_response calc_ic50 9. Calculate IC50 Value dose_response->calc_ic50

Caption: General experimental workflow for a cell-based mGlu2 antagonist assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is based on solubility data provided by suppliers.[2]

Objective: To prepare a concentrated stock solution of this compound and subsequent serial dilutions for use in assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate assay buffer (e.g., HBSS or DMEM)

  • Calibrated pipettes

Procedure:

  • Stock Solution (100 mM): a. Based on the molecular weight of 352.26 g/mol , weigh out 3.52 mg of this compound powder. b. Add 100 µL of anhydrous DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Working Solutions: a. On the day of the experiment, thaw an aliquot of the 100 mM stock solution. b. Perform serial dilutions in the appropriate assay buffer to achieve the final desired concentrations for your experiment. c. Important: Ensure the final concentration of DMSO in the assay medium is consistent across all conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cellular toxicity.

Protocol 2: In Vitro mGlu2 Antagonism Assay using cAMP Measurement

This protocol describes a general method to measure the antagonistic effect of this compound on agonist-induced inhibition of cAMP production in cells expressing the mGlu2 receptor.

Objective: To determine the IC₅₀ of this compound by measuring its ability to reverse the agonist-induced decrease in intracellular cAMP.

Materials:

  • HEK293 or CHO cells stably expressing human mGlu2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound working solutions.

  • mGlu2 agonist (e.g., LY354740).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • White or black opaque 96-well or 384-well plates suitable for the detection kit.

Procedure:

  • Cell Plating: a. Culture the mGlu2-expressing cells to ~80-90% confluency. b. Harvest the cells and seed them into the appropriate microplate at a pre-determined optimal density. c. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

  • Assay Execution: a. Gently wash the cells with assay buffer. b. Add varying concentrations of this compound (e.g., 10-point dilution series from 1 nM to 100 µM) to the wells. Include a "vehicle only" control. c. Pre-incubate the plate with the compound for 15-30 minutes at room temperature or 37°C. d. Prepare a solution containing the mGlu2 agonist at its EC₈₀ concentration (pre-determined) and a fixed concentration of forskolin (e.g., 1-10 µM). e. Add the agonist/forskolin mixture to all wells except for the "no agonist" (basal) controls. f. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from cells treated with forskolin + agonist (no antagonist) as 0% inhibition, and the signal from cells treated with forskolin only as 100% inhibition. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the agonist's effect.

References

Troubleshooting & Optimization

Ro 64-5229 Technical Support Center: Solubility, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of Ro 64-5229, a selective, non-competitive mGlu2 receptor antagonist.

Solubility Data

This compound exhibits high solubility in common organic solvents, facilitating the preparation of stock solutions for various experimental applications. The quantitative solubility data is summarized in the table below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10035.23
Ethanol (B145695)10035.23

Experimental Protocols & Methodologies

Proper preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing stock solutions and considerations for their use in experiments.

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 352.26 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.23 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Tightly cap the vial and vortex the solution until the powder is completely dissolved.

    • If the compound does not readily dissolve, sonicate the vial in a water bath for short intervals. Gentle warming in a 37°C water bath can also aid dissolution.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[2] General guidelines suggest that solutions can be stored for up to one month at -20°C.

G cluster_workflow Experimental Workflow: this compound Solution Preparation & Use prep Prepare 100 mM Stock Solution in DMSO store Aliquot and Store at -20°C or -80°C prep->store For storage dilute Dilute Stock in Aqueous Buffer (e.g., cell culture medium) store->dilute For use use Apply to Experimental System (e.g., cell culture) dilute->use Final concentration

Fig. 1: General workflow for preparing and using this compound in experiments.

Troubleshooting and FAQs

This section addresses common questions and issues that researchers may encounter when working with this compound.

Q1: My this compound powder is not dissolving completely in DMSO or ethanol. What should I do?

A1: If you encounter solubility issues, you can try the following troubleshooting steps:

  • Vortexing: Ensure the solution is being vortexed vigorously.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Warming: Gently warm the solution in a 37°C water bath. Be cautious with warming to avoid any potential degradation of the compound.

Q2: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., cell culture medium). How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some tips to minimize this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%, to avoid solvent-induced toxicity and precipitation.[2]

  • Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

  • Stepwise Dilution: In some cases, a stepwise dilution may help. First, dilute the DMSO stock into a smaller volume of aqueous buffer and then add this intermediate solution to the final volume.

  • Use of Pluronic F-127: For certain applications, a small amount of a non-ionic surfactant like Pluronic F-127 can be mixed with the DMSO stock before dilution to improve solubility in aqueous media.

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at +4°C. Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C.[2] It is recommended to use freshly prepared solutions; however, stored aliquots are generally usable for up to one month at -20°C.

Q4: How does this compound function in biological systems?

A4: this compound is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It binds to an allosteric site on the receptor, meaning a site different from where the endogenous ligand glutamate binds. This binding event modulates the receptor's activity. In some contexts, this compound has been shown to act as an inverse agonist, meaning it can reduce the basal activity of the mGlu2 receptor in the absence of an agonist.[3]

G cluster_pathway Signaling Pathway: this compound Action Ro645229 This compound mGluR2 mGlu2 Receptor (Allosteric Site) Ro645229->mGluR2 Binds to Signaling Downstream Signaling mGluR2->Signaling Inhibits Glutamate Glutamate OrthostericSite mGlu2 Receptor (Orthosteric Site) Glutamate->OrthostericSite Binds to OrthostericSite->Signaling Activates

Fig. 2: Simplified signaling pathway illustrating the action of this compound as a negative allosteric modulator of the mGlu2 receptor.

References

How to improve the solubility of Ro 64-5229 for aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 64-5229. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the glutamate binding site, inhibiting its activation.[1][2] mGluR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3] Activation of mGluR2 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor aqueous solubility. It is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with a reported solubility of up to 100 mM in both.[1]

Troubleshooting Guide: Improving Aqueous Solubility

Q3: My this compound is not dissolving in my aqueous buffer. What can I do?

Due to its hydrophobic nature, this compound will not dissolve directly in aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS). It is necessary to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Experimental Protocol: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Use anhydrous DMSO or 100% ethanol to prepare the initial stock solution.[1] DMSO is a common choice for in vitro experiments due to its high solubilizing power and miscibility with aqueous solutions.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or higher. This minimizes the amount of organic solvent introduced into your final aqueous solution.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve the target concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I have a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept as low as possible, typically below 0.5% (v/v), to avoid solvent effects on your experimental system.

  • Use of Co-solvents: In some cases, a small percentage of a water-miscible co-solvent can help maintain solubility.

  • Employing Solubilizing Agents: The use of surfactants or cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds.

Quantitative Data on Solubilization Methods
Solubilization MethodAgentRecommended Starting ConcentrationNotes
Co-solvents Ethanol1-5% (v/v) in final solutionEnsure compatibility with your experimental system.
Surfactants Tween® 20 or Tween® 800.01-0.1% (w/v)Can form micelles to encapsulate the compound. Verify that the surfactant does not interfere with your assay.
Cyclodextrins β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForms inclusion complexes with the hydrophobic drug, increasing its solubility.[6][7][8] HP-β-CD is generally more soluble and effective than β-CD.[9]
Experimental Protocol: Preparing an Aqueous Working Solution of this compound

This protocol provides a general guideline. Optimization for your specific experimental conditions may be necessary.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described above.

  • Prepare your aqueous buffer (e.g., PBS, HEPES-buffered saline).

  • If using a solubilizing agent (e.g., HP-β-CD), dissolve it in the aqueous buffer at the desired concentration.

  • Vortex the aqueous buffer while slowly adding the this compound stock solution dropwise to achieve the final desired concentration. The continuous mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonicate for 5-10 minutes or gently warm to 37°C.

  • It is recommended to prepare the final working solution fresh before each experiment to ensure maximum solubility and stability.

Visualizations

Signaling Pathway of mGluR2 Inhibition by this compound

mGluR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gαi/o-βγ mGluR2->G_protein Activates Ro645229 This compound (NAM) Ro645229->mGluR2 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: mGluR2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Preparing an Aqueous Solution of this compound

workflow start Start: Weigh this compound Powder stock Prepare Concentrated Stock in DMSO or Ethanol start->stock dilute Slowly Add Stock to Vortexing Buffer stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS) solubilizer Optional: Add Solubilizing Agent (e.g., HP-β-CD) to Buffer buffer->solubilizer solubilizer->dilute check Check for Precipitation dilute->check sonicate Sonicate / Gently Warm if Precipitate Forms check->sonicate Precipitate end Ready for Experiment check->end Clear Solution sonicate->check

Caption: Workflow for preparing an aqueous working solution of this compound.

Logical Relationship of Solubilization Strategies

strategies cluster_methods Solubilization Methods cluster_agents Examples of Solubilizing Agents problem Poor Aqueous Solubility of this compound stock 1. Prepare Concentrated Organic Stock Solution problem->stock solution Goal: Stable Aqueous Solution for Experiments dilution 2. Controlled Dilution into Aqueous Buffer stock->dilution dilution->solution additives 3. Use of Solubilizing Agents additives->solution cosolvents Co-solvents (e.g., Ethanol) additives->cosolvents surfactants Surfactants (e.g., Tween® 20) additives->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) additives->cyclodextrins

Caption: Logical approach to overcoming the poor aqueous solubility of this compound.

References

Potential off-target effects of Ro 64-5229 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 64-5229 in their experiments.

Introduction

This compound is a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2)[1][2]. It is a valuable tool for studying the physiological and pathological roles of mGluR2 in the central nervous system. While generally selective, as with any pharmacological tool, it is important to be aware of potential off-target effects and other experimental confounders. This guide will help you identify and troubleshoot potential issues in your experiments with this compound.

Important Note on Target Specificity: Current scientific literature does not indicate any significant direct interaction of this compound with the opioid receptor-like 1 (ORL-1) receptor. The primary and well-established target of this compound is the mGluR2. This guide is therefore focused on its use as an mGluR2 antagonist/inverse agonist and potential off-target effects related to this primary mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2)[3]. It binds to an allosteric site on the receptor, meaning a site different from where the endogenous ligand glutamate binds[1]. This binding prevents the receptor from being activated by glutamate. Additionally, some studies have shown that this compound can act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the mGluR2 receptor in the absence of an agonist[4].

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for mGluR2, at least one source has also described it as a selective inverse agonist for the histamine (B1213489) H3 receptor[5]. Researchers should be aware of this potential off-target activity, especially when working with systems where histamine H3 receptors are expressed and functional. It is recommended to consult the literature for the specific expression patterns of both mGluR2 and histamine H3 receptors in your experimental model.

Q3: Can this compound be used to study mGluR2/4 heterodimers?

A3: Studies on mGluR2/4 heterodimers have shown that this compound is ineffective at blocking glutamate responses in cells expressing both receptors[6][7]. This is because both protomers of the mGluR dimer need to be occupied by a negative allosteric modulator (NAM) to block signaling from the orthosteric site[7]. Therefore, this compound may not be the ideal tool for studying the function of mGluR2/4 heterodimers.

Q4: What is the difference between a neutral antagonist and an inverse agonist, and which is this compound?

A4: A neutral antagonist binds to a receptor and blocks the action of an agonist, but has no effect on the receptor's basal activity. An inverse agonist binds to a receptor and reduces its basal or constitutive activity. This compound has been shown to act as an inverse agonist at the mGluR2 receptor, as evidenced by its ability to produce an outward current in HEK293T cells expressing GIRK and mGluR2 in the absence of glutamate[4].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results Off-target effects: The observed effect may be due to the inhibition of histamine H3 receptors, particularly in brain regions with high H3 receptor expression.- Confirm the expression of both mGluR2 and histamine H3 receptors in your experimental model.- Use a structurally different mGluR2 antagonist to see if the effect is reproducible.- Use a specific histamine H3 receptor antagonist as a control.
Inverse agonism: The effect may be due to a reduction in the basal activity of mGluR2, rather than blockade of agonist-induced activity.- Design experiments to measure the basal activity of your system in the presence and absence of this compound.- Compare the effects of this compound with a known neutral antagonist of mGluR2.
Lack of efficacy Presence of mGluR2/4 heterodimers: this compound is not effective at inhibiting these heterodimers.- Determine if mGluR4 is expressed and forms heterodimers with mGluR2 in your system.- Consider alternative strategies if studying mGluR2/4 heterodimers is the primary goal.
Incorrect concentration: The concentration of this compound may be too low to effectively inhibit mGluR2.- Perform a dose-response curve to determine the optimal concentration for your specific assay.- Refer to the literature for effective concentrations in similar experimental setups.
Poor solubility: The compound may not be fully dissolved, leading to a lower effective concentration.- Ensure proper dissolution of this compound in a suitable solvent, such as DMSO or ethanol, before diluting in aqueous solutions.
High background signal in assays Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other proteins or cellular components.- Lower the concentration of this compound.- Include appropriate controls, such as a vehicle-only control and a control with a structurally unrelated compound.

Quantitative Data

Parameter Receptor Value Assay Reference
IC50mGluR20.11 µMGTPγ35S binding
IC50human mGluR2533 nM[35S]GTPγS functional assay[2]

Experimental Protocols

[35S]GTPγS Binding Assay for mGluR2 Antagonism

This protocol is adapted from methodologies described in the literature and is a common functional assay to determine the binding of ligands to G-protein coupled receptors[2].

Materials:

  • Membranes from cells expressing human mGluR2

  • [35S]GTPγS

  • GTPγS (unlabeled)

  • GDP

  • L-glutamate (agonist)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the cell membranes, GDP, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding L-glutamate (to stimulate the receptor) and [35S]GTPγS.

  • To determine non-specific binding, a parallel set of reactions should be performed in the presence of a high concentration of unlabeled GTPγS.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the 96-well filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gαi/o Gβγ mGluR2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ro64_5229 This compound Ro64_5229->mGluR2 Inhibits (Allosteric) ATP ATP ATP->AC Downstream_effects Downstream Effects (e.g., Ion channel modulation) cAMP->Downstream_effects Modulates

Caption: mGluR2 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected or Inconsistent Result with this compound Start->Unexpected_Result Check_Concentration Is the concentration and solubility correct? Unexpected_Result->Check_Concentration Adjust_Protocol Adjust concentration and ensure proper solubilization Check_Concentration->Adjust_Protocol No Consider_Off_Target Consider Off-Target Effects (e.g., Histamine H3) Check_Concentration->Consider_Off_Target Yes Adjust_Protocol->Unexpected_Result Control_Experiments Perform control experiments: - Use another mGluR2 antagonist - Use a histamine H3 antagonist Consider_Off_Target->Control_Experiments Yes Consider_Inverse_Agonism Is the effect independent of agonist application? Consider_Off_Target->Consider_Inverse_Agonism No Re-evaluate_Hypothesis Re-evaluate hypothesis based on findings Control_Experiments->Re-evaluate_Hypothesis Test_Basal_Activity Measure basal activity in the presence of this compound Consider_Inverse_Agonism->Test_Basal_Activity Yes Check_Heterodimers Could mGluR2/4 heterodimers be present? Consider_Inverse_Agonism->Check_Heterodimers No Test_Basal_Activity->Re-evaluate_Hypothesis Confirm_Expression Confirm mGluR4 expression in your system Check_Heterodimers->Confirm_Expression Yes Check_Heterodimers->Re-evaluate_Hypothesis No Confirm_Expression->Re-evaluate_Hypothesis

Caption: Troubleshooting Workflow for Experiments with this compound.

References

Interpreting unexpected results with Ro 64-5229 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 64-5229 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site to inhibit its activation. Some studies also characterize it as an inverse agonist, meaning it can reduce the basal activity of the mGluR2 receptor in the absence of an agonist.

Q2: What are the expected effects of this compound in a typical in vitro assay?

In functional assays, this compound is expected to inhibit mGluR2-mediated responses. For example, in a GTPγS binding assay, this compound will decrease the agonist-stimulated binding of GTPγS to membranes containing mGluR2. In electrophysiological assays measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by mGluR2, this compound should block the agonist-induced inward current.

Q3: I am observing a less potent or no inhibitory effect of this compound in my cell line. What could be the reason?

One possibility is the presence of mGluR2/mGluR4 heterodimers in your experimental system. This compound has been shown to be ineffective at blocking glutamate responses in cells expressing both mGluR2 and mGluR4.[1] This is because for negative allosteric modulation of mGluR dimers, the NAM needs to occupy both subunits to block signaling from the extracellular domain.

Q4: The inhibitory effects of this compound in my experiments seem prolonged or difficult to wash out. Is this normal?

Yes, this is a known characteristic of this compound. It exhibits slow off-kinetics, meaning it dissociates from the mGluR2 receptor very slowly.[2] This can result in a prolonged or seemingly irreversible inhibition in washout experiments.

Q5: I am seeing unexpected effects in my experiment that don't seem to be related to mGluR2 inhibition. Could there be off-target effects?

While this compound is selective for mGluR2, some evidence suggests it may also act as a selective inverse agonist for the histamine (B1213489) H3 receptor. If your experimental system expresses histamine H3 receptors, this could be a source of unexpected results.

Troubleshooting Guide for Unexpected Results

Observed Problem Potential Cause Suggested Action
No or weak inhibition of mGluR2 activation 1. Incorrect concentration of this compound. 2. Presence of mGluR2/mGluR4 heterodimers. 3. Degradation of the compound.1. Verify the concentration and purity of your this compound stock. 2. Test for the expression of mGluR4 in your cell line. 3. Prepare a fresh stock solution of this compound.
Prolonged or irreversible inhibition Slow off-kinetics of this compound from the mGluR2 receptor.Increase the duration and volume of washout steps. For some experiments, the effect may not be fully reversible within a typical timeframe.
Effects inconsistent with mGluR2 signaling pathway Potential off-target effects, particularly on the histamine H3 receptor.1. Check for the expression of histamine H3 receptors in your experimental system. 2. Use a selective histamine H3 receptor antagonist to see if it blocks the unexpected effects.
Variability in results between experiments 1. Differences in cell passage number or health. 2. Inconsistent incubation times.1. Use cells within a consistent passage number range and ensure they are healthy before treatment. 2. Standardize all incubation times precisely.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeReceptorSpeciesAgonist UsedMeasured Value (IC50)Reference
GTPγS BindingmGluR2HumanL-glutamate533 nM[3]
GTPγS BindingmGluR2Rat1S,3R-ACPD110 nM[3]
GTPγS BindingmGluR2--0.11 µM

Experimental Protocols

[35S]GTPγS Binding Assay for mGluR2

This protocol is adapted from standard GTPγS binding assay procedures.[4][5][6][7]

Materials:

  • HEK293 cells stably expressing human mGluR2.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • L-glutamate (agonist).

  • This compound (antagonist).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-mGluR2 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in membrane preparation buffer and determine protein concentration.

  • Assay:

    • In a 96-well plate, add 20 µl of assay buffer, 20 µl of this compound at various concentrations, and 20 µl of L-glutamate (at its EC₈₀ concentration).

    • Add 20 µl of the cell membrane preparation (10-20 µg of protein).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µl of [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate for 30 minutes at 30°C.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

FRET Assay for mGluR2 Conformational Change

This protocol is a generalized procedure based on established FRET methodologies for GPCRs.[8][9][10][11][12]

Materials:

  • HEK293 cells co-transfected with mGluR2 tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • L-glutamate.

  • This compound.

  • A fluorescence microplate reader or microscope capable of FRET measurements.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

    • Co-transfect the cells with plasmids encoding mGluR2-CFP and mGluR2-YFP.

    • Allow 24-48 hours for receptor expression.

  • Assay:

    • Wash the cells with PBS.

    • Add this compound at various concentrations and incubate for 15-30 minutes.

    • Add L-glutamate to stimulate the receptor.

  • FRET Measurement:

    • Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., 430 nm).

    • Measure the emission intensity of both the donor (e.g., 475 nm) and the acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the effect of this compound on the agonist-induced change in the FRET ratio.

    • Calculate the IC₅₀ value for this compound's inhibition of the FRET signal change.

Whole-Cell Patch-Clamp Recording of GIRK Currents

This is a general protocol for whole-cell patch-clamp recordings in HEK293 cells.[13][14][15][16][17]

Materials:

  • HEK293 cells co-expressing mGluR2 and GIRK channels.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • L-glutamate.

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before recording.

  • Recording Setup:

    • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Place a coverslip in the recording chamber and perfuse with external solution.

  • Whole-Cell Recording:

    • Obtain a gigaohm seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Drug Application:

    • Apply L-glutamate to the cell to activate mGluR2 and induce a GIRK current.

    • After observing a stable agonist-induced current, co-apply this compound to determine its inhibitory effect.

  • Data Analysis:

    • Measure the amplitude of the inward GIRK current before and after the application of this compound.

    • Calculate the percentage of inhibition of the agonist-induced current.

    • Determine the IC₅₀ value by testing a range of this compound concentrations.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds (Activates) G_protein Gi/o Protein mGluR2->G_protein Activates Ro645229 This compound Ro645229->mGluR2 Binds (Inhibits) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux

Caption: mGluR2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis (this compound inhibits mGluR2) cell_prep Cell Culture & Transfection (HEK293 with mGluR2) start->cell_prep assay_prep Assay Preparation (e.g., Membrane prep, FRET labeling) cell_prep->assay_prep treatment Treatment with this compound and/or Agonist assay_prep->treatment data_acq Data Acquisition (e.g., Scintillation counting, Fluorescence reading) treatment->data_acq analysis Data Analysis (IC50 determination) data_acq->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for testing this compound.

troubleshooting_guide start Unexpected Result with This compound Treatment q_inhibition Is the inhibition weak or absent? start->q_inhibition q_duration Is the effect prolonged or irreversible? start->q_duration q_offtarget Are there effects unrelated to mGluR2? start->q_offtarget q_inhibition->q_duration No check_heterodimers Check for mGluR4 expression. Consider mGluR2/4 heterodimers. q_inhibition->check_heterodimers Yes verify_compound Verify compound concentration and integrity. q_inhibition->verify_compound Yes q_duration->q_offtarget No slow_kinetics This is expected due to slow off-kinetics. Increase washout times. q_duration->slow_kinetics Yes check_h3 Check for histamine H3 receptor expression. Consider off-target effects. q_offtarget->check_h3 Yes end Resolution q_offtarget->end No check_heterodimers->end verify_compound->end slow_kinetics->end check_h3->end

Caption: Troubleshooting logic for unexpected results with this compound.

References

Optimizing Ro 64-5229 dosage for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR2 negative allosteric modulator (NAM), Ro 64-5229.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4][5] It functions as a negative allosteric modulator (NAM), binding to a site on the receptor distinct from the glutamate binding site. This binding event alters the receptor's conformation, leading to a reduction in its basal activity and attenuating the response to the endogenous agonist, glutamate.

Q2: What is the recommended in vivo dosage for this compound?

A2: To date, specific in vivo dosage information for this compound has not been extensively published in peer-reviewed literature. However, based on studies with other mGluR2/3 antagonists, a starting dose-ranging study is recommended. The table below summarizes dosages used for similar compounds, which can serve as a guide for initiating your experiments. A critical first step in your research should be to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility and formulation of this compound for in vivo use will depend on the chosen route of administration. For systemic administration (e.g., intraperitoneal injection), it is crucial to prepare a clear, sterile, and non-toxic solution or suspension. The manufacturer's product sheet should be consulted for specific solubility information. A common approach for lipophilic compounds in preclinical studies involves the use of a vehicle such as a mixture of DMSO, Tween-80, and saline. It is imperative to conduct vehicle-controlled experiments to rule out any effects of the delivery vehicle itself.

Q4: What are the expected physiological effects of this compound administration in animal models?

A4: As an mGluR2 antagonist, this compound is expected to disinhibit presynaptic glutamate release. This can lead to a range of central nervous system (CNS) effects, including potential alterations in locomotor activity, anxiety-like behaviors, and cognitive functions. The specific effects will depend on the animal model, the dose administered, and the behavioral or physiological parameters being measured.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose. 1. Suboptimal Dosage: The initial dose may be too low to elicit a significant response. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Incorrect Route of Administration: The chosen route may not be optimal for brain penetration. 4. Metabolic Instability: The compound may be rapidly metabolized in vivo.1. Conduct a Dose-Response Study: Test a range of doses (e.g., logarithmic increases) to identify an effective dose. 2. Optimize Formulation: Improve the solubility and stability of the compound in the vehicle. Consider using drug delivery systems like nanoparticles or liposomes. 3. Evaluate Different Administration Routes: Compare intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration if feasible. 4. Pharmacokinetic Analysis: Perform studies to determine the half-life, clearance, and brain penetration of the compound.
High variability in experimental results. 1. Inconsistent Drug Preparation: Variations in the formulation between experiments. 2. Animal-to-Animal Variability: Differences in metabolism, age, weight, or stress levels. 3. Procedural Inconsistencies: Variations in injection technique, timing of behavioral testing, or environmental conditions.1. Standardize Formulation Protocol: Prepare fresh solutions for each experiment using a consistent and documented procedure. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups. 3. Standardize Experimental Procedures: Ensure all experimental parameters are kept constant across all animals and groups. Handle animals consistently to minimize stress.
Unexpected or off-target effects. 1. Lack of Specificity: The compound may be interacting with other receptors or targets at the administered dose. 2. Metabolite Activity: Active metabolites may have different pharmacological profiles. 3. Vehicle Effects: The vehicle used for administration may have its own biological effects.1. Verify Specificity: Test the compound against a panel of related receptors in vitro. 2. Metabolite Profiling: Identify and characterize the major metabolites of the compound. 3. Conduct Vehicle-Controlled Studies: Always include a group of animals that receives only the vehicle to control for its effects.

Data Presentation

Table 1: Summary of In Vivo Dosages for mGluR2/3 Antagonists

CompoundAnimal ModelDosage RangeRoute of AdministrationReference
LY341495Mouse1 - 30 mg/kgIntraperitoneal (i.p.)--INVALID-LINK--
BCI-838Mouse5 mg/kgNot Specified--INVALID-LINK--
mGluR2 antagonist 1Mouse10 mg/kgNot Specified--INVALID-LINK--

Note: This table is intended as a guide. The optimal dosage for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Study

This protocol outlines a general workflow for assessing the efficacy of this compound in a mouse model of a CNS disorder.

G cluster_0 Pre-Study Preparation cluster_1 Dosing and Observation cluster_2 Behavioral/Physiological Testing cluster_3 Post-Study Analysis A Acclimatize Animals B Randomize into Groups A->B D Administer this compound or Vehicle B->D C Prepare this compound Formulation C->D E Monitor for Acute Effects D->E F Conduct Behavioral Assays E->F G Perform Physiological Measurements E->G H Collect Tissue Samples F->H G->H I Perform Biochemical/Histological Analysis H->I J Statistical Analysis of Data I->J

Caption: General experimental workflow for an in vivo study with this compound.

Mandatory Visualization

Signaling Pathway of mGluR2 and the Effect of this compound

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Gi Gi/o Protein mGluR2->Gi Activates Ro645229 This compound Ro645229->mGluR2 Inhibits (NAM) AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces cAMP->Ca_channel Modulates Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release

Caption: Signaling pathway of mGluR2 and the inhibitory action of this compound.

References

Stability and storage conditions for Ro 64-5229 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of Ro 64-5229 solutions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid form of this compound should be stored at +4°C.[1]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in both DMSO and ethanol.[1] For example, to prepare a 10 mM stock solution, you can dissolve 35.23 mg of this compound in 10 mL of DMSO or ethanol.[1] It is recommended to use anhydrous solvents to minimize degradation due to hydrolysis. A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound stock solutions?

Q4: How can I check the stability of my this compound solution?

If you suspect degradation, you can assess the stability of your this compound solution by comparing its biological activity to a freshly prepared solution or a previously validated batch. Techniques such as High-Performance Liquid Chromatography (HPLC) can also be used to check the purity of the solution over time.[1]

Q5: My this compound solution has precipitated. What should I do?

Precipitation can occur if the solution is stored at a low temperature and the concentration is high. To redissolve the compound, gently warm the solution to room temperature and vortex it. If precipitation persists, brief sonication may be helpful. To prevent future precipitation, consider preparing a lower concentration stock solution or storing it at a slightly higher temperature if long-term stability is not compromised (though this is generally not recommended).

Data Presentation

Table 1: Storage and Solubility of this compound

FormRecommended Storage TemperatureSolventsMaximum Concentration
Solid+4°CN/AN/A
Solution-20°C or -80°C (long-term)DMSO, Ethanol100 mM[1]
4°C (short-term)

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (M.Wt: 352.26 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the solid compound. For 3.52 mg, add 1 mL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage start Start: Solid this compound weigh Weigh this compound start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing and storing this compound solutions.

logical_relationship cluster_main Factors Affecting this compound Solution Stability stability This compound Solution Stability temperature Storage Temperature temperature->stability Lower temperature generally increases stability solvent Solvent Choice & Purity solvent->stability Anhydrous & non-reactive solvents are preferred light Light Exposure light->stability Protection from light can prevent photodegradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability Minimizing cycles reduces degradation concentration Concentration concentration->stability Lower concentrations may be more stable

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Navigating the Experimental Challenges of Ro 64-5229's Slow OFF Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ro 64-5229. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the unique experimental challenges arising from the slow OFF-rate kinetics of this mGluR2 negative allosteric modulator (NAM) and inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key pharmacological properties?

This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). A defining characteristic of this compound is its exceptionally slow dissociation from the mGluR2 receptor. This slow OFF-rate means that once bound, the molecule remains associated with the receptor for an extended period. Additionally, this compound exhibits inverse agonist properties, meaning it can reduce the basal or constitutive activity of the mGluR2 receptor in the absence of an agonist.[1][2]

Q2: What is "insurmountable antagonism" and how does it relate to this compound?

Insurmountable antagonism is a phenomenon where, in the presence of an antagonist, the maximal response of an agonist is depressed, and the agonist dose-response curve does not return to the same maximum level even at saturating agonist concentrations.[3][4] The very slow dissociation of this compound from the mGluR2 receptor is a primary cause of this effect. Because this compound does not readily unbind, it effectively removes a population of receptors from being available to the agonist during the timeframe of a typical experiment, leading to a reduced maximal response.[3]

Q3: How can the slow OFF kinetics of this compound impact my experimental results?

The slow OFF kinetics of this compound can lead to several experimental complications:

  • Underestimation of Potency (IC50/Ki): In standard equilibrium-based assays, insufficient incubation times may not allow the binding to reach a true steady state, leading to an overestimation of the IC50 or Ki values.

  • Incomplete Washout: In cell-based or tissue assays, the slow dissociation makes it difficult to completely remove this compound during washout steps, leading to persistent receptor blockade and confounding subsequent experiments.

  • Insurmountable Antagonism in Functional Assays: As mentioned, the slow off-rate can cause a depression of the maximal agonist response, which can be misinterpreted as non-competitive antagonism.

  • Difficulty in Reversibility Studies: Demonstrating the reversibility of this compound's effects is challenging due to the extended time required for its dissociation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high IC50 values in radioligand binding assays.

Cause: Insufficient pre-incubation time for this compound to reach binding equilibrium due to its slow association and dissociation rates.

Solution:

  • Determine Equilibration Time: Conduct a time-course experiment to determine the time required for this compound to reach a stable level of inhibition. Incubate the receptor preparation with a fixed concentration of radioligand and this compound for increasing durations (e.g., 30, 60, 120, 240 minutes) before measuring bound radioactivity. The point at which the inhibition level plateaus indicates the necessary pre-incubation time.

  • Extended Pre-incubation: Based on the equilibration experiment, significantly extend the pre-incubation time of your competition binding assay to ensure that the binding of this compound has reached equilibrium.

  • Prepare Assay Components:

    • Receptor source (e.g., cell membranes expressing mGluR2).

    • Radioligand (e.g., a labeled mGluR2 antagonist).

    • Unlabeled this compound.

    • Assay buffer.

    • Wash buffer.

  • Set Up Incubation:

    • In a series of tubes or wells, add the receptor preparation and the radioligand at a concentration near its Kd.

    • Add this compound at a concentration expected to give partial inhibition (e.g., its approximate IC50).

    • Initiate the binding reaction and incubate at the desired temperature.

  • Time Course Measurement:

    • At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the binding reaction in triplicate wells. This is typically done by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer.

  • Quantify Binding:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (total binding minus non-specific binding) against time. The time at which the binding reaches a stable plateau is the minimum required incubation time for equilibrium.

Issue 2: Agonist dose-response curve shows a depressed maximum in the presence of this compound (Insurmountable Antagonism) in functional assays.

Cause: The slow dissociation of this compound prevents the system from reaching equilibrium between the agonist and antagonist during the assay, leading to an apparent non-competitive effect.

Solution:

  • Prolonged Incubation with Antagonist: Ensure that the cells or tissues are pre-incubated with this compound for a sufficient time to reach binding equilibrium before adding the agonist. This duration should be determined as described in the protocol above.

  • Modified Schild Analysis: A standard Schild analysis assumes reversible, competitive antagonism. For an insurmountable antagonist like this compound, a modified approach is necessary. This involves measuring the agonist dose-response at a single, fixed time point after agonist addition, following a thorough pre-equilibration with this compound. The resulting data can be analyzed using models that account for insurmountable antagonism to estimate the antagonist's potency.

  • Washout and Recovery Experiments: To confirm that the antagonism is due to slow dissociation rather than irreversible binding, perform washout experiments. After incubation with this compound, wash the cells or tissue extensively over a prolonged period. At different time points during the washout, perform an agonist dose-response curve. A gradual recovery of the maximal agonist response over time indicates reversible, albeit slow, binding.

  • Cell Plating and Preparation: Plate cells expressing mGluR2 at an appropriate density.

  • Antagonist Pre-incubation:

    • Prepare a series of concentrations of this compound.

    • Pre-incubate the cells with each concentration of this compound (and a vehicle control) for a predetermined equilibrium time (e.g., 2-4 hours).

  • Agonist Stimulation:

    • Prepare a full concentration range of a suitable mGluR2 agonist.

    • Add the agonist to the wells already containing this compound.

  • Functional Readout:

    • After a fixed, short period of agonist stimulation (to minimize antagonist dissociation), measure the functional response (e.g., calcium flux, cAMP levels).

  • Data Analysis:

    • Construct agonist dose-response curves for each concentration of this compound.

    • Analyze the data using a non-linear regression model that can fit insurmountable antagonism (e.g., the Gaddum/Schild equation modified for non-competitive interaction) to obtain an estimate of the antagonist's potency (pA2 or KB).

Issue 3: Persistent effects of this compound are observed in subsequent experiments despite washout procedures.

Cause: Standard washout protocols are insufficient to remove the slowly dissociating this compound from the mGluR2 receptors.

Solution:

  • Extended Washout Duration: Significantly increase the duration of the washout period. This may require hours or even overnight washing, depending on the dissociation rate.

  • Inclusion of a "Sink": During the washout, include a high concentration of a non-labeled, rapidly dissociating mGluR2 ligand (antagonist or agonist) in the wash buffer. This can act as a "sink" to capture any this compound that does dissociate, preventing it from rebinding to other receptors.

  • Temperature Increase: If experimentally feasible, a slight increase in temperature during the washout phase can sometimes accelerate the dissociation rate. However, this must be carefully controlled to avoid damaging the cells or tissue.

Quantitative Data Summary

ParameterValueAssaySource
EC50 2.1 ± 0.2 µMInter-TMD FRET Assay
Binding Kinetics Very Slow OFF-rateFRET Assay

Visualizations

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ro645229 This compound (NAM) Ro645229->mGluR2 Binds (Slow OFF-rate) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Ion Channels) PKA->Downstream Phosphorylates

Caption: mGluR2 signaling cascade and the inhibitory effect of this compound.

Experimental Workflow for Addressing Slow OFF Kinetics

Slow_Kinetics_Workflow Start Start: Suspected Slow OFF-Kinetics Problem Problem Encountered (e.g., Insurmountable Antagonism, Incomplete Washout) Start->Problem Equilibration Determine Equilibration Time (Time-course Binding Assay) Problem->Equilibration Washout Optimize Washout Protocol (Longer duration, 'sink' conditions) Problem->Washout ExtendedIncubation Implement Extended Pre-incubation Equilibration->ExtendedIncubation ModifiedSchild Perform Modified Schild Analysis ExtendedIncubation->ModifiedSchild Analysis Analyze Data with Appropriate Models ModifiedSchild->Analysis Washout->Analysis Result Reliable Pharmacological Data Analysis->Result

Caption: Logical workflow for troubleshooting slow OFF-rate kinetics.

References

Technical Support Center: mGluR2/4 Heterodimers & Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the mGluR2-selective negative allosteric modulator (NAM), Ro 64-5229, in the context of mGluR2/4 heterodimers.

Troubleshooting Guide: this compound Inactivity in mGluR2/4 Heterodimer Assays

A common issue encountered by researchers is the lack of inhibitory effect of this compound on mGluR2/4 heterodimer activity. This guide provides a step-by-step approach to troubleshoot this specific observation.

Question: Why is this compound, a known mGluR2 antagonist, inactive in my mGluR2/4 heterodimer functional assay?

Answer: The inactivity of this compound in mGluR2/4 heterodimers is an expected pharmacological characteristic based on current research.[1][2][3][4] The primary reason lies in the "two-site" binding model for negative allosteric modulators (NAMs) in mGluR dimers.[1]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Primary Cause Verification cluster_2 Experimental Confirmation cluster_3 Conclusion A This compound shows no inhibition of mGluR2/4 heterodimer activity B Is this compound active on mGluR2 homodimers? A->B Step 1 C Confirm mGluR2/4 heterodimer expression B->C If Yes E Run positive control with mGluR2 homodimers B->E Action D Review the 'Two-Site' NAM Inhibition Model C->D If Confirmed F Confirm heterodimerization (e.g., FRET, co-IP) C->F Action G Test alternative modulators D->G Alternative Strategy H Inactivity of this compound is consistent with heterodimer pharmacology D->H Explanation E->B F->C

Caption: Troubleshooting workflow for this compound inactivity.

Detailed Steps:

  • Confirm Compound Activity on Homodimers: As a crucial positive control, verify that your stock of this compound is active in a system expressing only mGluR2 homodimers. This will rule out issues with the compound itself (e.g., degradation, incorrect concentration).

  • Verify Heterodimer Expression: Confirm that both mGluR2 and mGluR4 are being expressed and are forming heterodimers in your experimental system. Co-expression does not guarantee heterodimerization.

  • Understand the "Two-Site" NAM Inhibition Model: For mGluR heterodimers, it is proposed that a NAM must occupy the allosteric site on both protomers to inhibit receptor function. Since this compound is selective for mGluR2, it only binds to one of the two subunits in the mGluR2/4 heterodimer, rendering it ineffective at inhibiting the overall function of the heterodimer.

  • Consider Asymmetric Signaling: In mGluR2/4 heterodimers, G-protein coupling is thought to occur preferentially through the mGluR4 subunit. Therefore, even if this compound binds to the mGluR2 protomer, the signaling cascade can still be initiated by the mGluR4 subunit.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, non-competitive negative allosteric modulator (NAM) of the mGluR2 receptor. It binds to a site within the transmembrane domain of the mGluR2 protein, distinct from the glutamate (B1630785) binding site, and reduces the receptor's response to agonist stimulation.

Q2: How can I confirm the presence of mGluR2/4 heterodimers in my cells?

A2: Several techniques can be used to confirm heterodimerization, including:

  • Co-immunoprecipitation (co-IP): This method demonstrates the physical interaction between mGluR2 and mGluR4 proteins.

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can detect the proximity of tagged mGluR2 and mGluR4 proteins in living cells, indicating heterodimer formation.

  • Pharmacological Profiling: The functional response to selective agonists for each receptor can indicate the presence of heterodimers. For instance, co-application of an mGluR2-selective agonist (e.g., DCG-IV) and an mGluR4-selective agonist (e.g., L-AP4) may be required for full activation of the heterodimer.

Q3: Are there any allosteric modulators that are active on mGluR2/4 heterodimers?

A3: The response of mGluR2/4 heterodimers to allosteric modulators is complex and often different from that of the corresponding homodimers. Some studies have reported that certain mGluR4 positive allosteric modulators (PAMs) can potentiate the activity of the heterodimer, while mGluR2 PAMs may not. However, there is also evidence suggesting that many currently available PAMs for either mGluR2 or mGluR4 fail to potentiate glutamate responses through the mGluR2/4 heterodimer. The development of PAMs that are selective for the mGluR2/4 heterodimer is an active area of research.

Q4: What is the signaling pathway of the mGluR2/4 heterodimer?

A4: The mGluR2/4 heterodimer, like its constituent homodimers, couples to the Gi/o family of G proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The signaling within the heterodimer is considered asymmetric, with a preference for G-protein activation via the mGluR4 subunit.

cluster_0 mGluR2/4 Heterodimer Signaling cluster_1 Cell Membrane cluster_2 Intracellular Receptor mGluR2/4 Heterodimer G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates Glutamate Glutamate Glutamate->Receptor binds

Caption: Simplified mGluR2/4 heterodimer signaling pathway.

Quantitative Data Summary

CompoundTargetAssayValueReference
This compoundmGluR2GTPγ³⁵S bindingIC₅₀ = 0.11 µM
This compoundmGluR2Inhibition of glutamate responseReduces response by ~23% at 3 µM
This compoundmGluR2/4Inhibition of glutamate responseNo significant effect
PHCCC (mGluR4 PAM)mGluR4Enhancement of glutamate responsePotentiates response
PHCCC (mGluR4 PAM)mGluR2/4Enhancement of glutamate responseNo significant effect

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is adapted from studies examining mGluR function in neurons.

Objective: To measure the effect of this compound on glutamate-induced inhibition of calcium currents in cells expressing mGluR2/4 heterodimers.

Materials:

  • Cells expressing mGluR2 and mGluR4 (e.g., co-transfected HEK293 cells or neurons)

  • Patch-clamp rig with amplifier and data acquisition system

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Glutamate stock solution

  • This compound stock solution (in DMSO)

Procedure:

  • Establish a whole-cell patch-clamp recording from a cell expressing the receptors.

  • Voltage-clamp the cell at a holding potential of -80 mV.

  • Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Establish a stable baseline of calcium current amplitude.

  • Apply glutamate at a concentration that produces a submaximal inhibition of the calcium current (e.g., EC₅₀).

  • Once the glutamate effect has stabilized, co-apply this compound (e.g., 1-10 µM) with glutamate.

  • Wash out the compounds and allow the current to return to baseline.

  • Analyze the amplitude of the calcium current before, during, and after drug application.

Expected Result: In cells expressing mGluR2/4 heterodimers, this compound is not expected to reverse the glutamate-induced inhibition of the calcium current.

A Establish Whole-Cell Recording B Record Baseline Ca²⁺ Currents A->B C Apply Glutamate B->C D Observe Inhibition of Ca²⁺ Current C->D E Co-apply Glutamate + this compound D->E F Measure Ca²⁺ Current Amplitude E->F G Washout F->G H Analyze Data G->H

Caption: Experimental workflow for patch-clamp electrophysiology.

Protocol 2: cAMP Assay for Gᵢ/ₒ Coupling

Objective: To measure the effect of this compound on the inhibition of adenylyl cyclase by glutamate in cells expressing mGluR2/4 heterodimers.

Materials:

  • Cells co-expressing mGluR2 and mGluR4

  • Forskolin (B1673556)

  • Glutamate

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate cells in a suitable multi-well plate and grow to desired confluency.

  • Pre-incubate cells with this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a combination of forskolin (to stimulate cAMP production) and glutamate.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

Expected Result: Glutamate should inhibit forskolin-stimulated cAMP production. In cells with mGluR2/4 heterodimers, this compound is not expected to block this inhibition.

References

Overcoming limitations of Ro 64-5229 in preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 64-5229. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of this compound in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2)[1]. It functions by binding to an allosteric site on the receptor, thereby inhibiting its activity. It has been used in studies to investigate the role of mGluR2 in various physiological and pathological processes.

Q2: What is the reported potency of this compound?

The potency of this compound can vary depending on the assay conditions. In GTPγ35S binding assays with membranes containing mGluR2, it has an IC50 of 0.11 μM[1]. Another study using a [35S]GTPγS functional assay with membranes expressing human mGluR2 reported an IC50 value of 533 nM[2][3].

Q3: Is this compound effective on all mGluR2-containing receptors?

A significant limitation of this compound is its lack of efficacy on mGluR2/mGluR4 heterodimers[4][5][6][7][8]. When mGluR2 and mGluR4 form a heterodimer, this compound fails to inhibit glutamate-induced responses. This is a critical consideration for studies in systems where both receptor subtypes are expressed.

Q4: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM[1]. For a 10 mM stock solution, you would dissolve 3.523 mg of this compound (assuming a molecular weight of 352.26 g/mol ) in 1 mL of your chosen solvent. Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.

Q5: What are the known kinetic properties of this compound?

Studies have shown that this compound can exhibit slow OFF kinetics in some experimental setups, meaning it dissociates from the receptor slowly[9][10]. This property should be considered when designing washout periods in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of glutamate response observed. Presence of mGluR2/mGluR4 heterodimers: this compound is ineffective against these heterodimers[4][5][6][7][8].Incorrect compound concentration: The concentration may be too low to elicit an effect.Compound degradation: Improper storage or handling may have led to degradation.Confirm receptor subtype expression: Use selective agonists/antagonists for mGluR4 to probe for the presence of heterodimers.Perform a dose-response curve: Titrate this compound to determine the optimal inhibitory concentration in your system.Prepare fresh stock solutions: Ensure the compound is stored correctly at +4°C and prepare fresh solutions for each experiment[1].
Unexpected or off-target effects. Inverse agonist activity: In some systems, this compound can act as an inverse agonist, reducing basal receptor activity[10][11].Measure basal activity: Assess the effect of this compound in the absence of an agonist to determine if it exhibits inverse agonism.Consult literature for off-target profiles: While generally selective, it's good practice to be aware of any potential off-target interactions reported in the literature.
Compound precipitates in aqueous buffer. Poor solubility in aqueous solutions: this compound is highly soluble in organic solvents like DMSO and ethanol but may have limited solubility in aqueous buffers.Use a suitable vehicle: Prepare a high-concentration stock in DMSO or ethanol and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and does not affect your experimental system. A final DMSO concentration of 0.1% is generally well-tolerated in cell-based assays.
Variability in experimental results. Slow OFF kinetics: The slow dissociation of this compound can lead to carry-over effects between treatments if washout times are insufficient[9][10].Inconsistent stock solution preparation: Variations in weighing or solvent volume can lead to inaccurate concentrations.Increase washout times: Ensure adequate time for the compound to dissociate from the receptor between applications.Standardize stock preparation: Use calibrated equipment and follow a consistent protocol for preparing stock solutions.

Quantitative Data Summary

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Weight352.26 g/mol [1]
FormulaC17H19Cl2N3O[1]
Purity≥98% (HPLC)
Solubility in DMSOUp to 100 mM[1]
Solubility in EthanolUp to 100 mM[1]
Storage Temperature+4°C[1]

Table 2: In Vitro Potency of this compound

AssayReceptorAgonistParameterValueReference(s)
GTPγ35S BindingmGluR2-IC500.11 μM[1]
[35S]GTPγS Functional AssayHuman mGluR2L-glutamateIC50533 nM[2][3]
Electrophysiology (Ca2+ current inhibition)Rat mGluR2300 μM glutamate-Significant reduction of glutamate response at 3 μM this compound[4]

Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is adapted from methodologies described in the literature for assessing G-protein activation.

1. Membrane Preparation:

  • Use cell membranes from a cell line stably expressing human mGluR2.
  • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet with buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • In a 96-well plate, add the following components in order:
  • Assay buffer (containing MgCl2 and GDP).
  • Varying concentrations of this compound (or vehicle control).
  • A fixed concentration of L-glutamate to stimulate the receptor.
  • Cell membranes (typically 10-20 µg of protein per well).
  • Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
  • Initiate the binding reaction by adding [35S]GTPγS.
  • Incubate for a defined period (e.g., 60 minutes) at 30°C with gentle agitation.
  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).
  • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of inhibition of specific [35S]GTPγS binding against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on studies measuring the effect of this compound on mGluR2-mediated inhibition of calcium currents in superior cervical ganglion (SCG) neurons.

1. Cell Preparation:

  • Isolate and culture SCG neurons from rats.
  • Transfect neurons with cDNA encoding mGluR2.

2. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Use borosilicate glass pipettes with a resistance of 0.8-3 MΩ.
  • The internal pipette solution should contain a cesium salt to block potassium currents and an appropriate calcium buffer (e.g., EGTA).
  • The external solution should contain physiological concentrations of ions, including a calcium salt (e.g., CaCl2) to carry the current.

3. Experimental Procedure:

  • Establish a whole-cell recording configuration.
  • Hold the cell at a negative potential (e.g., -80 mV).
  • Elicit calcium currents using a depolarizing voltage step (e.g., to 0 mV).
  • Apply a saturating concentration of glutamate (e.g., 300 μM) to induce mGluR2-mediated inhibition of the calcium current.
  • After observing a stable glutamate effect, co-apply this compound (e.g., 3 μM) with glutamate.
  • Wash out the compounds and observe the recovery of the calcium current.

4. Data Analysis:

  • Measure the peak amplitude of the calcium current in the control condition, in the presence of glutamate alone, and in the presence of glutamate and this compound.
  • Calculate the percentage of inhibition of the calcium current by glutamate in the absence and presence of this compound.
  • Use appropriate statistical tests to determine the significance of the effect of this compound.

Visualizations

mGluR2_Signaling_Pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Ro645229 This compound Ro645229->mGluR2 Inhibits Gi_o Gi/o mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK Pathway Gi_o->ERK Activates cAMP cAMP AC->cAMP Reduces

Caption: Simplified mGluR2 signaling pathway.

Troubleshooting_Logic Start No inhibition observed with this compound CheckHeterodimers Are mGluR4 receptors present? Start->CheckHeterodimers YesHeterodimers Ineffectiveness due to mGluR2/mGluR4 heterodimers CheckHeterodimers->YesHeterodimers Yes NoHeterodimers Check compound concentration and integrity CheckHeterodimers->NoHeterodimers No ConcentrationLow Increase this compound concentration NoHeterodimers->ConcentrationLow Concentration too low Degradation Prepare fresh stock solution NoHeterodimers->Degradation Possible degradation

Caption: Troubleshooting workflow for lack of inhibition.

References

Ensuring specificity of Ro 64-5229 for mGluR2 in complex systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 64-5229. This guide is designed for researchers, scientists, and drug development professionals to ensure the specific and effective use of this compound as a selective mGluR2 negative allosteric modulator (NAM) in complex experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2)[1]. It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor that is distinct from the glutamate binding site[2]. This binding event induces a conformational change in the receptor that reduces its activation by glutamate[3].

Q2: How selective is this compound for mGluR2 over other mGluR subtypes?

This compound exhibits high selectivity for the mGluR2 receptor. While comprehensive screening data across all mGluR subtypes is limited in publicly available literature, its characterization as a selective mGluR2 antagonist is well-established. It is important to note that in complex biological systems, off-target effects can never be completely ruled out without empirical testing.

Q3: Can this compound be used to study mGluR2/mGluR4 heterodimers?

No, this compound is not effective in blocking glutamate responses in cells expressing mGluR2/mGluR4 heterodimers[2]. This is because for a NAM to inhibit the function of an mGluR dimer, it is believed that the NAM must occupy both protomers of the receptor complex[2].

Q4: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at +4°C. Always refer to the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guide

Issue 1: Inconsistent or no effect of this compound in my assay.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions have been maintained. Prepare fresh stock solutions.
Incorrect Concentration Verify calculations and dilution series. Perform a concentration-response curve to determine the optimal concentration for your specific assay.
Low Receptor Expression Confirm the expression of mGluR2 in your cell line or tissue preparation using techniques like Western blot or qPCR.
Assay Sensitivity Your assay may not be sensitive enough to detect the modulatory effect. Consider using a more direct functional assay like GTPγS binding or a highly sensitive cAMP assay.
Presence of Heterodimers If your system expresses other mGluR subtypes, particularly mGluR4, the formation of this compound-insensitive heterodimers could be masking the effect on mGluR2 homodimers.
Solubility Issues Although soluble in DMSO and ethanol, this compound may precipitate in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.1-0.5%).

Issue 2: High background or non-specific effects observed.

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect solutions for any signs of precipitation. Consider using a different vehicle or reducing the final concentration.
Off-target Effects In complex systems, off-target effects are a possibility. To confirm the effect is mGluR2-mediated, use a structurally different mGluR2 NAM as a control. Additionally, test the effect of this compound in a null system (cells not expressing mGluR2).
Vehicle Effects Run a vehicle-only control to ensure that the solvent (e.g., DMSO) is not causing the observed effects at the concentration used.

Quantitative Data

Table 1: Potency of this compound at mGluR2

ParameterValueAssay SystemReference
IC50 0.11 µM[35S]GTPγS binding to mGluR2-containing membranes
IC50 533 nM[35S]GTPγS binding to human recombinant mGluR2

Note: IC50 values can vary between different assay systems and experimental conditions.

Experimental Protocols

Protocol 1: Validating this compound Activity using a [35S]GTPγS Binding Assay

This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Materials:

  • Membranes from cells expressing mGluR2

  • This compound

  • mGluR2 agonist (e.g., glutamate, LY354740)

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing mGluR2 using standard cell fractionation techniques.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • GDP (final concentration ~10 µM)

    • mGluR2-expressing membranes (5-20 µg protein per well)

    • Varying concentrations of this compound or vehicle control.

    • A fixed concentration of an mGluR2 agonist (e.g., EC80 concentration of glutamate).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 value.

Protocol 2: Determining this compound Specificity using a cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of mGluR2 activation.

Materials:

  • Cells expressing mGluR2 (and ideally, other mGluR subtypes for selectivity profiling)

  • This compound

  • Forskolin (B1673556) (or other adenylyl cyclase activator)

  • mGluR2 agonist (e.g., glutamate)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

Procedure:

  • Cell Culture: Plate cells expressing the target mGluR in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Add a fixed concentration of an mGluR2 agonist.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Selectivity Profiling: To assess specificity, repeat the assay using cell lines that individually express other mGluR subtypes (mGluR1, 3, 4, 5, 6, 7, and 8). This compound should not significantly inhibit the agonist-induced response in these cell lines at concentrations where it is effective at mGluR2.

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP production by the mGluR agonist in the presence and absence of this compound. Determine the IC50 for mGluR2 and assess the lack of activity at other mGluR subtypes.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site Ro645229 This compound (NAM) Ro645229->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: mGluR2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis of mGluR2 involvement prepare_cells Prepare mGluR2-expressing cells or membranes start->prepare_cells add_agonist Add mGluR2 agonist (e.g., Glutamate) prepare_cells->add_agonist control_experiment Control: Test on cells not expressing mGluR2 prepare_cells->control_experiment measure_response Measure baseline functional response (e.g., cAMP, GTPγS) add_agonist->measure_response no_effect Result: No inhibition of agonist response add_agonist->no_effect add_ro645229 Add this compound (concentration curve) measure_response->add_ro645229 measure_inhibition Measure inhibition of functional response add_ro645229->measure_inhibition analyze Analyze data (calculate IC50) measure_inhibition->analyze conclusion Conclusion: Effect is mGluR2-specific analyze->conclusion control_experiment->add_agonist no_effect->conclusion

Caption: Experimental workflow for validating the specificity of this compound.

troubleshooting_logic start Problem: Inconsistent/No Effect check_compound Check Compound Integrity & Concentration start->check_compound is_compound_ok Is Compound OK? check_compound->is_compound_ok check_system Check Experimental System is_system_valid Is System Valid? (e.g., Receptor Expression) check_system->is_system_valid check_assay Check Assay Parameters is_assay_sensitive Is Assay Sensitive? check_assay->is_assay_sensitive is_compound_ok->check_system Yes solution1 Solution: Prepare Fresh Stock, Verify Concentration is_compound_ok->solution1 No is_system_valid->check_assay Yes solution2 Solution: Validate Receptor Expression, Consider Heterodimers is_system_valid->solution2 No solution3 Solution: Optimize Assay, Use More Direct Readout is_assay_sensitive->solution3 No end Problem Resolved is_assay_sensitive->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for experiments with this compound.

References

Validation & Comparative

A Comparative Guide to mGluR2 Negative Allosteric Modulators: Ro 64-5229 vs. MNI-137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2): Ro 64-5229 and MNI-137. This document synthesizes available experimental data to facilitate informed decisions in research and drug development endeavors targeting the mGluR2 receptor.

Introduction to mGluR2 and Negative Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGluR2 activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing neurotransmitter release. This mechanism makes mGluR2 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission.

Negative allosteric modulators (NAMs) represent a sophisticated approach to targeting mGluR2. Unlike competitive antagonists that bind to the orthosteric glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, offering a more nuanced modulation of receptor activity that can preserve physiological signaling patterns.

Comparative Pharmacological Profiles

This compound and MNI-137 are both potent and selective mGluR2 NAMs, however, they exhibit distinct pharmacological properties. The following tables summarize the available quantitative data for each compound.

Table 1: In Vitro Potency of this compound and MNI-137

CompoundAssay TypeSpeciesIC50Citation
This compound GTPγS BindingNot Specified110 nM[1]
MNI-137 Calcium MobilizationHuman8.3 nM[2][3]
Rat12.6 nM[2][3]

Note: Direct comparison of potency is challenging due to the different assay methodologies used.

Table 2: Mechanism of Action and Selectivity

FeatureThis compoundMNI-137Citations
Mechanism of Action Inverse AgonistNeutral Antagonist
Selectivity Selective for mGluR2Selective for group II mGlu receptors. Displays no activity at mGlu1, mGlu4, mGlu5, or mGlu8 receptors.

Mechanism of Action: A Deeper Dive

Recent studies utilizing Förster Resonance Energy Transfer (FRET) have elucidated the distinct mechanisms by which this compound and MNI-137 modulate mGluR2 conformational dynamics.

This compound acts as an inverse agonist . In the absence of glutamate, this compound can reduce the basal activity of the mGluR2 receptor. This is achieved by stabilizing an inactive conformation of the receptor, thereby shifting the conformational equilibrium away from the active state.

MNI-137 , in contrast, functions as a neutral antagonist . It does not alter the basal activity of the receptor on its own. Instead, it binds to the allosteric site and competitively prevents the potentiation of receptor activity by glutamate, effectively blocking the receptor's response to its endogenous ligand without affecting its baseline signaling.

These differing mechanisms have important implications for their potential therapeutic applications. While an inverse agonist like this compound may be beneficial in conditions with elevated basal mGluR2 activity, a neutral antagonist like MNI-137 might be preferred for applications requiring the blockade of glutamate-induced signaling without affecting the receptor's constitutive activity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams have been generated.

mGluR2_Signaling_Pathway mGluR2 Signaling Pathway Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds to orthosteric site G_protein Gi/o Protein mGluR2->G_protein Activates NAM This compound / MNI-137 (NAM) NAM->mGluR2 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

A diagram of the mGluR2 signaling cascade.

Experimental_Workflow Experimental Workflow for mGluR2 NAM Characterization cluster_assays Functional Assays GTP_gamma_S_Binding GTPγS Binding Assay (Measures G protein activation) Data_Acquisition Measure Signal GTP_gamma_S_Binding->Data_Acquisition Calcium_Mobilization Calcium Mobilization Assay (Measures downstream signaling) Calcium_Mobilization->Data_Acquisition FRET_Assay FRET Assay (Measures conformational change) FRET_Assay->Data_Acquisition Cell_Culture Cell Line Expressing mGluR2 Compound_Treatment Incubate with this compound or MNI-137 Cell_Culture->Compound_Treatment Agonist_Stimulation Stimulate with Glutamate Compound_Treatment->Agonist_Stimulation Agonist_Stimulation->GTP_gamma_S_Binding Agonist_Stimulation->Calcium_Mobilization Agonist_Stimulation->FRET_Assay Data_Analysis Calculate IC50 / Analyze Conformational Changes Data_Acquisition->Data_Analysis

A generalized workflow for characterizing mGluR2 NAMs.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

GTPγS Binding Assay

This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

  • Cell membranes prepared from a cell line stably expressing human or rat mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP.

  • Test compounds (this compound or MNI-137) and glutamate.

  • Scintillation cocktail.

  • Glass fiber filter mats.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare dilutions of the test compounds and glutamate in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of GDP (final concentration 10 µM), 10 µL of cell membranes (5-20 µg of protein), and 10 µL of the test compound at various concentrations.

  • Incubate for 15 minutes at 30°C.

  • Add 10 µL of glutamate to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

  • Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Calcium Mobilization Assay

This assay is a high-throughput method to assess G protein-coupled receptor activation by measuring changes in intracellular calcium concentration. Since mGluR2 is a Gi/o-coupled receptor, which does not directly lead to calcium mobilization, this assay typically employs a chimeric G protein (e.g., Gαqi5) or a promiscuous G protein (e.g., Gα16) that redirects the signal to the Gq pathway, resulting in calcium release from intracellular stores.

Materials:

  • HEK293 cells stably co-expressing mGluR2 and a chimeric G protein (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Test compounds and glutamate.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye-loading solution containing Fluo-4 AM and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • During the incubation, prepare a compound plate containing serial dilutions of the test compounds and a constant concentration of glutamate.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Initiate the reaction by adding the compounds and glutamate from the compound plate to the cell plate.

  • Immediately begin kinetic measurement of the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) for 1-3 minutes.

  • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of the NAMs on the glutamate-induced calcium mobilization and calculate IC₅₀ values.

Förster Resonance Energy Transfer (FRET) Assay

FRET-based assays are powerful tools to study the conformational dynamics of receptors in real-time. By labeling different domains of the mGluR2 dimer with a donor and an acceptor fluorophore, changes in the distance between these domains upon ligand binding can be monitored as a change in FRET efficiency.

Materials:

  • HEK293 cells expressing mGluR2 constructs labeled with FRET pairs (e.g., SNAP-tag and CLIP-tag for orthogonal labeling with fluorescent dyes, or fluorescent proteins like Cerulean and Venus).

  • Fluorescent labels (e.g., cell-impermeable donor and acceptor dyes for SNAP and CLIP tags).

  • Imaging medium (e.g., HBSS).

  • Test compounds and glutamate.

  • A fluorescence microscope equipped for FRET imaging (e.g., a TIRF microscope for single-molecule FRET).

Procedure:

  • Culture cells expressing the FRET-labeled mGluR2 constructs on glass-bottom dishes.

  • If using SNAP/CLIP tags, label the cells with the appropriate donor and acceptor fluorophores according to the manufacturer's protocol.

  • Wash the cells extensively to remove unbound dyes and replace the medium with imaging medium.

  • Mount the dish on the microscope stage and identify cells expressing the labeled receptors.

  • Acquire baseline FRET measurements by exciting the donor fluorophore and measuring the emission from both the donor and acceptor.

  • Perfuse the cells with a solution containing the test compound (this compound or MNI-137).

  • After a stable baseline is re-established, perfuse with a solution containing both the test compound and glutamate.

  • Continuously record the donor and acceptor fluorescence intensities.

  • Calculate the FRET efficiency over time. Changes in FRET efficiency reflect conformational rearrangements of the receptor induced by ligand binding.

  • For single-molecule FRET (smFRET), individual receptor dimers are imaged, allowing for the observation of discrete conformational states and the transitions between them.

Conclusion

This compound and MNI-137 are both valuable tools for investigating the role of mGluR2 in health and disease. Their distinct mechanisms of action, with this compound acting as an inverse agonist and MNI-137 as a neutral antagonist, provide researchers with options to probe different aspects of mGluR2 function. The choice between these two NAMs will depend on the specific experimental question and the desired pharmacological effect. Further studies directly comparing their in vivo pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Ro 64-5229 and Neutral Antagonists at the mGlu2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Ro 64-5229, an inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), and neutral antagonists of the same receptor, with a focus on MNI 137. This document synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key experiments.

Introduction: Inverse Agonism vs. Neutral Antagonism at mGlu2

The metabotropic glutamate receptor 2 (mGlu2), a G protein-coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Unlike classical agonists and antagonists that modulate receptor activity in response to an agonist, inverse agonists and neutral antagonists target the constitutive, or basal, activity of the receptor.

  • Neutral Antagonists bind to the receptor and block the action of agonists without affecting the receptor's basal signaling activity. They maintain the receptor in its resting conformational state.

  • Inverse Agonists also block agonist activity but go a step further by reducing the constitutive activity of the receptor. They stabilize the receptor in an inactive conformation, thereby decreasing its basal signaling.

This compound and MNI 137 are both negative allosteric modulators (NAMs) of the mGlu2 receptor, meaning they bind to a site distinct from the endogenous agonist, glutamate. However, they exhibit different pharmacological profiles: this compound acts as an inverse agonist, while MNI 137 functions as a neutral antagonist[1]. This distinction is critical for their application in research and potential therapeutic development.

Quantitative Comparison of this compound and MNI 137

The following tables summarize the available quantitative data for this compound and the neutral antagonist MNI 137, highlighting their distinct effects on mGlu2 receptor function.

Table 1: Functional Potency

CompoundAssay TypeSpecies/SystemParameterValueReference
This compound GTPγS BindingmGlu2-containing membranesIC500.11 µM[2]
inter-TMD FRETHEK293T cells expressing mGlu2EC502.1 ± 0.2 µM[3]
MNI 137 Inhibition of glutamate-induced calcium mobilizationHuman mGlu2IC508.3 nM[4]
Inhibition of glutamate-induced calcium mobilizationRat mGlu2IC5012.6 nM[4]
GTPγS BindingHuman mGlu2IC5072.7 nM
GTPγS BindingRat mGlu3IC5020.3 nM

Table 2: Effects on Basal mGlu2 Receptor Activity

CompoundExperimental AssayObservationConclusionReference
This compound GIRK channel activation in HEK293T cells expressing mGlu2Produced a small but clear outward current in the absence of glutamate.Demonstrates inverse agonist activity by reducing basal receptor signaling.[1]
MNI 137 GIRK channel activation in HEK293T cells expressing mGlu2Showed no effect on basal current.Acts as a neutral antagonist, not affecting constitutive receptor activity.[1]
This compound inter-TMD FRET in HEK293T cells expressing mGlu2Produced a robust, dose-dependent increase in FRET signal in the absence of glutamate.Stabilizes an inactive receptor conformation, consistent with inverse agonism.[1]
MNI 137 inter-TMD FRET in HEK293T cells expressing mGlu2Produced minimal FRET changes even at high concentrations.Does not alter the resting TMD conformation, consistent with a neutral antagonist profile.[1]

Experimental Methodologies

This section details the protocols for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor.

Objective: To determine the potency of a compound in inhibiting agonist-stimulated G protein activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the mGlu2 receptor (e.g., CHO-K1_hmGlu2 cells).

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), the test compound (e.g., this compound or MNI 137) at various concentrations, and a fixed concentration of an mGlu2 receptor agonist (e.g., glutamate or LY379268).

  • Initiation of Reaction: Add [³⁵S]GTPγS (typically at a final concentration of 0.1-0.5 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 value.

G protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay provides a direct measure of G protein activation by monitoring the opening of GIRK channels.

Objective: To assess the effect of a compound on the basal and agonist-induced activity of the mGlu2 receptor by measuring GIRK channel currents.

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with plasmids encoding the mGlu2 receptor and the GIRK1 and GIRK2 channel subunits.

  • Electrophysiology Setup: Use the whole-cell patch-clamp technique to record currents from single transfected cells.

  • Recording Solutions: Use an internal solution containing GTP to allow for G protein signaling and an external solution with a physiological ion concentration.

  • Baseline Recording: Establish a stable baseline current recording.

  • Compound Application: Perfuse the cell with the test compound (this compound or MNI 137) alone to assess its effect on basal GIRK current.

  • Agonist Co-application: Co-apply the test compound with an mGlu2 agonist (e.g., glutamate) to determine its antagonistic properties.

  • Data Acquisition and Analysis: Record the changes in membrane current. An outward current indicates GIRK channel activation. Compare the current in the presence of the compound to the baseline and to the agonist-induced current to characterize its activity as an inverse agonist or neutral antagonist.

Förster Resonance Energy Transfer (FRET) Assay

This imaging-based assay measures conformational changes within the mGlu2 receptor dimer.

Objective: To visualize the effect of allosteric modulators on the transmembrane domain (TMD) arrangement of the mGlu2 receptor.

Protocol:

  • Receptor Labeling: Use HEK293T cells expressing mGlu2 receptors tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores on the intracellular loops of the TMDs.

  • Cell Imaging: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Microscopy Setup: Use a fluorescence microscope equipped for FRET imaging with appropriate excitation and emission filters for the chosen fluorophores.

  • Baseline FRET Measurement: Acquire baseline FRET images of the cells before the addition of any ligands.

  • Ligand Application: Perfuse the cells with the test compound (this compound or MNI 137) at various concentrations.

  • FRET Data Acquisition: Acquire a time-lapse series of FRET images to monitor changes in the FRET efficiency upon ligand binding.

  • Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each cell over time. An increase or decrease in the FRET ratio indicates a conformational change in the receptor. Plot the change in FRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

G_protein_signaling cluster_receptor mGlu2 Receptor cluster_gprotein G Protein Cycle Receptor Inactive mGlu2-R Receptor_Active Active mGlu2-R* Receptor->Receptor_Active Conformational Change G_GDP Gαβγ-GDP Receptor_Active->G_GDP Activates G_GTP Gα-GTP + Gβγ G_GDP->G_GTP GDP/GTP Exchange Effector Effector G_GTP->Effector Modulates Agonist Agonist Agonist->Receptor Binds Cellular_Response Cellular_Response Effector->Cellular_Response Leads to

Caption: The canonical G protein signaling pathway for the mGlu2 receptor.

experimental_workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts GTPgS GTPγS Binding G_protein_activation G Protein Activation (IC50) GTPgS->G_protein_activation GIRK GIRK Channel Electrophysiology Ion_channel_current Ion Channel Current (Basal vs. Stimulated) GIRK->Ion_channel_current FRET inter-TMD FRET Imaging Conformational_change Receptor Conformational Change (EC50, FRET ratio) FRET->Conformational_change

Caption: Workflow of key experiments to differentiate inverse agonists and neutral antagonists.

inverse_vs_neutral cluster_inverse_agonist Inverse Agonist (this compound) cluster_neutral_antagonist Neutral Antagonist (MNI 137) Basal_Activity Constitutive (Basal) mGlu2 Activity Inverse_Agonist This compound Basal_Activity->Inverse_Agonist Neutral_Antagonist MNI 137 Basal_Activity->Neutral_Antagonist Reduced_Activity Reduced Basal Activity Inverse_Agonist->Reduced_Activity Binds and Stabilizes Inactive State No_Change No Change in Basal Activity Neutral_Antagonist->No_Change Binds and Blocks Agonist without Affecting Basal State

Caption: Logical relationship between ligand type and effect on basal receptor activity.

Conclusion

The distinction between inverse agonists and neutral antagonists at the mGlu2 receptor is fundamental for understanding their pharmacological effects. This compound, as an inverse agonist, actively suppresses the constitutive signaling of the mGlu2 receptor, a property not shared by neutral antagonists like MNI 137, which only block agonist-induced activity. This guide provides the quantitative data and detailed experimental protocols necessary for researchers to further investigate these differences and to inform the design and development of novel therapeutics targeting the mGlu2 receptor.

References

A Comparative Guide to the Efficacy of Ro 64-5229 and Other Selective mGlu2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ro 64-5229, a selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other notable selective mGlu2 antagonists. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to mGlu2 Antagonism

Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation by glutamate inhibits further glutamate release. This mechanism has implicated mGlu2 as a therapeutic target for various neurological and psychiatric disorders. Antagonists of the mGlu2 receptor are valuable research tools and potential therapeutic agents. These antagonists can be broadly categorized into two classes: orthosteric antagonists that compete with the endogenous ligand glutamate at its binding site, and allosteric modulators that bind to a distinct site on the receptor to modulate its function. This compound is a negative allosteric modulator (NAM), while compounds like LY341495 and MGS0039 are orthosteric antagonists.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and other selective mGlu2 antagonists from various functional assays. It is important to note that the data presented are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Efficacy of this compound (Negative Allosteric Modulator)

Assay TypeSpecies/Cell LineMeasured ParameterValueReference
[35S]GTPγS BindingHuman mGlu2 MembranesIC500.11 µM[1]
Inter-TMD FRETHEK293 CellsEC502.1 µM

Table 2: Efficacy of Other Selective mGlu2 Antagonists

CompoundTypeAssay TypeSpecies/Cell LineMeasured ParameterValueReference
LY341495 Orthosteric AntagonistcAMP FormationHuman mGlu2 in RGT CellsIC5021 nM
MGS0039 Orthosteric AntagonistRadioligand BindingCHO cells expressing mGluR2Ki2.2 nM[2]
cAMP FormationCHO cells expressing mGluR2IC5020 nM[2]
[35S]GTPγS BindingCHO cells expressing mGluR2pA28.2[2]
Decoglurant Negative Allosteric ModulatorNot specifiedNot specifiedNot specifiedNo quantitative data found

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of mGlu2 antagonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess their efficacy.

mGlu2 Receptor Signaling Pathway

Activation of the mGlu2 receptor, a Gi/o-coupled receptor, by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. The Gβγ subunit, upon dissociation from the Gαi/o subunit, can also directly modulate the activity of various ion channels, particularly presynaptic Ca2+ channels and K+ channels, leading to a reduction in neurotransmitter release.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds G_protein Gαi/oβγ mGlu2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Presynaptic Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Influx K_channel->Neurotransmitter_release Increases Efflux

Caption: Simplified mGlu2 receptor signaling pathway.

Experimental Workflow: [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporated radioactivity. Antagonists are evaluated by their ability to inhibit the agonist-induced increase in [35S]GTPγS binding.

GTPgS_Workflow Membrane_Prep Prepare Membranes (e.g., from CHO cells expressing mGlu2) Incubation Incubation Mixture: - Membranes - GDP - Agonist (e.g., Glutamate) - Test Antagonist (e.g., this compound) - [³⁵S]GTPγS Membrane_Prep->Incubation Reaction Incubate at 30°C Incubation->Reaction Filtration Stop Reaction & Separate (Rapid filtration over glass fiber filters) Reaction->Filtration Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Calculate IC₅₀ values) Scintillation->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Workflow: cAMP Measurement Assay

Given that mGlu2 is a Gi/o-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. cAMP measurement assays are therefore a common method to assess the functional activity of mGlu2 ligands. Typically, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The ability of an mGlu2 agonist to inhibit this forskolin-stimulated cAMP production is then measured. Antagonists are assessed by their ability to reverse the agonist-induced inhibition of cAMP accumulation.

cAMP_Workflow Cell_Culture Culture Cells (e.g., HEK293 or CHO expressing mGlu2) Pre_incubation Pre-incubate cells with Test Antagonist (e.g., this compound) Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin and mGlu2 Agonist (e.g., Glutamate) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA, or other immunoassay) Lysis->Detection Analysis Data Analysis (Calculate IC₅₀ values) Detection->Analysis

Caption: Workflow for a cAMP measurement assay.

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is a generalized procedure for determining the inhibitory effect of an mGlu2 antagonist on agonist-stimulated [35S]GTPγS binding to cell membranes expressing the mGlu2 receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

    • GDP (to a final concentration of 10 µM).

    • A fixed concentration of an mGlu2 agonist (e.g., glutamate or LY354740) at a concentration that elicits a submaximal response (e.g., EC80).

    • Varying concentrations of the test antagonist (e.g., this compound).

    • Cell membranes (typically 5-20 µg of protein per well).

  • Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

4. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

  • Subtract non-specific binding from all measurements.

  • Plot the percentage inhibition of agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

cAMP Measurement Assay (HTRF-based)

This protocol describes a general procedure for a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably expressing the human mGlu2 receptor in a suitable growth medium.

  • On the day before the assay, seed the cells into a 384-well, low-volume, white plate at an appropriate density and incubate overnight.

2. Assay Procedure:

  • On the day of the assay, remove the culture medium from the wells.

  • Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test antagonist (e.g., this compound) to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.

  • Add a fixed concentration of an mGlu2 agonist (e.g., glutamate) in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase).

  • Incubate for 30-60 minutes at room temperature.

3. Detection:

  • Following the stimulation period, lyse the cells and detect cAMP levels according to the manufacturer's instructions for the specific HTRF cAMP assay kit. This typically involves the addition of a mixture containing a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and cAMP conjugated to a fluorescent acceptor (e.g., d2).

  • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

4. Data Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • Calculate the HTRF ratio (acceptor emission / donor emission).

  • The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells.

  • Plot the percentage inhibition of the agonist-induced decrease in cAMP as a function of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Conclusion

This compound is a selective, non-competitive antagonist of the mGlu2 receptor, exhibiting efficacy in the sub-micromolar to low micromolar range in functional assays. In comparison, orthosteric antagonists such as LY341495 and MGS0039 demonstrate higher potency, with IC50 and Ki values in the low nanomolar range. The choice of antagonist for a particular study will depend on the specific experimental goals, including the desired mechanism of action (allosteric vs. orthosteric) and the required potency. The experimental protocols and workflows detailed in this guide provide a foundation for the in vitro characterization of these and other mGlu2 receptor antagonists. It is recommended that researchers carefully consider the specific parameters of their experimental system when applying these methodologies.

References

A Comparative Guide to Ro 64-5229 and LY354740 for mGluR2/3 Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Ro 64-5229 and the orthosteric metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, LY354740. Tailored for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further investigation into mGluR2/3 pharmacology.

Introduction: Two Distinct Approaches to Modulating mGluR2/3 Activity

Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are critical presynaptic and postsynaptic regulators of neurotransmission and represent promising therapeutic targets for a range of neurological and psychiatric disorders. While both this compound and LY354740 target this receptor system, they do so through fundamentally different mechanisms, offering unique tools for probing mGluR2/3 function.

LY354740 is a potent and highly selective orthosteric agonist for group II mGlu receptors (mGluR2 and mGluR3).[1][2][3] It mimics the action of the endogenous ligand, glutamate, by binding to the same site on the receptor's extracellular Venus flytrap domain. This binding event stabilizes an active receptor conformation, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]

In contrast, This compound is a selective, non-competitive antagonist of mGluR2.[4] It functions as a negative allosteric modulator (NAM), binding to a distinct site within the seven-transmembrane (7TM) domain of the receptor.[5][6] By binding to this allosteric site, this compound prevents the conformational changes necessary for receptor activation, even in the presence of an orthosteric agonist like glutamate or LY354740.[6] Some evidence also suggests that this compound can act as an inverse agonist, reducing the basal activity of the receptor in the absence of an agonist.[5]

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and LY354740 from in vitro functional assays. These values highlight their opposing effects and respective potencies.

Table 1: In Vitro Potency of LY354740 at Human mGluR2 and mGluR3

CompoundReceptorAssay TypeParameterValue (nM)Reference
LY354740human mGluR2cAMP FormationEC505.1 ± 0.3[1]
LY354740human mGluR3cAMP FormationEC5024.3 ± 0.5[1]

Table 2: In Vitro Potency of this compound and its Effect on LY354740-induced Activity

CompoundReceptorAssay TypeParameterValue (µM)Reference
This compoundmGluR2[35S]GTPγS BindingIC500.11[4]

Signaling Pathways and Mechanisms of Action

The distinct binding sites of LY354740 and this compound result in opposing effects on the mGluR2/3 signaling cascade.

LY354740: Orthosteric Agonism

LY354740 binds to the orthosteric site within the Venus flytrap domain of the mGluR2/3 receptor, mimicking the action of glutamate. This induces a conformational change that activates the receptor, leading to the dissociation of the associated heterotrimeric G-protein (Gαi/o and Gβγ). The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can also modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]

LY354740_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY354740 LY354740 mGluR2_3 mGluR2/3 (Inactive) LY354740->mGluR2_3 Binds to orthosteric site mGluR2_3_active mGluR2/3 (Active) mGluR2_3->mGluR2_3_active Conformational Change Gi_protein Gαi/o-βγ (Inactive) mGluR2_3_active->Gi_protein Activates G_alpha_i Gαi/o-GTP (Active) Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC_active Adenylyl Cyclase (Active) G_alpha_i->AC_active Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_inactive->cAMP Production Reduced ATP ATP ATP->cAMP Catalyzed by AC K_ion K+ GIRK->K_ion K+ Efflux

Caption: Signaling pathway of the orthosteric agonist LY354740.
This compound: Negative Allosteric Modulation

This compound binds to an allosteric site within the transmembrane domain of mGluR2. This binding event stabilizes an inactive conformation of the receptor, preventing the conformational change required for G-protein activation, even when an agonist like LY354740 is bound to the orthosteric site. As an inverse agonist, this compound can also reduce the basal, agonist-independent activity of the receptor.

Ro645229_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY354740 LY354740 mGluR2 mGluR2 LY354740->mGluR2 Binds to orthosteric site Gi_protein Gαi/o-βγ (Inactive) mGluR2->Gi_protein Activation Blocked Ro645229 This compound Ro645229->mGluR2 Binds to allosteric site AC Adenylyl Cyclase Gi_protein->AC No Inhibition cAMP cAMP AC->cAMP Basal Activity

Caption: Mechanism of action of the NAM this compound.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It can be used to determine the potency and efficacy of agonists and the inhibitory activity of antagonists.

Materials:

  • CHO cell membranes expressing human mGluR2

  • [35S]GTPγS

  • GDP (Guanosine 5'-diphosphate)

  • Wheatgerm Agglutinin SPA beads

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • LY354740 (agonist)

  • This compound (antagonist/NAM)

  • 96-well microplates

  • Scintillation counter (e.g., Top-count)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, 2 µM GDP, 0.3 nM [35S]GTPγS, and 1 mg of Wheatgerm Agglutinin SPA beads.

  • Add 10 µg of CHO mGluR2 cell membrane protein to each well.

  • For agonist dose-response curves, add increasing concentrations of LY354740.

  • For antagonist inhibition, pre-incubate the membranes with increasing concentrations of this compound before adding a fixed concentration of LY354740 (e.g., its EC80).

  • Incubate the plate with shaking for 1 hour at room temperature.

  • Allow the SPA beads to settle for at least 1 hour.

  • Measure the radioactivity in each well using a scintillation counter with quench correction.

  • Data Analysis: Non-linear regression is used to fit dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

GTP_gamma_S_Workflow start Start prepare_mix Prepare Reaction Mix (Assay buffer, GDP, [35S]GTPγS, SPA beads) start->prepare_mix add_membranes Add mGluR2 Membranes prepare_mix->add_membranes add_compounds Add Test Compounds (LY354740 and/or This compound) add_membranes->add_compounds incubate Incubate 1h with shaking add_compounds->incubate settle Settle beads ≥ 1h incubate->settle count Measure Radioactivity (Scintillation Counter) settle->count analyze Data Analysis (EC50 / IC50) count->analyze end End analyze->end

Caption: Workflow for the [35S]GTPγS binding assay.
Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP stimulated by forskolin (B1673556), an activator of adenylyl cyclase.

Materials:

  • CHO cells stably expressing human mGluR2

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • LY354740 (agonist)

  • This compound (antagonist/NAM)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • Cell culture medium and reagents

  • 384-well plates

Procedure:

  • Cell Preparation: Plate CHO-mGluR2 cells in 384-well plates and grow to confluence. On the day of the assay, replace the culture medium with a stimulation buffer containing IBMX.

  • Antagonist Pre-incubation: For antagonist assays, add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add varying concentrations of LY354740 to the wells. For antagonist assays, add a fixed concentration of LY354740 (e.g., its EC80) after the pre-incubation with this compound.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values using non-linear regression.

cAMP_Assay_Workflow start Start plate_cells Plate CHO-mGluR2 cells start->plate_cells pre_incubate Pre-incubate with This compound (optional) plate_cells->pre_incubate add_agonist Add LY354740 pre_incubate->add_agonist add_forskolin Add Forskolin add_agonist->add_forskolin incubate Incubate 30 min add_forskolin->incubate detect_cAMP Lyse cells and Detect cAMP incubate->detect_cAMP analyze Data Analysis (EC50 / IC50) detect_cAMP->analyze end End analyze->end

Caption: Workflow for the forskolin-stimulated cAMP assay.

In Vivo Effects: A Tale of Opposing Actions

LY354740 has been extensively studied in vivo and has demonstrated anxiolytic and antipsychotic-like effects in various animal models.[7][9][10] For instance, systemic administration of LY354740 has been shown to attenuate stress-induced increases in noradrenaline and dopamine (B1211576) in the medial prefrontal cortex of rats, an effect that is reversed by an mGluR2/3 antagonist.[7]

Conversely, as a negative allosteric modulator, This compound would be expected to block the effects of endogenous glutamate and produce effects opposite to those of LY354740. While specific in vivo behavioral data for this compound is less prevalent in the public domain, mGluR2/3 antagonists, in general, are being investigated for their potential as antidepressants and cognitive enhancers.

Conclusion

This compound and LY354740 represent two powerful and distinct tools for the investigation of mGluR2/3 pharmacology. LY354740, as a potent orthosteric agonist, is invaluable for studying the consequences of receptor activation. This compound, a selective mGluR2 negative allosteric modulator, provides a means to block receptor function with high specificity and to probe the therapeutic potential of mGluR2 antagonism. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of mGluR2/3 in health and disease.

References

Validating the Selectivity of Ro 64-5229 for mGluR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), against other mGluR subtypes.[1] The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to validate its selectivity.

Data Presentation: Quantitative Analysis of this compound Activity

This compound is characterized as a negative allosteric modulator (NAM) that selectively targets the mGluR2 subtype.[2][3] Its potency is most rigorously demonstrated through functional assays that measure the inhibition of agonist-induced G-protein activation. The half-maximal inhibitory concentration (IC50) is a standard measure of its efficacy.

Receptor SubtypeGroupIC50 of this compoundReference
mGluR2 II 110 nM --INVALID-LINK--[1]
mGluR1IData not available-
mGluR3IIData not available-
mGluR4IIIIneffective--INVALID-LINK--[4]
mGluR5IData not available-
mGluR6IIIData not available-
mGluR7IIIData not available-
mGluR8IIIData not available-

Note: The lack of quantitative data for mGluR subtypes other than mGluR2 and mGluR4 is a notable gap in the current publicly available literature. The selectivity is often asserted based on its potent effects at mGluR2 without accompanying comprehensive screening data. Studies on mGluR2/4 heterodimers have shown this compound to be ineffective, further highlighting its specific action on mGluR2 homodimers.

Experimental Protocols

The selectivity and potency of this compound are typically determined using in vitro functional assays. The following are detailed methodologies for two key experiments.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluRs. As this compound is an antagonist, its potency is determined by its ability to inhibit the binding of [³⁵S]GTPγS stimulated by an mGluR2 agonist (e.g., glutamate or LY379268).

Objective: To determine the IC50 value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding to membranes expressing mGluR2.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human or rat mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • mGluR2 agonist (e.g., L-glutamate).

  • This compound.

  • Scintillation proximity assay (SPA) beads or glass fiber filters.

  • Microplates (96-well).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing mGluR2 on ice. Dilute to a final concentration of 5-20 µg of protein per well in the GTPγS Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of the mGluR2 agonist (typically at its EC80 or EC90 value).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or this compound at various concentrations.

    • 25 µL of the mGluR2 agonist.

    • 25 µL of diluted cell membranes.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds to bind to the receptors.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction. Also, include wells for determining basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all wells.

    • Normalize the data to the agonist-stimulated response (100%) and basal response (0%).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

cAMP Functional Assay

mGluR2 is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to antagonize the agonist-induced decrease in cAMP.

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing mGluR2.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • mGluR2 agonist (e.g., L-glutamate).

  • This compound.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Microplates (384-well, white, opaque for luminescence/HTRF).

Procedure:

  • Cell Plating: Seed the mGluR2-expressing cells into 384-well plates and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of this compound. Prepare a solution of the mGluR2 agonist at a fixed concentration (EC80) and a solution of forskolin.

  • Antagonist Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the mGluR2 agonist and forskolin solution to the wells. The forskolin stimulates cAMP production, and the agonist will inhibit this production. The antagonist, this compound, is expected to reverse this inhibition.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the cAMP detection kit manufacturer.

  • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Incubate for the recommended time and then read the plate using a plate reader appropriate for the detection technology (e.g., luminescence or time-resolved fluorescence).

  • Data Analysis:

    • Generate a standard curve if using an ELISA or similar assay.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway for mGluR2. As a Gi/Go-coupled receptor, its activation by an agonist like glutamate leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cAMP. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and prevents this signaling cascade.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane mGluR2 mGluR2 G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate (Agonist) Glutamate->mGluR2 Binds & Activates Ro645229 This compound (NAM) Ro645229->mGluR2 Binds & Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: mGluR2 canonical signaling pathway.

Experimental Workflow for Selectivity Profiling

This diagram outlines the logical workflow for assessing the selectivity of a compound like this compound across the family of metabotropic glutamate receptors.

Selectivity_Workflow cluster_mGluR_panel Panel of Cell Lines Expressing Individual mGluR Subtypes mGluR1 mGluR1 assay Perform Functional Assay (e.g., [³⁵S]GTPγS or cAMP) mGluR1->assay Test Compound mGluR2 mGluR2 mGluR2->assay Test Compound mGluR3 mGluR3 mGluR3->assay Test Compound mGluR4 mGluR4 mGluR4->assay Test Compound mGluR5 mGluR5 mGluR5->assay Test Compound mGluR6 mGluR6 mGluR6->assay Test Compound mGluR7 mGluR7 mGluR7->assay Test Compound mGluR8 mGluR8 mGluR8->assay Test Compound start Synthesize/Obtain This compound data_analysis Data Analysis: Calculate IC50 Values assay->data_analysis comparison Compare IC50 Values Across All mGluR Subtypes data_analysis->comparison conclusion Determine Selectivity Profile comparison->conclusion

Caption: Workflow for mGluR selectivity profiling.

References

Ro 64-5229: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotransmitter receptor cross-reactivity of Ro 64-5229, a well-documented selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). While widely cited for its selectivity, comprehensive public data on its binding affinity across a broad spectrum of neurotransmitter receptors is limited. This guide summarizes the available quantitative data, outlines the experimental methodologies used for such determinations, and visualizes the key signaling pathways involved.

Quantitative Analysis of Receptor Binding

This compound is primarily characterized by its potent antagonist activity at the mGlu2 receptor. The most frequently cited quantitative measure of its activity is an IC50 value of 0.11 μM, determined through a GTPγ35S binding assay using membranes containing the mGlu2 receptor.[1] This value indicates the concentration of this compound required to inhibit 50% of the GTPγ35S binding stimulated by an agonist, providing a functional measure of its antagonism.

One vendor has listed this compound as a selective inverse agonist for the histamine (B1213489) H3 receptor; however, this claim is not substantiated by scientific literature and may be erroneous. The overwhelming consensus in peer-reviewed research identifies this compound as an mGlu2 selective antagonist.

Due to the lack of publicly available broad-panel screening data, a detailed comparison table of this compound's binding affinities (Ki or IC50 values) across various neurotransmitter receptors cannot be provided at this time.

Experimental Protocols

The determination of a compound's cross-reactivity profile is typically achieved through radioligand binding assays. These assays are a powerful tool for quantifying the interaction between a ligand (the compound being tested) and a receptor.

General Radioligand Binding Assay Protocol (Competition Assay)

This protocol outlines the general steps involved in a competition radioligand binding assay, a common method for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor.

Objective: To determine the affinity of a non-labeled test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the target receptor.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-LY341495 for mGlu2/3 receptors).

  • Test Compound: this compound.

  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding activity.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare receptor membranes mix_components Incubate membranes, radioligand, and test compound prep_membranes->mix_components prep_solutions Prepare radioligand and test compound solutions prep_solutions->mix_components filtration Rapidly filter mixture through glass fiber filters mix_components->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity on filters washing->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Figure 1. Workflow of a competition radioligand binding assay.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

This compound exerts its effect by modulating the signaling pathway of the mGlu2 receptor. mGlu2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

mGlu2 Receptor Signaling Pathway

Activation of the mGlu2 receptor by its endogenous agonist, glutamate, leads to the activation of the Gαi/o protein. This initiates a signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a non-competitive antagonist, this compound binds to an allosteric site on the mGlu2 receptor, preventing the conformational change necessary for G-protein activation, even in the presence of glutamate.

G cluster_membrane Cell Membrane mGluR2 mGlu2 Receptor G_protein Gαi/oβγ mGluR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP AC->cAMP catalyzes Glutamate Glutamate Glutamate->mGluR2 activates Ro645229 This compound Ro645229->mGluR2 inhibits PKA PKA cAMP->PKA activates CellularResponse ↓ Cellular Response PKA->CellularResponse

Figure 2. Simplified signaling pathway of the mGlu2 receptor.

Conclusion

This compound is a potent and selective non-competitive antagonist of the mGlu2 receptor. While its selectivity is a key feature highlighted in the literature, a publicly available, comprehensive cross-reactivity dataset against a broad panel of neurotransmitter receptors is lacking. The primary method for determining such a profile is the radioligand binding assay. Understanding the specific off-target interactions of this compound is crucial for interpreting experimental results and for any potential therapeutic development. Further research and data disclosure are needed to fully characterize its selectivity profile and to provide a more complete comparative analysis.

References

Comparative Analysis of Ro 64-5229 IC50 Values Across Different Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of Ro 64-5229, a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The data presented here is compiled from various studies to aid in the evaluation and application of this compound in mGluR2 research.

Quantitative Data Summary

The IC50 value of this compound has been determined in several assay systems, reflecting its potency in inhibiting mGluR2 activity. The following table summarizes these findings for easy comparison.

IC50 ValueAssay SystemReceptor SourceNotes
0.11 µMGTPγ³⁵S binding assaymGlu₂-containing membranesNon-competitive antagonism.
109 nM (0.109 µM)Not specifiedRat or human cloned receptorsBenzodiazepinone derivative.[1]
533 nM (0.533 µM)[³⁵S]GTPγS functional assayMembrane expressing human recombinant mGluR2L-glutamate was used as the agonist.[2][3]
110 nM (0.11 µM)Not specifiedRat mGluR2 transfected cell membranes1S,3R-ACPD was used as the agonist.[2]
2.1 µMInter-TMD FRET assayHEK 293T cells expressing mGluR2Measures conformational changes in the transmembrane domains.

Signaling Pathway of mGluR2 and Inhibition by this compound

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission. Upon activation by its endogenous agonist, glutamate, mGluR2 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a non-competitive antagonist and inverse agonist by binding to an allosteric site within the transmembrane domain of the receptor, thereby preventing the conformational changes required for G-protein activation, even in the presence of glutamate.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane mGluR2 mGluR2 G_protein Gαi/o-βγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate Glutamate->mGluR2 Binds Ro645229 This compound Ro645229->mGluR2 Binds allosterically (Inhibits) ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Inhibition Leads to

Caption: mGluR2 signaling cascade and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the IC50 of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists inhibit this agonist-induced binding.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing human mGluR2 are prepared.

  • Reaction Mixture: The assay is typically conducted in a buffer containing HEPES, MgCl₂, and NaCl.

  • Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., L-glutamate) to stimulate the receptor, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve.

cAMP Assay

This assay quantifies the level of intracellular cAMP, a second messenger whose production is inhibited by the activation of Gαi/o-coupled receptors like mGluR2.

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are transfected with a vector expressing mGluR2.

  • Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Treatment: Cells are then co-treated with an mGluR2 agonist and varying concentrations of this compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based).

  • Data Analysis: The reduction in cAMP levels in the presence of the agonist and the reversal of this effect by this compound are used to determine the IC50 value.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an antagonist using the [³⁵S]GTPγS binding assay.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare mGluR2-expressing cell membranes a1 Incubate membranes with agonist, [³⁵S]GTPγS, and this compound p1->a1 p2 Prepare assay buffer and reagents (agonist, [³⁵S]GTPγS) p2->a1 p3 Prepare serial dilutions of this compound p3->a1 a2 Terminate reaction by rapid filtration a1->a2 a3 Wash filters to remove unbound [³⁵S]GTPγS a2->a3 d1 Quantify filter-bound radioactivity using scintillation counting a3->d1 d2 Plot dose-response curve (% inhibition vs. [this compound]) d1->d2 d3 Calculate IC50 value d2->d3

References

A Comparative Analysis of Ro 64-5229 and PHCCC in Metabotropic Glutamate Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount for advancing our understanding of neurological signaling and developing novel therapeutics. This guide provides a detailed comparative analysis of two key modulators of metabotropic glutamate (B1630785) receptors (mGluRs): Ro 64-5229, a negative allosteric modulator of mGluR2, and PHCCC, a positive allosteric modulator of mGluR4. This document presents a side-by-side look at their pharmacological properties, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in mGluR research.

Quantitative Comparison of this compound and PHCCC

The following table summarizes the key quantitative parameters of this compound and PHCCC based on data from various in vitro studies. These values highlight their distinct potencies and selectivities for their respective mGluR subtypes.

ParameterThis compoundPHCCC
Primary Target mGluR2mGluR4
Mode of Action Negative Allosteric Modulator (NAM)Positive Allosteric Modulator (PAM)
Potency (IC₅₀/EC₅₀) IC₅₀ = 110 nM (GTPγS binding assay, rat mGluR2) IC₅₀ = 533 nM (GTPγS binding assay, human mGluR2)[1][2]EC₅₀ = 3.2 µM (Calcium mobilization assay, CHO cells)[3][4] EC₅₀ = 5.1 µM (Calcium mobilization assay, mGluR4/Gqi5 cells)[5]
Selectivity Selective for mGluR2.[6] Inactive at mGluR4.[6]Inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[3][7] Shows partial antagonist activity at mGluR1b (30% maximum antagonist efficacy).[3][7]
Functional Effect Inhibits GTPγ³⁵S binding to mGluR2-containing membranes.[8] Reduces glutamate-induced inhibition of calcium currents in mGluR2-expressing cells.[9]Potentiates L-AP4-mediated inhibition of synaptic transmission.[10] Enhances agonist potency and maximum efficacy at mGluR4.[3][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

[³⁵S]GTPγS Binding Assay for this compound (mGluR2)

This protocol is adapted from studies characterizing the antagonist activity of this compound at the mGluR2.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on agonist-stimulated [³⁵S]GTPγS binding to membranes expressing the mGluR2.

Materials:

  • Membranes from cells stably expressing human or rat mGluR2.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • mGluR2 agonist (e.g., L-glutamate or (1S,3R)-ACPD).

  • This compound.

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Thaw the mGluR2-expressing cell membranes on ice.

  • Prepare the assay buffer and add GDP to a final concentration of 10 µM.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • mGluR2 agonist at a concentration that elicits ~80% of the maximal response (e.g., 10 µM L-glutamate).

    • Varying concentrations of this compound.

    • mGluR2-expressing membranes (typically 10-20 µg of protein per well).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay for PHCCC (mGluR4)

This protocol is based on methods used to determine the potency of PHCCC as a positive allosteric modulator of mGluR4.[2][11][12][13]

Objective: To measure the half-maximal effective concentration (EC₅₀) of PHCCC in potentiating an agonist-induced calcium response in cells expressing mGluR4.

Materials:

  • CHO or HEK-293 cells stably co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5 or Gα15) to couple the receptor to the phospholipase C pathway.

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • mGluR4 agonist (e.g., L-glutamate or L-AP4).

  • PHCCC.

  • A fluorescence microplate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the mGluR4-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer.

  • Incubate the plate at 37°C for 60 minutes, followed by 20 minutes at room temperature to allow for de-esterification of the dye.

  • Prepare serial dilutions of PHCCC and a fixed, sub-maximal concentration (e.g., EC₂₀) of the mGluR4 agonist in the assay buffer.

  • Place the cell plate into the fluorescence microplate reader.

  • Initiate the reading to establish a baseline fluorescence.

  • Add the PHCCC solutions to the wells and continue monitoring the fluorescence.

  • After a short pre-incubation with PHCCC, add the fixed concentration of the mGluR4 agonist to all wells (except for agonist-only and buffer controls).

  • Continue to record the fluorescence intensity over time to capture the calcium mobilization response.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of PHCCC and normalize the data to the maximal response induced by a saturating concentration of the agonist. Determine the EC₅₀ value of PHCCC by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of mGluR2 and mGluR4 and the general workflows of the key experiments described above.

mGluR2 Signaling Pathway

mGluR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Ro64_5229 This compound (NAM) Ro64_5229->mGluR2 Inhibits G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: mGluR2 signaling cascade and the inhibitory effect of this compound.

mGluR4 Signaling Pathway

mGluR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Activates PHCCC PHCCC (PAM) PHCCC->mGluR4 Potentiates G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., Ca²⁺, K⁺) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter

Caption: mGluR4 signaling cascade and the potentiating effect of PHCCC.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Workflow start Start prep Prepare Reagents: - mGluR2 Membranes - [³⁵S]GTPγS - Agonist - this compound dilutions start->prep plate Plate Assay Components: - Buffer, Agonist, this compound - Membranes prep->plate preinc Pre-incubate (30°C, 15 min) plate->preinc react Initiate Reaction with [³⁵S]GTPγS (30°C, 60 min) preinc->react filtrate Terminate by Filtration react->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: IC₅₀ Determination count->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow start Start seed Seed mGluR4-expressing cells in microplate start->seed load Load cells with calcium-sensitive dye seed->load incubate Incubate for dye de-esterification load->incubate baseline Measure baseline fluorescence incubate->baseline add_pam Add PHCCC dilutions baseline->add_pam add_agonist Add fixed concentration of mGluR4 agonist add_pam->add_agonist measure Measure fluorescence change (kinetic read) add_agonist->measure analyze Data Analysis: EC₅₀ Determination measure->analyze end End analyze->end

Caption: Workflow for the fluorescence-based calcium mobilization assay.

Conclusion

This compound and PHCCC are indispensable tools for dissecting the roles of mGluR2 and mGluR4 in neuronal function and disease. This compound serves as a potent and selective antagonist for studying the consequences of mGluR2 inhibition, while PHCCC is a valuable positive allosteric modulator for investigating the effects of enhancing mGluR4 activity. The distinct pharmacological profiles, supported by the quantitative data and experimental protocols presented here, provide a solid foundation for researchers to design and interpret experiments aimed at understanding the complex world of metabotropic glutamate receptor signaling. The provided visualizations of their respective signaling pathways and experimental workflows offer a clear conceptual framework for their application in the laboratory.

References

A Comparative Guide to the In Vivo Efficacy of Ro 64-5229 and Other mGluR2 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Ro 64-5229, a metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulator (NAM), with other prominent mGluR2 NAMs. The focus is on antidepressant-like effects as demonstrated in preclinical rodent models. While direct comparative in vivo efficacy data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analog, Ro 4491533, alongside data for other selective mGluR2 and mGluR3 NAMs to provide a comprehensive overview.

Introduction to mGluR2 Negative Allosteric Modulators

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation typically leads to an inhibition of glutamate release. Negative allosteric modulators (NAMs) of mGluR2 bind to a site distinct from the endogenous ligand (glutamate) binding site and reduce the receptor's response to glutamate. This mechanism is of significant interest for the development of novel therapeutics for central nervous system (CNS) disorders, particularly depression, where dysregulated glutamate signaling is implicated. By inhibiting the inhibitory function of mGluR2, NAMs can lead to an increase in synaptic glutamate levels, a mechanism thought to contribute to their antidepressant-like effects.

Comparative In Vivo Efficacy in Preclinical Models of Depression

The antidepressant-like effects of mGluR2 NAMs are commonly assessed using behavioral despair models in rodents, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies on the antidepressant-like effects of Ro 4491533 (as a proxy for this compound) and other selective mGluR2 and mGluR3 NAMs. It is important to note that these data are collated from different studies and direct, head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vivo Efficacy in the Forced Swim Test (FST) in Mice

CompoundClassDose (mg/kg)Route of AdministrationChange in Immobility TimeReference
Ro 4491533mGluR2/3 NAM10, 30i.p.Significant decrease[1]
VU6001966Selective mGluR2 NAM10, 30i.p.Significant decrease[2]
VU0650786Selective mGluR3 NAM3, 10i.p.Significant decrease[2]

Table 2: In Vivo Efficacy in the Tail Suspension Test (TST) in Mice

CompoundClassDose (mg/kg)Route of AdministrationChange in Immobility TimeReference
Ro 4491533mGluR2/3 NAM10, 30i.p.Significant decrease[1]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate_release Glutamate Release mGluR2 mGluR2 Glutamate_release->mGluR2 Activates Gi_Go Gi/o mGluR2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA PKA->Ca_channel Inhibits Ca_channel->Glutamate_release Triggers NAM mGluR2 NAM (e.g., this compound) NAM->mGluR2 Inhibits

Figure 1: mGluR2 Signaling Pathway and NAM Inhibition.

Antidepressant_Screening_Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (Vehicle or mGluR2 NAM) Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test (FST or TST) Drug_Administration->Behavioral_Test Data_Collection Data Collection (Immobility Time) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: Experimental Workflow for Antidepressant Screening.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may be adapted based on specific experimental goals.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[3]

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter).

  • The container is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The entire session is typically recorded for later analysis.

  • The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is scored during the last 4 minutes of the 6-minute test.

  • After the test, mice are removed from the water, dried with a towel, and returned to their home cage.

Data Analysis: The total time spent immobile is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral model for assessing antidepressant-like activity in mice.

Apparatus:

  • A suspension box or a horizontal bar raised above the floor.

  • Adhesive tape to suspend the mice by their tails.

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by the tape from the horizontal bar, such that it cannot escape or touch any surfaces.

  • The duration of the test is typically 6 minutes.

  • The entire session is recorded for scoring.

  • Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

Data Analysis: The total time spent immobile during the 6-minute test is measured. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Discussion and Conclusion

The available preclinical data strongly suggest that negative allosteric modulation of mGluR2 is a promising strategy for the development of novel antidepressants. Ro 4491533, a close analog of this compound, demonstrates clear antidepressant-like efficacy in both the Forced Swim Test and the Tail Suspension Test in mice. Furthermore, studies with the selective mGluR2 NAM, VU6001966, corroborate these findings, indicating that the antidepressant-like effects are at least in part mediated by the specific inhibition of mGluR2.

Interestingly, the selective mGluR3 NAM, VU0650786, also exhibits significant antidepressant-like activity, suggesting that modulation of mGluR3 may also contribute to the effects observed with non-selective mGluR2/3 NAMs like Ro 4491533. This highlights the complexity of mGluR pharmacology and the potential for developing subtype-selective modulators to fine-tune therapeutic effects and minimize potential side effects.

References

A Researcher's Guide to Ro 64-5229: Comparing Reproducibility from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental reproducibility of Ro 64-5229, a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), from various commercial suppliers. As a negative allosteric modulator (NAM) and inverse agonist, this compound is a critical tool for investigating the role of mGluR2 in synaptic transmission and its potential as a therapeutic target. The consistency and reliability of this compound are paramount for generating reproducible experimental results. This guide aims to assist researchers in making informed decisions when selecting a supplier for this compound by presenting available experimental data and detailed methodologies.

Comparative Analysis of this compound Performance

SupplierReported ActivityAssay TypeCell Line/TissueAgonistReference/Source
Tocris Bioscience IC₅₀ = 0.11 µMGTPγ³⁵S binding assayMembranes from mGluR2-containing cellsNot specified[1]
Tocris Bioscience EC₅₀ = 2.1 ± 0.2 µMInter-TMD FRET assayHEK 293T cells expressing mGluR2Not applicable (inverse agonist activity)[2]
R&D Systems IC₅₀ = 0.11 µMGTPγ³⁵S binding assayMembranes from mGluR2-containing cellsNot specified
MedChemExpress IC₅₀ not specified; effective at 0.1-1 µMInhibition of forskolin-stimulated cAMP accumulationHEK-mGluR2 cellsEcto-NL1[3][4]
Commercially Available (unspecified) IC₅₀ = 533 nM[³⁵S]GTPγS functional assayMembranes from human mGluR2 expressing cellsNot specified

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are key indicators of a compound's potency. Lower values indicate higher potency. The data presented here should be considered in the context of the specific experimental setup.

Key Experimental Protocols

To aid in the design and execution of experiments, detailed methodologies for key assays used to characterize the activity of this compound are provided below.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to mGluR2. As an antagonist, this compound will inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, stimulated by an mGluR2 agonist.

Objective: To determine the IC₅₀ of this compound in inhibiting agonist-stimulated [³⁵S]GTPγS binding to membranes containing mGluR2.

Materials:

  • Cell membranes prepared from cells stably expressing mGluR2.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • mGluR2 agonist (e.g., glutamate, LY379268).

  • This compound from the supplier of choice.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of GDP (e.g., 10 µM), and the cell membranes.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of the mGluR2 agonist and [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the inhibition of adenylyl cyclase by an mGluR2 agonist. Activation of the Gi/o-coupled mGluR2 leads to a decrease in intracellular cAMP levels.

Objective: To determine the potency of this compound in blocking the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • Whole cells expressing mGluR2 (e.g., HEK-293 or CHO cells).

  • Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556).

  • mGluR2 agonist.

  • This compound from the supplier of choice.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of this compound in the assay medium for a defined period (e.g., 20 minutes).

  • Add a fixed concentration of the mGluR2 agonist.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of reversal of agonist-induced inhibition of cAMP accumulation against the concentration of this compound to determine its potency.

Visualizing the Molecular Context

To better understand the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams are provided.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gi/o Protein mGluR2->G_protein Activates Ro645229 This compound (NAM) Ro645229->mGluR2 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., GIRK) G_protein->IonChannel Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: mGluR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare this compound stock solution (from selected supplier) Assay_Choice Select functional assay: GTPγS binding or cAMP accumulation Compound->Assay_Choice Cells Culture mGluR2-expressing cells or prepare cell membranes Cells->Assay_Choice Incubation Incubate cells/membranes with agonist and varying concentrations of this compound Assay_Choice->Incubation Measurement Measure assay endpoint: Radioactivity or cAMP levels Incubation->Measurement Data_Plot Plot dose-response curve Measurement->Data_Plot IC50_Calc Calculate IC₅₀/EC₅₀ value Data_Plot->IC50_Calc Comparison Compare with published data and supplier specifications IC50_Calc->Comparison

Caption: General experimental workflow for characterizing this compound activity.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Ro 64-5229

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and regulatory compliance. This document provides detailed procedural guidance for the safe disposal of Ro 64-5229, a selective, non-competitive mGlu₂ antagonist.

Chemical and Physical Properties

A summary of key properties for this compound is provided below.

PropertyValue
Chemical Name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole[1]
Molecular Formula C₁₇H₁₉Cl₂N₃O[2][3][4]
Molecular Weight 352.26 g/mol [4]
CAS Number 246852-46-0[3][4][5]

Hazard Identification and Safety Precautions

According to available safety data, this compound is not classified as a hazardous substance or mixture.[6] However, as a standard laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Ensure adequate ventilation in the area where the compound is handled and disposed of.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Waste Assessment: Determine the physical state of the this compound waste (solid or liquid solution).

  • Solid Waste Disposal:

    • Carefully sweep up any solid this compound, ensuring that no dust is generated.[7]

    • Place the collected solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Liquid Waste Disposal:

    • Aqueous Solutions: Consult your institution's environmental health and safety (EHS) guidelines. Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. If not permitted, collect in a labeled container for aqueous chemical waste.

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of as hazardous waste. Collect the solution in a designated, properly labeled solvent waste container. The label must include the name of the solvent and the solute (this compound).

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent.

    • Wash the decontaminated items with soap and water.

  • Final Disposal:

    • Arrange for the collection and disposal of all waste containers through your institution's EHS office or a licensed chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ro64_5229_Disposal_Workflow start Start: this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid Waste waste_form->liquid_waste Liquid collect_solid Sweep and Collect (Avoid Dust Creation) solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type container_solid Seal in Labeled Container (Non-Hazardous) collect_solid->container_solid decontaminate Decontaminate Glassware and Equipment container_solid->decontaminate aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent solvent_type->organic Organic consult_ehs Consult Institutional EHS Guidelines for Aqueous Waste aqueous->consult_ehs container_organic Collect in Labeled Hazardous Solvent Waste organic->container_organic consult_ehs->decontaminate container_organic->decontaminate final_disposal Arrange for Final Disposal via EHS decontaminate->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Ro 64-5229: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the selective, non-competitive mGlu2 antagonist, Ro 64-5229. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

The following tables summarize the essential personal protective equipment (PPE) and immediate first aid measures to be taken when handling this compound. This information is compiled from available Safety Data Sheets (SDS) and established laboratory safety guidelines.

Personal Protective Equipment (PPE)
Equipment Specifications and Use
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.
Skin and Body Protection A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
Respiratory Protection If handling the compound as a powder or in a manner that could generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe and efficient workflow.

Operational Workflow for this compound Receiving Receiving - Verify container integrity. - Log into chemical inventory. Storage Storage - Store in a tightly sealed container. - Keep in a cool, dry, well-ventilated area. - Store away from incompatible materials. Receiving->Storage Preparation Preparation of Solutions - Handle in a chemical fume hood. - Use appropriate PPE. - Consult solubility data for appropriate solvents. Storage->Preparation Use Experimental Use - Follow specific experimental protocols. - Minimize quantities used. - Maintain situational awareness. Preparation->Use Waste_Collection Waste Collection - Segregate waste containing this compound. - Use clearly labeled, sealed waste containers. Use->Waste_Collection Disposal Disposal - Follow institutional and local regulations. - Do not dispose of down the drain. - Arrange for chemical waste pickup. Waste_Collection->Disposal

Operational Workflow for this compound

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical final step.

Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

Disposal Procedure:

  • Ensure all waste containers are tightly sealed and properly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Do not dispose of this compound in sanitary sewers or regular trash.

Experimental Protocols and Signaling Pathway

This compound is a valuable tool for studying the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a G-protein coupled receptor (GPCR) involved in neurotransmission.

Key Experimental Methodologies

1. In Vitro Electrophysiology (Patch-Clamp Recording):

  • Objective: To measure the effect of this compound on neuronal activity.

  • Methodology:

    • Prepare acute brain slices or cultured neurons.

    • Obtain whole-cell patch-clamp recordings from the target neurons.

    • Establish a baseline recording of synaptic currents or membrane potential.

    • Bath-apply a known concentration of an mGlu2 receptor agonist (e.g., LY379268) to elicit a response.

    • Co-apply this compound with the agonist to observe the antagonistic effect on the agonist-induced response.

    • Wash out the drugs to allow for recovery of the baseline activity.

2. Cyclic AMP (cAMP) Assay:

  • Objective: To determine the effect of this compound on mGlu2 receptor-mediated inhibition of adenylyl cyclase.

  • Methodology:

    • Culture cells expressing the mGlu2 receptor.

    • Treat the cells with forskolin (B1673556) to stimulate cAMP production.

    • In parallel experiments, co-treat cells with forskolin and an mGlu2 receptor agonist to observe the inhibition of cAMP production.

    • In a third set of experiments, treat cells with forskolin, the mGlu2 agonist, and this compound to measure the reversal of the agonist-induced inhibition.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

mGlu2 Receptor Signaling Pathway

This compound acts as a non-competitive antagonist at the mGlu2 receptor. This receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing the conformational change in the receptor required for G-protein activation.

mGlu2 Receptor Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor Gi Gi/o Protein mGlu2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Glutamate, LY379268) Agonist->mGlu2 Activates Ro645229 This compound (Antagonist) Ro645229->mGlu2 Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

mGlu2 Receptor Signaling and Inhibition

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